molecular formula C6H15N3 B1589206 4-Hydrazinyl-1-methylpiperidine CAS No. 51304-64-4

4-Hydrazinyl-1-methylpiperidine

Cat. No.: B1589206
CAS No.: 51304-64-4
M. Wt: 129.2 g/mol
InChI Key: GSUCKVZTSXHESM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydrazinyl-1-methylpiperidine is a useful research compound. Its molecular formula is C6H15N3 and its molecular weight is 129.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1-methylpiperidin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3/c1-9-4-2-6(8-7)3-5-9/h6,8H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUCKVZTSXHESM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40448280
Record name 4-HYDRAZINYL-1-METHYLPIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51304-64-4
Record name 4-HYDRAZINYL-1-METHYLPIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of 4-Hydrazinyl-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Hydrazinyl-1-methylpiperidine

This compound (CAS No: 51304-64-4) is a pivotal heterocyclic building block in modern medicinal chemistry and drug development.[1] Its structure, featuring a reactive hydrazine moiety attached to a saturated N-methylpiperidine ring, makes it a versatile precursor for the synthesis of a wide array of more complex molecules, particularly those containing pyrazole or pyridazine cores. The piperidine scaffold is a common motif in pharmacologically active compounds, valued for its ability to improve physicochemical properties such as solubility and basicity, which are critical for drug efficacy.

The primary utility of this hydrazine derivative lies in its role as a key intermediate for creating compounds with significant therapeutic potential. For instance, it is a direct precursor to pyrazolone derivatives like Piperylone, which exhibits analgesic, anti-inflammatory, and antipyretic properties.[2] Furthermore, novel N-substituted 4-hydrazino piperidine derivatives have been designed and synthesized as potent inhibitors of dipeptidyl peptidase IV (DPP-IV), a key target in the management of type 2 diabetes.[3] This guide provides a detailed examination of the core synthetic pathway to this compound, focusing on the underlying chemical principles, step-by-step protocols, and expert insights into experimental design.

Core Synthesis Pathway: From Piperidone to Hydrazine

The most established and reliable route to this compound begins with the readily available starting material, 1-methyl-4-piperidone. The synthesis is a multi-step process that leverages classic organic transformations: the formation of a protected hydrazone followed by its reduction and subsequent deprotection. This strategy is essential to control the reactivity of the hydrazine group and prevent undesirable side reactions.

The overall transformation can be summarized as follows:

  • Protected Hydrazone Formation : 1-methyl-4-piperidone is condensed with a protected hydrazine, such as benzohydrazide, to form a stable hydrazone intermediate.

  • Catalytic Hydrogenation : The C=N double bond of the hydrazone is selectively reduced to a single bond, yielding the corresponding protected hydrazine.

  • Acid-Catalyzed Deprotection : The protecting group (e.g., benzoyl) is cleaved under acidic conditions to liberate the final product, this compound.

G start 1-Methyl-4-piperidone inter1 Protected Hydrazone (Benzoylhydrazone derivative) start->inter1  + Benzohydrazide (Condensation) inter2 Protected Hydrazine (Benzoylhydrazine derivative) inter1->inter2  Catalytic Hydrogenation (H₂, PtO₂) end This compound inter2->end  Acid Hydrolysis (Deprotection)

Caption: Overall synthetic workflow for this compound.

Mechanistic Insights and Experimental Rationale

Part 1: Protected Hydrazone Formation

The initial step involves the reaction of the ketone (1-methyl-4-piperidone) with a hydrazine derivative.

Expertise & Causality:

  • Why use a protected hydrazine? Using a protected hydrazine like benzohydrazide (PhCONHNH₂) instead of hydrazine hydrate (H₂NNH₂·H₂O) is a critical strategic choice. Hydrazine itself is highly reactive and can lead to the formation of an azine (R₂C=N-N=CR₂) by reacting with two equivalents of the ketone. The electron-withdrawing benzoyl group on benzohydrazide deactivates one of the nitrogen atoms, ensuring that only a single condensation occurs to form the desired hydrazone. This enhances selectivity and yield.

  • Reaction Conditions: The condensation is typically carried out under mildly acidic or neutral conditions in a protic solvent like ethanol. The acid catalyzes the protonation of the ketone's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal amino group of the benzohydrazide.

G cluster_0 Mechanism of Hydrazone Formation Ketone 1-Methyl-4-piperidone ProtonatedKetone Protonated Ketone (Electrophilic Carbon) Ketone->ProtonatedKetone H⁺ (cat.) Hydrazide Benzohydrazide Carbinolamine Carbinolamine Intermediate Hydrazide->Carbinolamine ProtonatedKetone->Carbinolamine Nucleophilic Attack Hydrazone Protected Hydrazone Carbinolamine->Hydrazone -H₂O (Dehydration)

Caption: Key steps in the acid-catalyzed formation of the hydrazone intermediate.

Part 2: Reduction and Deprotection

Expertise & Causality:

  • Choice of Reducing Agent: Catalytic hydrogenation is the method of choice for reducing the C=N bond of the hydrazone. Adams' catalyst (Platinum(IV) oxide, PtO₂) is particularly effective for this transformation.[2] It is a robust catalyst that operates under relatively mild conditions (room temperature to 50°C, moderate hydrogen pressure) and selectively reduces the imine bond without affecting the aromatic ring of the benzoyl protecting group or the piperidine ring.

  • Deprotection Strategy: Following reduction, the benzoyl group must be removed. This is achieved through acid-catalyzed hydrolysis. Refluxing the protected hydrazine in an acidic solution (e.g., aqueous HCl) cleaves the amide bond, releasing the free hydrazine product as its hydrochloride salt and benzoic acid as a byproduct. A final neutralization step with a base (e.g., NaOH) yields the free base of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of (1-methylpiperidin-4-yl)hydrazine as an intermediate in pharmaceutical synthesis.[2]

Materials and Reagents
ReagentMolar Mass ( g/mol )CAS NumberNotes
1-Methyl-4-piperidone113.161445-73-4Starting material
Benzohydrazide136.15613-94-5Protecting hydrazine source
Ethanol (EtOH)46.0764-17-5Solvent
Platinum(IV) oxide (PtO₂)227.081314-15-4Adams' catalyst
Hydrochloric Acid (HCl)36.467647-01-0For hydrolysis (e.g., 20% aq.)
Sodium Hydroxide (NaOH)40.001310-73-2For neutralization
Diethyl Ether (Et₂O)74.1260-29-7Extraction solvent
Step-by-Step Methodology

Step 1: Synthesis of N'-(1-methylpiperidin-4-ylidene)benzohydrazide (Protected Hydrazone)

  • To a round-bottom flask equipped with a reflux condenser, add 1-methyl-4-piperidone (1.0 eq), benzohydrazide (1.0 eq), and ethanol to form a solution.

  • Heat the mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization of the product.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. The product is the protected hydrazone.

Step 2: Synthesis of N'-(1-methylpiperidin-4-yl)benzohydrazide (Protected Hydrazine)

  • In a hydrogenation vessel, dissolve the hydrazone product from Step 1 in a suitable solvent such as ethanol or acetic acid.

  • Add a catalytic amount of Adams' catalyst (PtO₂) (approx. 1-2 mol%).

  • Pressurize the vessel with hydrogen gas (H₂) to approximately 3-4 atm (45-60 psi).

  • Stir the mixture vigorously at room temperature until hydrogen uptake ceases (typically 6-12 hours).

  • Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Remove the catalyst by filtration through a pad of Celite.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude protected hydrazine.

Step 3: Synthesis of this compound (Final Product)

  • Combine the crude product from Step 2 with 20% aqueous hydrochloric acid in a round-bottom flask.

  • Heat the mixture to reflux for 4-6 hours to facilitate the hydrolysis of the benzoyl group.

  • After cooling, wash the acidic solution with diethyl ether to remove the benzoic acid byproduct.

  • Cool the aqueous layer in an ice bath and carefully neutralize it by the dropwise addition of a concentrated sodium hydroxide solution until the pH is strongly basic (pH > 12).

  • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, this compound, typically as an oil.

Conclusion

The synthesis of this compound via the reductive pathway from 1-methyl-4-piperidone represents a robust and scalable method for producing this valuable chemical intermediate. The strategic use of a protecting group for the hydrazine moiety is crucial for achieving high yields and purity by preventing the formation of undesirable side products. The methodologies described herein, grounded in well-understood reaction mechanisms, provide a reliable foundation for researchers and drug development professionals to access this key building block for the discovery of novel therapeutics.

References

An In-depth Technical Guide to 4-Hydrazinyl-1-methylpiperidine: Physicochemical Properties and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Hydrazinylpiperidine Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the piperidine moiety stands as a cornerstone scaffold, integral to the architecture of a multitude of approved therapeutics.[1] Its prevalence stems from its capacity to impart favorable pharmacokinetic properties, including improved solubility and bioavailability, while offering a versatile three-dimensional framework for precise pharmacophore placement. When functionalized with a hydrazine group, as in the case of 4-Hydrazinyl-1-methylpiperidine, this scaffold is transformed into a highly reactive and versatile building block for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential.

Hydrazine and its derivatives are pivotal in the construction of nitrogen-containing heterocycles, which are at the heart of many biologically active molecules.[2] The nucleophilic nature of the hydrazine moiety enables its participation in a variety of cyclization and condensation reactions, paving the way for the synthesis of novel drug candidates. Notably, derivatives of 4-hydrazinopiperidine have been investigated as potent inhibitors of dipeptidyl peptidase IV (DPP-IV), a key target in the management of type 2 diabetes.[3]

This technical guide provides a comprehensive overview of the essential physicochemical properties of this compound, offering a blend of predicted and experimental data to inform its application in research and development. Furthermore, it outlines detailed, field-proven methodologies for its characterization and analysis, empowering researchers, scientists, and drug development professionals to harness the full potential of this valuable synthetic intermediate.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in drug design and process development. The following table summarizes the key properties of this compound, providing a foundation for its handling, characterization, and application.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 51304-64-4[1][4][5]
Molecular Formula C₆H₁₅N₃[1][4][5]
Molecular Weight 129.21 g/mol [4][5]
Physical Form Solid[1][6]
Boiling Point 75-80 °C (at 0.3 Torr) (Predicted)[7]
Density 1.00 ± 0.1 g/cm³ (Predicted)[7]
pKa 8.79 ± 0.10 (Predicted)[7]
Purity Typically 95-97%[4][8]

Note on Available Forms: this compound is also commercially available as a dihydrochloride salt (CAS No. 53242-78-7).[8][9][10] This salt form may exhibit different solubility and melting point characteristics compared to the free base.

Molecular Structure and Key Features

The structure of this compound combines the conformational flexibility of the piperidine ring with the reactive nucleophilicity of the hydrazine group.

Caption: 2D structure of this compound.

The tertiary amine within the piperidine ring (N-methyl group) and the terminal primary amine of the hydrazine moiety are the key reactive centers, influencing the molecule's basicity and nucleophilicity.

Experimental Protocols for Characterization and Analysis

The following section details the essential experimental procedures for the comprehensive characterization of this compound. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy (Proton NMR)

  • Objective: To determine the number of different types of protons and their connectivity.

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent is critical; for the free base, CDCl₃ is a common choice, while D₂O or DMSO-d₆ would be suitable for the hydrochloride salt.

  • Expected Chemical Shifts (Predicted):

    • Piperidine Ring Protons (CH₂): Multiple signals are expected in the range of 1.5-3.5 ppm. The protons on the carbons adjacent to the nitrogen (positions 2 and 6) will be deshielded and appear further downfield.

    • N-Methyl Protons (CH₃): A singlet peak is expected around 2.2-2.5 ppm.

    • Methine Proton (CH): The proton on the carbon bearing the hydrazine group (position 4) will likely appear as a multiplet in the range of 2.8-3.2 ppm.

    • Hydrazine Protons (NH, NH₂): These protons will appear as broad singlets and their chemical shifts are highly dependent on the solvent, concentration, and temperature. They are also exchangeable with D₂O. In a non-protic solvent like CDCl₃, they might appear in the range of 3.0-5.0 ppm.

  • Causality: The electron-withdrawing effect of the nitrogen atoms causes the adjacent protons to resonate at a lower field (higher ppm). The splitting patterns (multiplicity) of the signals will provide information about the number of neighboring protons, confirming the connectivity within the molecule.

¹³C NMR Spectroscopy (Carbon-13 NMR)

  • Objective: To determine the number of non-equivalent carbon atoms.

  • Sample Preparation: A more concentrated sample (20-50 mg) is typically required compared to ¹H NMR. The same deuterated solvents can be used.

  • Expected Chemical Shifts (Predicted):

    • Piperidine Ring Carbons (CH₂): Signals are expected in the range of 25-60 ppm. The carbons adjacent to the nitrogen will be deshielded.

    • N-Methyl Carbon (CH₃): A signal is expected around 45-50 ppm.

    • Methine Carbon (CH): The carbon at position 4, attached to the hydrazine group, is expected to appear in the range of 50-60 ppm.

G cluster_0 NMR Analysis Workflow SamplePrep Sample Preparation (Dissolve in Deuterated Solvent) H1_NMR 1H NMR Acquisition SamplePrep->H1_NMR C13_NMR 13C NMR Acquisition SamplePrep->C13_NMR DataProcessing Data Processing (Fourier Transform, Phasing, Baseline Correction) H1_NMR->DataProcessing C13_NMR->DataProcessing SpectralAnalysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) DataProcessing->SpectralAnalysis StructureElucidation Structure Elucidation SpectralAnalysis->StructureElucidation

Caption: Workflow for NMR-based structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

  • Objective: To confirm the presence of key functional groups such as N-H, C-H, and C-N bonds.

  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

  • Expected Absorption Bands:

    • N-H Stretching (Hydrazine): A broad absorption band is expected in the region of 3200-3400 cm⁻¹. The primary amine (NH₂) may show two distinct peaks in this region.

    • C-H Stretching (Aliphatic): Sharp absorption bands are expected between 2800-3000 cm⁻¹.

    • N-H Bending (Hydrazine): A band around 1600-1650 cm⁻¹ is characteristic of N-H bending vibrations.

    • C-N Stretching: Absorptions in the fingerprint region (1000-1300 cm⁻¹) will correspond to C-N stretching vibrations.

  • Causality: The vibrational frequencies of chemical bonds are unique to the types of atoms and the nature of the bonds between them. The presence of these characteristic absorption bands provides strong evidence for the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

  • Objective: To confirm the molecular weight and obtain information about the fragmentation of the molecule.

  • Ionization Techniques: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule, which will likely produce a protonated molecular ion [M+H]⁺. Electron ionization (EI) can also be used, which would lead to more extensive fragmentation.

  • Expected Results:

    • Molecular Ion: With ESI-MS, a prominent peak at m/z 130.13 should be observed for the [M+H]⁺ ion.

    • Fragmentation Pattern: Common fragmentation pathways for piperidine derivatives involve α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom, resulting in the formation of a stable iminium ion.[11] The loss of the hydrazine group or fragments of the piperidine ring would also be expected.

  • Causality: The mass-to-charge ratio of the molecular ion provides the molecular weight. The fragmentation pattern is a unique fingerprint of the molecule and can be used to piece together its structure by analyzing the masses of the fragment ions.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the workhorse of analytical chemistry for separating, identifying, and quantifying components in a mixture. A robust HPLC method is crucial for determining the purity of this compound.

  • Objective: To develop a reliable method for assessing the purity of the compound and for in-process control during synthesis.

  • Methodology:

    • Column Selection: Due to the polar nature of the analyte, a reversed-phase column (e.g., C18) may not provide sufficient retention. A mixed-mode column with both reversed-phase and ion-exchange characteristics would be a more effective choice.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the buffer can be adjusted to control the ionization state of the analyte and improve peak shape.

    • Detection: As this compound lacks a strong UV chromophore, direct UV detection may not be sensitive. Derivatization with a UV-active agent, such as salicylaldehyde, can significantly enhance detection limits.[12][13] Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed for detection without derivatization.

  • Self-Validating System: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness. This ensures the reliability and consistency of the results.

G cluster_1 HPLC Method Development and Validation MethodDev Method Development (Column, Mobile Phase, Detector Selection) Optimization Method Optimization (Gradient, Flow Rate, Temperature) MethodDev->Optimization Validation Method Validation (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision, Robustness) Optimization->Validation RoutineAnalysis Routine Analysis (Purity Testing, In-Process Control) Validation->RoutineAnalysis

Caption: A systematic approach to HPLC method development.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. As with all hydrazine derivatives, it should be considered potentially toxic and a skin and eye irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[14][15][16]

Conclusion

This compound is a chemical entity of significant interest to the pharmaceutical and chemical synthesis communities. Its unique combination of a piperidine ring and a reactive hydrazine moiety makes it a valuable precursor for the generation of novel molecular architectures. This guide has provided a detailed overview of its core physicochemical properties and has outlined robust analytical methodologies for its characterization. By understanding the principles behind these techniques and adhering to the described protocols, researchers can confidently and effectively utilize this versatile building block in their drug discovery and development endeavors.

References

An In-depth Technical Guide to 4-Hydrazinyl-1-methylpiperidine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 4-hydrazinyl-1-methylpiperidine, a pivotal heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical identity, synthesis, reactivity, and critical applications, with a focus on providing practical, field-proven insights to empower your research and development endeavors.

Core Chemical Identity and Physicochemical Properties

This compound is a bifunctional molecule featuring a saturated N-methylpiperidine ring and a reactive hydrazine moiety. This unique combination makes it a valuable synthon for introducing the 1-methylpiperidine scaffold into larger molecules, a common strategy in medicinal chemistry to enhance pharmacological properties such as solubility, metabolic stability, and target engagement.

The primary identifier for this compound is its CAS (Chemical Abstracts Service) number. It's important to note that this compound is often supplied and used as a salt to improve its stability and handling.

IdentifierValueSource(s)
Chemical Name This compoundN/A
Synonyms (1-Methylpiperidin-4-yl)hydrazine[1]
CAS Number (Free Base) 51304-64-4[2]
CAS Number (Dihydrochloride) 53242-78-7[1]
Molecular Formula C₆H₁₅N₃[2]
Molecular Weight 129.21 g/mol [2]
Appearance Solid[1]

The structure of this compound is presented below:

Caption: 2D Structure of this compound.

Synthesis and Mechanistic Considerations

The most direct and industrially relevant synthesis of this compound proceeds via a two-step sequence starting from the readily available 1-methyl-4-piperidone. This process involves the formation of a hydrazone intermediate, followed by its reduction to the desired hydrazine.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction1 Step 1: Hydrazone Formation cluster_intermediate Intermediate cluster_reaction2 Step 2: Reduction cluster_product Final Product 1_methyl_4_piperidone 1-Methyl-4-piperidone hydrazone_formation Condensation Reaction (e.g., in Ethanol, Reflux) 1_methyl_4_piperidone->hydrazone_formation hydrazine_hydrate Hydrazine Hydrate hydrazine_hydrate->hydrazone_formation hydrazone 1-Methyl-4-piperidone Hydrazone hydrazone_formation->hydrazone reduction Catalytic Hydrogenation (e.g., H₂, Pd/C or PtO₂) hydrazone->reduction final_product This compound reduction->final_product

Caption: General synthesis workflow for this compound.

Step-by-Step Synthesis Protocol (Illustrative)

The following protocol is a representative procedure based on established chemical principles for hydrazone formation and subsequent reduction, as suggested by analogous syntheses in the literature.[3] Researchers should optimize conditions for their specific laboratory setup.

PART A: Synthesis of 1-Methyl-4-piperidone Hydrazone

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-methyl-4-piperidone (1.0 eq) and ethanol (5-10 volumes).

  • Reagent Addition: Add hydrazine hydrate (1.1-1.5 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent. The resulting crude hydrazone may be used directly in the next step or purified by crystallization or column chromatography.

PART B: Reduction to this compound

  • Catalyst and Solvent: In a hydrogenation vessel, suspend a catalytic amount of Palladium on Carbon (Pd/C, 5-10 mol%) or Platinum(IV) oxide (Adams' catalyst) in a suitable solvent such as ethanol or methanol.[3]

  • Substrate Addition: Add the crude or purified 1-methyl-4-piperidone hydrazone from Part A to the suspension.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir vigorously at room temperature until hydrogen uptake ceases.

  • Filtration and Isolation: Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purification can be achieved by vacuum distillation or by converting the product to its hydrochloride salt by treating the free base with a solution of HCl in a suitable solvent (e.g., isopropanol or ether), followed by filtration and drying of the precipitated salt.

Applications in Drug Development

The primary utility of this compound lies in its role as a versatile building block for the synthesis of complex pharmaceutical agents.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

A significant application is in the development of inhibitors for Dipeptidyl Peptidase IV (DPP-IV), a key enzyme in glucose metabolism.[4] Inhibition of DPP-IV is a validated therapeutic strategy for the treatment of type 2 diabetes. The hydrazine moiety of this compound serves as a reactive handle to construct more elaborate molecules that can fit into the active site of the DPP-IV enzyme. A notable study describes the design and synthesis of a novel class of N-substituted 4-hydrazino piperidine derivatives as potent and selective DPP-IV inhibitors.[4]

DPP4_Inhibitor_Synthesis Hydrazinylpiperidine 4-Hydrazinyl- 1-methylpiperidine Reaction Condensation/ Coupling Reaction Hydrazinylpiperidine->Reaction OtherReagents Other Scaffolds/ Electrophiles OtherReagents->Reaction DPP4_Inhibitor DPP-IV Inhibitor (e.g., for Type 2 Diabetes) Reaction->DPP4_Inhibitor

Caption: Role as a building block in DPP-IV inhibitor synthesis.

Pyrazolone Derivatives

The hydrazine group readily undergoes cyclocondensation reactions with 1,3-dicarbonyl compounds to form pyrazolone rings, a privileged scaffold in medicinal chemistry.[5] Pyrazolone derivatives are known to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and antipyretic properties.[3] The synthesis of the drug Piperylone, for instance, utilizes a substituted hydrazine derived from 1-methyl-4-piperidone.[3]

Analytical Methodologies

Robust analytical methods are crucial for ensuring the purity and quality of this compound and for monitoring its reactions.

High-Performance Liquid Chromatography (HPLC)

Direct analysis of underivatized hydrazines by HPLC can be challenging due to their polarity and lack of a strong UV chromophore. A common and effective strategy is pre-column derivatization to introduce a UV-active moiety.

Illustrative HPLC Protocol with Derivatization:

  • Derivatization Reagent: A suitable reagent is an aldehyde, such as salicylaldehyde or benzaldehyde, which reacts with the hydrazine to form a stable, UV-active hydrazone.[4][6]

  • Sample Preparation:

    • Accurately weigh a sample of this compound and dissolve it in a suitable diluent (e.g., acetonitrile/water).

    • Add an excess of the derivatizing aldehyde.

    • Allow the reaction to proceed at room temperature or with gentle heating until completion.

  • Chromatographic Conditions (Typical):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., phosphate buffer at a slightly acidic pH).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to the maximum absorbance wavelength of the specific hydrazone derivative (e.g., 330-460 nm for benzaldehyde derivatives).[7]

    • Injection Volume: 10-20 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Derivatization may be necessary to improve the volatility and chromatographic behavior of this compound.

Illustrative GC-MS Protocol:

  • Derivatization (Optional but Recommended): Acylation or silylation of the hydrazine moiety can improve peak shape and thermal stability. Alternatively, reaction with an aldehyde or ketone can form a stable hydrazone suitable for GC analysis.[6]

  • Sample Preparation: Dissolve the derivatized or underivatized sample in a volatile organic solvent like dichloromethane or ethyl acetate.

  • GC Conditions (Typical):

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Injector: Split/splitless injector, with the mode and temperature optimized for the analyte.

    • Oven Program: A temperature gradient program, for example, starting at 100°C and ramping up to 280-300°C.

    • Carrier Gas: Helium or Hydrogen.

  • MS Conditions (Typical):

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

    • Fragmentation: The piperidine ring typically undergoes α-cleavage adjacent to the nitrogen, leading to characteristic fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Safety and Handling

As with all hydrazine derivatives, this compound should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Hydrazines as a class are known to be toxic and potential carcinogens. Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a high-value building block in contemporary drug discovery and development. Its straightforward synthesis and the versatile reactivity of its hydrazine moiety provide a reliable entry point for the creation of novel compounds, particularly in the pursuit of treatments for metabolic diseases like type 2 diabetes. A thorough understanding of its synthesis, reactivity, and analytical characterization, as outlined in this guide, is essential for its effective and safe utilization in research and pharmaceutical development.

References

An In-depth Technical Guide to the Biological Activity of 4-Hydrazinyl-1-methylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 4-hydrazinyl-1-methylpiperidine scaffold represents a compelling starting point in medicinal chemistry for the development of novel therapeutic agents. This structure marries the conformational rigidity and favorable pharmacokinetic properties of the piperidine ring with the reactive and versatile hydrazinyl group. The N-methyl substitution on the piperidine ring often enhances bioavailability and metabolic stability. The true synthetic and biological versatility of this scaffold is unlocked when the terminal nitrogen of the hydrazinyl moiety is used as a handle to introduce a wide array of substituents, often resulting in the formation of hydrazone derivatives.

The hydrazone linkage (-C=N-NH-) is a privileged structural motif in drug discovery, known for its ability to participate in hydrogen bonding and its relative stability in biological systems.[1][2] The combination of the this compound core with various aromatic and heterocyclic aldehydes or ketones gives rise to a diverse library of compounds with a broad spectrum of biological activities. This guide provides an in-depth technical overview of the key therapeutic areas where these derivatives have shown significant promise, including their potential as inhibitors of monoamine oxidase (MAO) and dipeptidyl peptidase-IV (DPP-IV), as well as their antimicrobial, anti-inflammatory, and anticonvulsant properties. For each area, we will delve into the mechanism of action, structure-activity relationships, and detailed experimental protocols for their evaluation.

Monoamine Oxidase (MAO) Inhibition: A Target for Neurological Disorders

Monoamine oxidases (MAO) are a family of enzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine in the central nervous system.[3] There are two main isoforms, MAO-A and MAO-B. Selective inhibitors of MAO-A are effective antidepressants, while selective inhibitors of MAO-B are used in the treatment of Parkinson's disease.[3] The hydrazinyl group is a well-known pharmacophore for MAO inhibition, and derivatives of this compound have been explored for this activity.

Mechanism of Inhibition

Hydrazine and hydrazone-based MAO inhibitors can act through both reversible and irreversible mechanisms. Irreversible inhibitors typically form a covalent bond with the FAD cofactor of the enzyme, leading to its inactivation. Reversible inhibitors, on the other hand, bind to the active site of the enzyme through non-covalent interactions. The selectivity for MAO-A versus MAO-B is often dictated by the nature of the substituent attached to the hydrazone moiety, which interacts with specific residues in the active site cavities of the two isoforms.

Structure-Activity Relationship (SAR) Insights

For hydrazone derivatives, the nature of the aromatic or heterocyclic ring attached to the imine carbon plays a crucial role in determining both the potency and selectivity of MAO inhibition. Electron-withdrawing or electron-donating groups on this ring can modulate the electronic properties of the hydrazone linkage and influence binding to the enzyme's active site. The piperidine ring itself serves as a scaffold to correctly orient the pharmacophoric hydrazone group within the active site.

Experimental Protocol: In Vitro MAO Inhibition Assay

This protocol describes a common fluorometric method for assessing the in vitro inhibitory activity of test compounds against human MAO-A and MAO-B.[3]

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)

  • Horseradish peroxidase (HRP)

  • Tyramine (substrate)

  • Sodium phosphate buffer (pH 7.4)

  • Test compounds and reference inhibitors (e.g., moclobemide for MAO-A, selegiline for MAO-B)

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well microplate, add 20 µL of sodium phosphate buffer, 10 µL of the test compound solution at various concentrations, and 10 µL of the MAO-A or MAO-B enzyme solution.

  • Incubate the plate at 37°C for 15 minutes.

  • To initiate the reaction, add 10 µL of a solution containing Amplex® Red, HRP, and tyramine.

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure the fluorescence intensity using a microplate reader (excitation ~530 nm, emission ~590 nm).

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Self-Validation: The inclusion of known selective inhibitors for MAO-A and MAO-B serves as a positive control and validates the assay's ability to distinguish between the two isoforms. A control reaction without the MAO enzyme is also essential to account for any background fluorescence.

Data on Inhibitory Activity

CompoundTargetIC50 (µM)Reference
Derivative 2a hMAO-A0.342[3]
Derivative 2b hMAO-A0.028[3]
Moclobemide hMAO-A6.061[3]
Selegiline hMAO-B0.040[3]

Note: The derivatives listed are examples from the broader class of hydrazones, illustrating the potential for potent MAO inhibition.

Graphical Representation of MAO Inhibition

MAO_Inhibition cluster_pre Presynaptic Neuron cluster_inhibitor Therapeutic Intervention Neurotransmitter Neurotransmitter MAO MAO Neurotransmitter->MAO degradation Inactive_Metabolites Inactive_Metabolites MAO->Inactive_Metabolites Hydrazinyl_Piperidine_Derivative Hydrazinyl_Piperidine_Derivative Hydrazinyl_Piperidine_Derivative->MAO inhibition

Caption: Inhibition of MAO by a this compound derivative.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: A Modern Approach to Diabetes Management

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and improved glycemic control in patients with type 2 diabetes. A novel class of N-substituted 4-hydrazino piperidine derivatives has been identified as potent and selective DPP-IV inhibitors.[4]

Mechanism of Action

These derivatives are designed to bind to the active site of the DPP-IV enzyme. The piperidine ring often occupies the S2 subsite, while the substituted hydrazone moiety can interact with the S1 subsite, which has a preference for proline-like residues. The specific interactions, such as hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site, determine the inhibitory potency and selectivity.

Structure-Activity Relationship (SAR) Insights

SAR studies have revealed that the substituent on the piperidine nitrogen is crucial for potent DPP-IV inhibition. For instance, bulky and hydrophobic groups can enhance binding affinity. The nature of the group attached to the hydrazinyl moiety also significantly influences the inhibitory activity.

Experimental Protocol: In Vitro DPP-IV Inhibition Assay

This protocol outlines a standard method for determining the in vitro DPP-IV inhibitory activity of test compounds.

Materials:

  • Human recombinant DPP-IV enzyme

  • Gly-Pro-p-nitroanilide (substrate)

  • Tris-HCl buffer (pH 8.0)

  • Test compounds and a reference inhibitor (e.g., sitagliptin)

Procedure:

  • Prepare stock solutions of the test compounds in DMSO.

  • In a 96-well microplate, add 50 µL of Tris-HCl buffer, 25 µL of the test compound solution at various concentrations, and 10 µL of the DPP-IV enzyme solution.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 15 µL of the substrate solution (Gly-Pro-p-nitroanilide).

  • Incubate the plate at 37°C for 60 minutes.

  • Measure the absorbance at 405 nm, which corresponds to the release of p-nitroaniline.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value from the dose-response curve.

Self-Validation: The use of a known DPP-IV inhibitor like sitagliptin as a positive control is essential for validating the assay. A blank reaction containing all components except the enzyme is used to correct for any non-enzymatic hydrolysis of the substrate.

Data on Inhibitory Activity

CompoundTargetIC50 (nM)Reference
Compound 22e DPP-IV88[4]

Note: Compound 22e is a specific example of a potent N-substituted 4-hydrazino piperidine derivative DPP-IV inhibitor.[4]

Graphical Representation of DPP-IV Inhibition

DPP_IV_Inhibition cluster_incretin Incretin Pathway cluster_pancreas Pancreatic Response GLP-1_GIP Active Incretins (GLP-1, GIP) DPP-IV DPP-IV GLP-1_GIP->DPP-IV inactivation Insulin_Release Insulin_Release GLP-1_GIP->Insulin_Release stimulates Inactive_Metabolites Inactive_Metabolites DPP-IV->Inactive_Metabolites Hydrazinyl_Piperidine_Derivative Hydrazinyl_Piperidine_Derivative Hydrazinyl_Piperidine_Derivative->DPP-IV inhibition

Caption: Mechanism of DPP-IV inhibition by a this compound derivative.

Antimicrobial Activity

Hydrazone derivatives have been extensively studied for their antimicrobial properties.[5][6][7] The presence of the azomethine group (-NH-N=CH-) is often implicated in their biological activity.[7] The antimicrobial spectrum can be broad, encompassing both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Proposed Mechanisms of Antimicrobial Action

The exact mechanism of action can vary depending on the specific structure of the derivative. Some proposed mechanisms include:

  • Inhibition of essential enzymes in microbial metabolic pathways.

  • Disruption of the bacterial cell wall or fungal cell membrane integrity.

  • Chelation of essential metal ions required for microbial growth.

  • Inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication.[7]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Bacterial or fungal inoculums standardized to a specific cell density.

  • Test compounds and reference antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

  • 96-well microplates.

  • Resazurin solution (as a cell viability indicator).

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Add a standardized inoculum of the test microorganism to each well.

  • Include a positive control (microorganism without test compound) and a negative control (broth only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

  • After incubation, add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates microbial growth.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism (i.e., the well remains blue).

Self-Validation: The inclusion of standard antibiotics provides a benchmark for the activity of the test compounds. The positive and negative controls ensure the viability of the microorganisms and the sterility of the medium, respectively.

Data on Antimicrobial Activity

CompoundOrganismMIC (µg/mL)Reference
Hydrazone 15 Gram-positive bacteria1.95-7.81[5]
Hydrazone 16 Gram-positive bacteria3.91-7.81[5]
Hydrazone 5f E. coli2.5[7]
Hydrazone 5c B. subtilis2.5[7]

Note: The listed hydrazones are representative examples from the literature, demonstrating the potential antimicrobial efficacy of this class of compounds.

Anti-inflammatory and Analgesic Effects

Derivatives of hydrazone and piperazine have shown promise as anti-inflammatory and analgesic agents in various preclinical models.[8][9][10] Their activity is often evaluated in models of acute and chronic inflammation.

Potential Molecular Targets in the Inflammatory Cascade

The anti-inflammatory effects of these compounds may be mediated through several mechanisms, including:

  • Inhibition of cyclooxygenase (COX) enzymes, which are involved in prostaglandin synthesis.

  • Reduction of pro-inflammatory cytokine production (e.g., TNF-α, IL-6).

  • Inhibition of nitric oxide synthase (iNOS) and subsequent reduction in nitric oxide (NO) production.[11]

Experimental Protocol: Carrageenan-Induced Paw Edema Model in Rats

This is a classic in vivo model for evaluating the anti-inflammatory activity of novel compounds in acute inflammation.[8][10][12]

Materials:

  • Wistar rats.

  • Carrageenan solution (1% in saline).

  • Test compounds and a reference anti-inflammatory drug (e.g., indomethacin or diclofenac).

  • Plethysmometer.

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the test compound or reference drug orally or intraperitoneally at a predetermined dose.

  • After a specific time (e.g., 60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer immediately after the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • The increase in paw volume is a measure of the inflammatory edema.

  • Calculate the percentage of inhibition of edema for the treated groups compared to the control group (which received only the vehicle and carrageenan).

Self-Validation: The use of a well-characterized NSAID like indomethacin as a positive control is crucial. A control group receiving only the vehicle is necessary to establish the baseline inflammatory response.

Data on In Vivo Efficacy

CompoundDose (mg/kg)Edema Inhibition (%) at 3hReference
Compound 1A 20Significant reduction (p < 0.001)[8]
Indomethacin 1064.2[9]
LQFM-008 15 and 30Significant reduction[10]

Note: The compounds listed are examples of hydrazone and piperazine derivatives with demonstrated anti-inflammatory activity.

Anticonvulsant Potential

The piperazine and hydrazone moieties are present in a number of compounds with anticonvulsant activity.[13][14][15] Derivatives of this compound are therefore of interest for the development of new antiepileptic drugs.

Possible Mechanisms of Anticonvulsant Action

The anticonvulsant effects of these compounds may arise from various mechanisms, including:

  • Modulation of voltage-gated sodium or calcium channels.[16]

  • Enhancement of GABAergic inhibition.

  • Inhibition of excitatory glutamatergic neurotransmission.

Experimental Protocol: Maximal Electroshock (MES) Test in Mice

The MES test is a widely used preclinical model to screen for compounds that are effective against generalized tonic-clonic seizures.[13][14][15]

Materials:

  • Mice.

  • An electroshock apparatus with corneal electrodes.

  • Test compounds and a reference anticonvulsant drug (e.g., phenytoin).

Procedure:

  • Administer the test compound or reference drug to groups of mice at various doses.

  • At the time of peak effect (determined from pharmacokinetic studies), subject each mouse to a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) through corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Protection is defined as the absence of the tonic hindlimb extension.

  • Determine the ED50 (the dose that protects 50% of the animals) for the test compound.

Self-Validation: The use of a standard antiepileptic drug like phenytoin provides a benchmark for anticonvulsant activity. A vehicle-treated control group is essential to establish the baseline seizure response to the electrical stimulus.

Data on Anticonvulsant Activity

CompoundTestActivityReference
SC-13504 (Ropizine) MESSimilar efficacy to phenobarbital[13]
Compound II MESHigher protective index than valproate[14]
Compound X MESHigher protective index than valproate[14]

Note: The compounds listed are examples of piperazine derivatives with significant anticonvulsant activity.

General Synthesis Strategies

The synthesis of this compound derivatives typically begins with commercially available starting materials. A common route involves the reductive amination of N-Boc-piperidin-4-one with N-methylpiperazine, followed by deprotection to yield 1-methyl-4-(4-piperidyl)piperazine.[17] For the synthesis of hydrazone derivatives, this compound can be reacted with a variety of aldehydes or ketones under acidic or basic conditions.

Graphical Representation of a Typical Synthesis Workflow

Synthesis_Workflow Start N-Boc-piperidin-4-one + N-Methylpiperazine Step1 Reductive Amination Start->Step1 Intermediate N-Boc protected intermediate Step1->Intermediate Step2 Deprotection (e.g., HCl/Methanol) Intermediate->Step2 Product1 1-Methyl-4-(4-piperidyl)piperazine Step2->Product1 Start2 This compound + Aldehyde/Ketone Step3 Condensation Start2->Step3 Product2 Hydrazone Derivative Step3->Product2

Caption: General synthetic routes to piperazine and hydrazone derivatives.

Conclusion and Future Perspectives

The this compound scaffold is a rich source of biologically active compounds with therapeutic potential across a range of diseases. The derivatives of this core structure have demonstrated potent activity as inhibitors of key enzymes like MAO and DPP-IV, highlighting their relevance in the fields of neuropharmacology and metabolic diseases. Furthermore, their promising antimicrobial, anti-inflammatory, and anticonvulsant properties underscore the versatility of this chemical class.

Future research in this area should focus on several key aspects:

  • Optimization of Selectivity: For enzyme inhibitors like those targeting MAO and DPP-IV, further structural modifications could lead to enhanced selectivity and reduced off-target effects.

  • Elucidation of Mechanisms: For activities like antimicrobial and anticonvulsant effects, a deeper understanding of the molecular mechanisms of action is needed to guide rational drug design.

  • Pharmacokinetic and Toxicological Profiling: Promising lead compounds will require comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies to assess their drug-likeness and safety profiles.

  • In Vivo Efficacy Studies: Compounds that show strong in vitro activity must be evaluated in relevant animal models of disease to confirm their therapeutic potential.

References

Elucidating the Mechanism of Action of 4-Hydrazinyl-1-methylpiperidine: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This guide addresses the mechanism of action of 4-Hydrazinyl-1-methylpiperidine, a compound for which direct pharmacological studies are not publicly available. Based on a first-principles analysis of its chemical structure, we posit a primary, testable hypothesis for its biological activity. The core of this document is a detailed, field-proven experimental workflow designed to rigorously investigate and validate this hypothesis. We provide not only the step-by-step protocols but also the scientific rationale behind the experimental design, ensuring a self-validating and trustworthy research cascade. This guide is intended for researchers in pharmacology, medicinal chemistry, and drug development seeking to characterize novel chemical entities with similar structural motifs.

Part 1: Structural Analysis and Primary Mechanistic Hypothesis

The molecular structure of this compound is a composite of two well-characterized pharmacophores: a hydrazine group (-NHNH₂) and an N-methylpiperidine scaffold . While this specific combination lacks dedicated research, the extensive literature on its constituent parts provides a strong foundation for a mechanistic hypothesis.

  • The Hydrazine Moiety: Hydrazine and its derivatives are a classic chemical class known for a wide array of biological activities.[1][2] Critically, they are well-established precursors and metabolites that function as potent enzyme inhibitors.[1] Specifically, the hydrazine group is a key feature in several marketed antidepressant and anti-tuberculosis drugs that function by inhibiting monoamine oxidases (MAOs).[1] The biotransformation of hydrazine derivatives is often linked to both their therapeutic effects and their toxicity.[1]

  • The Piperidine Scaffold: The piperidine ring is a versatile heterocyclic structure found in numerous FDA-approved drugs, particularly those targeting the central nervous system.[3] Its prevalence is due to its ability to confer favorable pharmacokinetic properties and to orient substituents for optimal target engagement. Recent research has focused heavily on designing piperidine derivatives as selective and reversible MAO inhibitors for treating neurodegenerative diseases like Parkinson's and Alzheimer's.[3][4][5] Structure-activity relationship (SAR) studies have repeatedly shown that the piperidine nucleus is an effective scaffold for potent MAO inhibition.[4][6]

Primary Hypothesis: Based on the convergence of evidence from its structural components, the primary and most plausible mechanism of action for this compound is the inhibition of monoamine oxidase (MAO) enzymes .

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial-bound enzymes that catalyze the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine.[3][4] Inhibition of these enzymes increases the synaptic availability of these neurotransmitters, a mechanism central to the treatment of depression and Parkinson's disease.[7]

Part 2: A Phased Experimental Workflow for Mechanism Validation

To rigorously test our primary hypothesis, we propose a multi-phased approach that progresses from direct target engagement in vitro to functional validation in a cellular context, supported by in silico modeling. This workflow is designed to be a self-validating system, where the results of each phase inform and corroborate the next.

G cluster_0 Phase 1: In Vitro Target Validation cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: In Silico Modeling P1_Assay Protocol 1: MAO-A/B Inhibition Assay P1_Data Data Analysis: IC50 & Selectivity Index P1_Assay->P1_Data P2_Kinetics Protocol 2: Inhibition Kinetics Study P2_Data Data Analysis: Ki, Reversibility, & MOI P2_Kinetics->P2_Data P1_Data->P2_Kinetics P3_Cell Protocol 3: Neurotransmitter Quantification (SH-SY5Y Cells) P2_Data->P3_Cell Confirms Cellular Target Engagement P3_Data Data Analysis: Neurotransmitter & Metabolite Levels P3_Cell->P3_Data P4_Docking Protocol 4: Molecular Docking P3_Data->P4_Docking Provides Rationale for Selectivity P4_Data Data Analysis: Binding Pose & Interactions P4_Docking->P4_Data

Caption: A comprehensive, multi-phase workflow for mechanism of action elucidation.

Phase 1: In Vitro Target Engagement and Selectivity

Expertise & Causality: The first and most critical step is to confirm direct interaction with the hypothesized targets, MAO-A and MAO-B. An IC₅₀ value quantifies potency, while comparing the IC₅₀ for both isoforms reveals selectivity, a crucial parameter for predicting therapeutic use and side effects.[7] A fluorometric assay is chosen for its high throughput, sensitivity, and reliability.

Protocol 1: Recombinant Human MAO-A/B Inhibition Assay

  • Materials: Recombinant human MAO-A and MAO-B enzymes, p-tyramine (substrate), Amplex Red reagent, horseradish peroxidase (HRP), and a phosphate buffer (pH 7.4).

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in the assay buffer.

  • Enzyme Incubation: In a 96-well microplate, add the enzyme (MAO-A or MAO-B) to each well. Add the diluted compound solutions and a vehicle control (DMSO). Incubate for 15 minutes at 37°C to allow for binding.

  • Reaction Initiation: Add a solution containing the substrate (p-tyramine), Amplex Red, and HRP to all wells to start the enzymatic reaction. The MAO enzyme will oxidize p-tyramine, producing H₂O₂. HRP then uses this H₂O₂ to convert Amplex Red to the fluorescent product, resorufin.

  • Signal Detection: Measure the fluorescence intensity (Excitation: 530-560 nm, Emission: ~590 nm) over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: Potency and Selectivity

CompoundMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (SI) [IC₅₀(A)/IC₅₀(B)]
This compoundExperimentalExperimentalCalculated
Control (e.g., Selegiline)Known ValueKnown ValueKnown Value

Trustworthiness: This protocol is a self-validating system. Including a known MAO inhibitor as a control validates the assay's performance. The dose-response curve's quality (R² value) provides confidence in the calculated IC₅₀.

Protocol 2: Inhibition Kinetics Study

Expertise & Causality: Determining the mode of inhibition (e.g., competitive, non-competitive) and its reversibility provides deeper mechanistic insight. Irreversible inhibitors (common for hydrazines) form covalent bonds, leading to longer-lasting effects. This is determined by creating Lineweaver-Burk plots.

  • Methodology: Repeat the MAO inhibition assay (Protocol 1) using a fixed concentration of the inhibitor (e.g., at its IC₅₀).

  • Substrate Titration: Instead of a fixed substrate concentration, use a range of p-tyramine concentrations.

  • Data Analysis: Plot the inverse of the reaction velocity (1/V) against the inverse of the substrate concentration (1/[S]) for both the uninhibited and inhibited reactions. The change in the x-intercept, y-intercept, and slope of the resulting lines reveals the mechanism (competitive, non-competitive, etc.).

  • Reversibility Check: To test for irreversibility, pre-incubate the enzyme with a high concentration of the inhibitor for an extended period (e.g., 60 minutes). Then, dilute the mixture significantly to reduce the concentration of the free inhibitor and measure the remaining enzyme activity. If activity does not recover, the inhibition is likely irreversible.

Part 3: Cellular and In Silico Validation

Phase 2: Cellular Activity Confirmation

Expertise & Causality: Positive results in vitro must be translated to a cellular context. A compound's ability to penetrate cell membranes and engage its target in the complex intracellular environment is not guaranteed. We use a neuroblastoma cell line (SH-SY5Y), which endogenously expresses MAOs, to measure the direct downstream consequence of MAO inhibition: a change in neurotransmitter metabolism.

Protocol 3: Neurotransmitter and Metabolite Quantification

  • Cell Culture: Culture SH-SY5Y human neuroblastoma cells in appropriate media until they reach ~80% confluency.

  • Treatment: Treat the cells with varying concentrations of this compound (centered around the in vitro IC₅₀) for a set period (e.g., 24 hours).

  • Cell Lysis & Extraction: Harvest the cells, wash with PBS, and lyse them using a suitable buffer containing antioxidants (to prevent neurotransmitter degradation). Precipitate proteins and collect the supernatant.

  • Quantification by LC-MS/MS: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the levels of dopamine, serotonin, and their respective primary metabolites, DOPAC and 5-HIAA.

  • Data Interpretation: An effective MAO inhibitor should cause a dose-dependent increase in dopamine and serotonin levels and a corresponding decrease in DOPAC and 5-HIAA levels.

Phase 3: In Silico Modeling

Expertise & Causality: Molecular docking provides a structural hypothesis for the observed activity and selectivity. By modeling the interaction between the compound and the enzyme's active site, we can identify key binding interactions that drive potency and explain why it might prefer one isoform over the other.

G cluster_MAO Hypothesized MAO Inhibition Pathway Compound This compound MAO MAO-A MAO-B Compound->MAO Inhibition Metabolites DOPAC 5-HIAA etc. MAO->Metabolites Produces Synaptic_Levels Increased Synaptic Neurotransmitter Levels MAO:f0->Synaptic_Levels Activity Block Leads To MAO:f1->Synaptic_Levels Activity Block Leads To Neurotransmitters Dopamine Serotonin Norepinephrine Neurotransmitters->MAO Metabolism Effect Potential Antidepressant or Neuroprotective Effect Synaptic_Levels->Effect

Caption: Hypothesized signaling pathway for this compound.

Protocol 4: Molecular Docking into MAO-A and MAO-B

  • Preparation: Obtain the crystal structures of human MAO-A and MAO-B from the Protein Data Bank (PDB). Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges. Build a 3D model of this compound and perform energy minimization.

  • Docking Simulation: Define the binding site based on the location of the co-crystallized ligand or the FAD cofactor. Use a validated docking program (e.g., AutoDock, Glide) to predict the binding pose of the compound within the active sites of both MAO-A and MAO-B.

  • Pose Analysis: Analyze the top-scoring poses. Look for key interactions such as hydrogen bonds, hydrophobic interactions, and potential interactions with the flavin ring of the FAD cofactor. Compare the binding modes in MAO-A versus MAO-B to rationalize any observed selectivity. For instance, differences in the size and shape of the active site cavity between the two isoforms often underlie inhibitor selectivity.[7]

Conclusion

While this compound is an uncharacterized molecule, its chemical architecture strongly implies a mechanism of action centered on the inhibition of monoamine oxidase. The predictive framework and detailed experimental protocols outlined in this guide provide a clear, robust, and scientifically rigorous pathway to not only test this hypothesis but to build a comprehensive pharmacological profile of the compound. Successful execution of this workflow will elucidate its potency, selectivity, cellular efficacy, and structural basis of action, transforming it from a chemical novelty into a characterized pharmacological agent.

References

Introduction: Unveiling the Potential of a Versatile Chemical Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Research Applications of 4-Hydrazinyl-1-methylpiperidine

In the landscape of modern chemical research and drug development, the strategic selection of molecular building blocks is paramount. This compound is a bifunctional molecule that marries the well-established reactivity of a hydrazine moiety with the pharmaceutically relevant N-methylpiperidine scaffold. While specific, widespread applications of this particular molecule are not extensively documented in mainstream literature, its constituent parts provide a clear and compelling roadmap for its potential utility.

The hydrazine group (-NHNH₂) is a powerful nucleophile and a cornerstone in the synthesis of a vast array of nitrogen-containing heterocycles.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, forming the basis of numerous therapeutic agents.[3][4] Concurrently, the piperidine ring, a saturated heterocycle, is one of the most ubiquitous scaffolds in approved drugs, prized for its ability to confer favorable physicochemical properties such as aqueous solubility and metabolic stability, while providing a three-dimensional vector for substituent placement.[5][6] The N-methyl group in particular can enhance basicity and influence receptor binding.

This guide, intended for researchers, chemists, and drug development professionals, will explore the untapped potential of this compound. We will move beyond a simple recitation of facts to provide a Senior Application Scientist's perspective on why and how this molecule can be leveraged in synthetic chemistry, medicinal chemistry, and chemical biology. We will detail not just what is possible, but provide actionable, self-validating experimental designs to unlock its value.

Chemical PropertiesData
IUPAC Name (1-methylpiperidin-4-yl)hydrazine
CAS Number 51304-64-4[7][8]
Molecular Formula C₆H₁₅N₃[7][8]
Molecular Weight 129.21 g/mol [7][9]
Form Solid[8]
Related Forms Dihydrochloride Salt (CAS 53242-78-7)[10], Hydrochloride Salt (CAS 953052-98-7)[11][12]

Chapter 1: Core Reactivity and Synthetic Utility

The primary utility of this compound stems from the high nucleophilicity of the terminal nitrogen atom of the hydrazine group. This makes it an excellent synthon for forming new carbon-nitrogen and nitrogen-nitrogen bonds, most notably through condensation reactions with carbonyl compounds to form hydrazones.

Causality of Experimental Choice: The formation of a hydrazone is often the critical first step in a multi-step synthesis. This reaction is typically robust, high-yielding, and proceeds under mild conditions. The resulting hydrazone is not merely a stable product but a versatile intermediate. The C=N double bond and the remaining N-H group provide reactive handles for subsequent intramolecular or intermolecular cyclization reactions, which are the gateway to creating complex heterocyclic systems.[13]

Core_Reactivity cluster_reactants Reactants cluster_product Product Hydrazine This compound Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone Condensation (-H₂O) Carbonyl Aldehyde or Ketone (R1-CO-R2) Carbonyl->Hydrazone Pyrazole_Synthesis_Workflow Start Start: this compound + Substituted 1,3-Diketone Step1 Step 1: Condensation Reaction (Formation of Hydrazone Intermediate) Start->Step1 Step2 Step 2: Intramolecular Cyclization & Dehydration Step1->Step2 Step3 Step 3: Purification (Column Chromatography) Step2->Step3 Product Product: 1-(1-methylpiperidin-4-yl)-pyrazole Derivative Step3->Product Analysis Step 4: Structural Confirmation (NMR, LC-MS, HRMS) Product->Analysis Drug_Discovery_Workflow cluster_synthesis Synthesis Phase cluster_screening Screening Phase cluster_optimization Optimization Phase Lib_Synth Synthesize Hydrazone Library (Varying R-CHO) Purify Purify & Characterize (HPLC, NMR, MS) Lib_Synth->Purify Screen In Vitro Biological Screen (e.g., Cancer Cell Lines) Purify->Screen Hit_ID Identify 'Hit' Compounds Screen->Hit_ID SAR Establish Structure-Activity Relationship (SAR) Hit_ID->SAR Lead_Opt Synthesize Focused Analogs (Lead Optimization) SAR->Lead_Opt Lead_Comp Identify Lead Compound Lead_Opt->Lead_Comp

References

An In-Depth Technical Guide to the Stability and Storage of 4-Hydrazinyl-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the critical aspects concerning the stability and appropriate storage conditions for 4-Hydrazinyl-1-methylpiperidine. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, field-proven insights to ensure the integrity and reliability of this important chemical intermediate.

Introduction: The Chemical Identity and Significance of this compound

This compound, with the Chemical Abstracts Service (CAS) number 51304-64-4, is a bifunctional molecule incorporating a tertiary amine within a piperidine ring and a reactive hydrazine moiety. Its structure lends itself to a variety of chemical transformations, making it a valuable building block in medicinal chemistry and the synthesis of novel compounds. The presence of both a nucleophilic hydrazine group and a basic piperidine nitrogen atom dictates its reactivity and, consequently, its stability profile. Understanding these characteristics is paramount for its effective use in research and development.

Chemical Stability Profile: Intrinsic Properties and Extrinsic Factors

The stability of this compound is not absolute and is influenced by its inherent chemical nature and external environmental factors. The molecule possesses two primary reactive centers: the hydrazine group (-NHNH₂) and the tertiary amine of the N-methylpiperidine ring.

The Vulnerability of the Hydrazine Moiety: Oxidative Degradation

The hydrazine group is a potent reducing agent and is, therefore, highly susceptible to oxidation.[1] This is the most significant degradation pathway for this compound.

Mechanism of Oxidation: The oxidation of alkylhydrazines can proceed through a one-electron oxidation mechanism, often catalyzed by metal ions, to form a nitrogen-centered radical. This radical can then undergo further reactions, including decomposition with the loss of nitrogen gas to generate a carbon-centered radical on the piperidine ring.[1][2] The presence of atmospheric oxygen can lead to the formation of reactive oxygen species (ROS), such as superoxide and hydroxyl radicals, which can further accelerate degradation.[1]

Key Instigators of Oxidative Degradation:

  • Atmospheric Oxygen: Exposure to air is a primary driver of oxidative degradation.

  • Oxidizing Agents: Strong oxidizing agents, such as peroxides, permanganates, and hypochlorites, will react vigorously and should be strictly avoided. The use of oxidative techniques for the degradation of hydrazines has been shown to produce carcinogenic N-nitroso compounds and other mutagenic species in some cases.[3]

  • Metal Ions: Transition metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), can act as catalysts for the oxidation of hydrazines.[1] Contact with metal surfaces or storage in containers made of incompatible metals should be minimized.

The Piperidine Ring: Thermal and pH-Related Stability

The N-methylpiperidine ring is generally more stable than the hydrazine group. However, it is not inert and its stability can be compromised under certain conditions.

  • pH Sensitivity: As a basic compound, this compound will react with acids to form salts. While salt formation can in some cases increase the stability of a compound, strong acidic conditions may also promote hydrolysis or other degradative reactions over time. The free base is also susceptible to degradation in the presence of moisture.

Photostability

Many chemical compounds are sensitive to light, which can provide the energy to initiate degradation reactions. For some related compounds, sensitivity to light is a noted stability concern.[8] Therefore, it is prudent to protect this compound from light exposure.

Recommended Storage and Handling Protocols

To maintain the purity and stability of this compound, a multi-faceted approach to storage and handling is essential. The following recommendations are based on the chemical properties of hydrazines and piperidines and general laboratory best practices.

Optimal Storage Conditions

The primary goal of storage is to mitigate the factors known to cause degradation: oxygen, heat, light, and moisture.

ParameterRecommendationRationale
Temperature Store in a cool, well-ventilated place.[8][9] Refrigeration (2-8 °C) is advisable for long-term storage.Minimizes thermal degradation and reduces the rate of oxidative reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[8]Prevents contact with atmospheric oxygen, the primary driver of oxidative degradation.
Container Use a tightly sealed, opaque container. Amber glass is a suitable choice.Protects from light and prevents the ingress of moisture and air.[8]
Moisture Store in a dry environment. The compound is noted to be hygroscopic and moisture-sensitive.Prevents potential hydrolysis and other moisture-mediated degradation.
Incompatible Materials

To prevent hazardous reactions and degradation, this compound must be stored separately from the following materials:

  • Strong Oxidizing Agents: Peroxides, nitrates, chlorates, etc.[8]

  • Acids and Acid Chlorides: Reacts exothermically.[9][10]

  • Acid Anhydrides: [9][10]

  • Carbon Dioxide (CO₂): Can react with the basic nitrogen atoms.[9][10]

  • Metals: Particularly copper and its alloys, which can catalyze oxidation.

Safe Handling Practices

Safe handling is crucial not only for maintaining chemical stability but also for personnel safety.

  • Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[11]

  • Inert Gas Dispensing: For transferring the solid, a glove box or glove bag under an inert atmosphere is recommended to minimize air exposure.

  • Avoid Ignition Sources: Keep away from heat, sparks, and open flames.[8][9][10] Take precautionary measures against static discharge.

Proposed Degradation Pathways

Based on the known chemistry of hydrazines and piperidines, the following degradation pathways for this compound can be postulated.

G cluster_main This compound cluster_oxidation Oxidative Degradation cluster_thermal Thermal Degradation A This compound B [N-centered radical intermediate] A->B O2, Metal Ions D N-Nitroso-4-hydrazinyl-1-methylpiperidine A->D Nitrosating agents E Ring-opened products A->E High Temp. C 1-Methyl-1,2,3,4-tetrahydropyridine B->C -N2, -H•

Caption: Proposed degradation pathways for this compound.

Experimental Protocols for Stability Assessment

Due to the lack of specific published stability data, a forced degradation study is recommended to identify potential degradants and establish a stability-indicating analytical method.[12][13][14][15][16]

Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop a robust analytical method capable of separating the parent compound from its degradation products.[12][13][14][15][16]

G cluster_workflow Forced Degradation Workflow start Prepare solutions of This compound stress Subject to Stress Conditions start->stress acid Acid Hydrolysis (e.g., 0.1 M HCl) stress->acid pH < 7 base Base Hydrolysis (e.g., 0.1 M NaOH) stress->base pH > 7 oxidation Oxidation (e.g., 3% H2O2) stress->oxidation Oxidant thermal Thermal Stress (e.g., 60°C in solution) stress->thermal Heat photo Photolytic Stress (ICH Q1B guidelines) stress->photo Light analyze Analyze samples by Stability-Indicating Method (e.g., HPLC-UV/MS) acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze evaluate Evaluate degradation profiles and identify major degradants analyze->evaluate end Report findings evaluate->end

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol for Forced Degradation Studies
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[12]

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Store at room temperature and an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize a sample before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Store under the same conditions as the acid hydrolysis. Neutralize a sample before analysis.

  • Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Store at room temperature for a defined period.

  • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C).

  • Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is crucial for accurately quantifying the decrease in the active compound and the increase in degradation products. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.[17][18][19][20][21]

General HPLC Method Parameters:

  • Column: A reversed-phase column (e.g., C18) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often necessary to separate polar degradants from the less polar parent compound.

  • Detection: UV detection is a common choice. The detection wavelength should be selected based on the UV spectrum of this compound. Mass spectrometry (MS) detection can be invaluable for identifying unknown degradation products.

  • Method Validation: The developed method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Conclusion

The stability of this compound is primarily dictated by the susceptibility of its hydrazine moiety to oxidative degradation. Proper storage and handling, with a focus on excluding air, light, moisture, and incompatible materials, are critical for maintaining its integrity. For applications requiring stringent purity control, it is highly recommended that researchers perform their own stability assessments using forced degradation studies and a validated stability-indicating analytical method. This proactive approach will ensure the reliability of experimental results and the quality of downstream products.

References

The Emergence of 4-Hydrazinyl-1-methylpiperidine: A Keystone Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Union of Piperidine and Hydrazine in Drug Design

In the landscape of contemporary drug discovery, the strategic selection of molecular scaffolds is paramount to achieving therapeutic efficacy and favorable pharmacokinetic profiles. Among the privileged heterocyclic structures, the piperidine ring stands out as a cornerstone of medicinal chemistry.[1][2][3] Its saturated, six-membered azacyclic framework is prevalent in a multitude of pharmaceuticals across various therapeutic areas, including oncology, virology, and neurology.[1] The conformational flexibility of the piperidine ring, coupled with its capacity for substitution at multiple positions, allows for the precise spatial orientation of pharmacophoric groups, enabling optimal interactions with biological targets.[2][3][4]

Parallel to the significance of the piperidine moiety, hydrazine derivatives have carved a crucial niche as versatile building blocks in pharmaceutical synthesis.[5][6] The inherent nucleophilicity and reactivity of the hydrazine group facilitate the construction of a diverse array of more complex molecular architectures, including a wide range of heterocyclic systems.[7][8] Historically, hydrazine-containing compounds have been successfully developed as therapeutics, such as the antidepressant phenelzine and the vasodilator hydralazine.[6] This underscores the therapeutic potential embedded within the hydrazine functional group.

The convergence of these two critical pharmacophores in the form of 4-Hydrazinyl-1-methylpiperidine has given rise to a chemical entity of significant interest to the drug development community. While the specific historical account of its initial synthesis is not extensively documented in seminal publications, its emergence is intrinsically linked to the broader exploration of piperidine-based scaffolds in the quest for novel therapeutics. This guide provides a comprehensive overview of this compound, from its logical synthesis to its potential applications, contextualized within the rich history of its constituent moieties.

Physicochemical Properties and Identification

A clear understanding of the fundamental physicochemical properties of this compound is essential for its effective utilization in research and development.

PropertyValueSource
CAS Number 51304-64-4Chemical Supplier Data
Molecular Formula C6H15N3Chemical Supplier Data
Molecular Weight 129.21 g/mol Chemical Supplier Data
Synonyms (1-methylpiperidin-4-yl)hydrazineChemical Supplier Data
Form Typically a solidChemical Supplier Data
Salt Form Dihydrochloride (CAS: 53242-78-7)Chemical Supplier Data

A Plausible Synthetic Pathway: From Piperidone to Hydrazinylpiperidine

While the original discovery of this compound is not prominently cited, a logical and efficient synthetic route can be postulated based on established chemical transformations of related piperidine derivatives. A highly probable pathway commences with the readily available starting material, 1-methyl-4-piperidone. The synthesis of a similar compound, piperylone, also initiates from this precursor, supporting this proposed route.[9]

The proposed synthesis involves a two-step process: the formation of a hydrazone followed by its reduction to the corresponding hydrazine.

G start 1-Methyl-4-piperidone intermediate 1-Methyl-4-piperidone Hydrazone start->intermediate Hydrazine Hydrate, Ethanol, Reflux final This compound intermediate->final Reducing Agent (e.g., NaBH4 or Catalytic Hydrogenation), Methanol G compound This compound Derivative target DPP-IV Enzyme compound->target Binds to Active Site effect Inhibition of Incretin Degradation target->effect Inhibition outcome Improved Glycemic Control effect->outcome Leads to

References

Methodological & Application

4-Hydrazinyl-1-methylpiperidine: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-Hydrazinyl-1-methylpiperidine Scaffold

In the landscape of contemporary drug discovery, the selection of appropriate building blocks is a critical determinant of success. The this compound scaffold has emerged as a particularly valuable synthon for medicinal chemists. Its utility stems from the convergence of two key structural motifs: the piperidine ring and the hydrazine functional group. The piperidine moiety, a saturated six-membered heterocycle, is a privileged structure in medicinal chemistry, known to enhance drug-like properties such as solubility and metabolic stability, and is a common feature in many central nervous system (CNS) active agents.[1][2] The hydrazine group, with its nucleophilic character, serves as a versatile handle for the construction of a diverse array of heterocyclic systems, which form the core of numerous therapeutic agents.[3]

This guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and mechanistic insights for its use in constructing key pharmacophores.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₆H₁₅N₃--INVALID-LINK--
Molecular Weight 129.21 g/mol --INVALID-LINK--
Appearance Typically supplied as a dihydrochloride salt, which is a solidGeneral Knowledge
Solubility The hydrochloride salt is generally soluble in water and polar protic solvents like methanol and ethanol.General Knowledge
Reactivity The terminal nitrogen of the hydrazine moiety is highly nucleophilic and readily reacts with electrophiles, particularly carbonyl compounds.General Knowledge
Storage Store in a cool, dry place, away from oxidizing agents and strong acids. Due to the potential for air oxidation of the hydrazine group, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.General Knowledge

Synthesis of this compound Dihydrochloride

The synthesis of this compound can be efficiently achieved from the readily available starting material, 1-methyl-4-piperidone. The following two-step protocol, adapted from principles demonstrated in the synthesis of related compounds like Piperylone, provides a reliable route to the target building block in its stable dihydrochloride salt form.[4]

Caption: Synthetic workflow for this compound dihydrochloride.

Protocol 1: Synthesis of this compound Dihydrochloride

Step 1: Formation of N'-(1-methylpiperidin-4-ylidene)benzohydrazide

  • To a solution of 1-methyl-4-piperidone (1.0 eq) in ethanol, add benzohydrazide (1.0 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude hydrazone.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N'-(1-methylpiperidin-4-ylidene)benzohydrazide as a solid.

Step 2: Catalytic Hydrogenation and Hydrolytic Deprotection

  • Dissolve the N'-(1-methylpiperidin-4-ylidene)benzohydrazide (1.0 eq) from Step 1 in a suitable solvent such as ethanol or acetic acid.

  • Add a catalytic amount of Adam's catalyst (Platinum(IV) oxide, PtO₂) to the solution.

  • Subject the mixture to hydrogenation in a Parr apparatus or under a hydrogen balloon at a suitable pressure (e.g., 40-50 psi) until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • To the filtrate, add a concentrated solution of hydrochloric acid (e.g., 6M HCl) and heat the mixture to reflux for 4-6 hours to effect the hydrolysis of the benzoyl protecting group.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • The resulting solid can be triturated with a non-polar solvent like diethyl ether or acetone to afford this compound dihydrochloride as a solid, which can be collected by filtration and dried under vacuum.

Applications in Bioactive Molecule Synthesis

The true power of this compound lies in its ability to serve as a versatile precursor to a range of heterocyclic scaffolds crucial for biological activity.

Synthesis of Pyrazole and Pyrazolone Derivatives

The Knorr pyrazole synthesis, a classic cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound, is a cornerstone of heterocyclic chemistry.[5] This reaction provides a direct and efficient route to substituted pyrazoles, a class of compounds known for a wide spectrum of biological activities, including analgesic, anti-inflammatory, and kinase inhibitory properties.[3][4]

Caption: General scheme for Knorr pyrazole synthesis.

This protocol describes the reaction of this compound with a β-ketoester, such as ethyl acetoacetate, to form a pyrazolone derivative, a key pharmacophore found in drugs like Piperylone.[4]

  • In a round-bottom flask, dissolve this compound dihydrochloride (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.

  • Add a base, such as sodium acetate or triethylamine (2.2 eq), to neutralize the hydrochloride salt and liberate the free hydrazine.

  • To this mixture, add the β-ketoester (e.g., ethyl acetoacetate, 1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS. The reaction typically proceeds to completion within 3-6 hours.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • The residue can be partitioned between an aqueous solution of sodium bicarbonate and an organic solvent like ethyl acetate or dichloromethane.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to yield the crude pyrazolone product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure pyrazolone derivative.

Synthesis of Indole Scaffolds via Fischer Indole Synthesis

The Fischer indole synthesis is a powerful and widely used method for constructing the indole nucleus, a ubiquitous scaffold in natural products and pharmaceuticals.[6][7] The reaction involves the acid-catalyzed cyclization of a hydrazine with an aldehyde or a ketone.[4][8]

Caption: General scheme for Fischer indole synthesis.

This protocol outlines the synthesis of a tetrahydrocarbazole derivative, a common core in CNS-active compounds, using this compound and cyclohexanone.

  • Combine this compound dihydrochloride (1.0 eq) and cyclohexanone (1.1 eq) in a suitable solvent, such as glacial acetic acid or ethanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid or polyphosphoric acid (PPA). Caution: These are corrosive acids and should be handled with appropriate personal protective equipment.

  • Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of ice-water.

  • Neutralize the acidic solution by the slow addition of a base, such as aqueous sodium hydroxide or sodium carbonate, until the pH is basic.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired tetrahydrocarbazole derivative.

Application in the Synthesis of DPP-IV Inhibitors

Dipeptidyl peptidase IV (DPP-IV) inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. Several potent and selective DPP-IV inhibitors incorporate a 4-hydrazinylpiperidine scaffold, highlighting the importance of this building block in targeting this enzyme.[3] The synthesis of these inhibitors often involves the acylation of the hydrazine nitrogen or its incorporation into a heterocyclic system that mimics the dipeptide substrate of DPP-IV.

The synthesis of a specific DPP-IV inhibitor is highly dependent on the overall structure of the target molecule. However, a general approach involves the reaction of this compound with an appropriate electrophilic partner, such as an activated carboxylic acid or a sulfonyl chloride, to form a stable amide or sulfonamide linkage, respectively.

Conclusion

This compound is a high-value building block that provides medicinal chemists with a reliable and versatile platform for the synthesis of diverse and biologically relevant molecules. Its straightforward synthesis and the reactivity of the hydrazine moiety enable the construction of key heterocyclic scaffolds such as pyrazoles, indoles, and others. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this powerful synthon in their drug discovery programs, accelerating the development of novel therapeutics.

References

Topic: Advanced Analytical Methods for the Quantification of 4-Hydrazinyl-1-methylpiperidine in Pharmaceutical Materials

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

4-Hydrazinyl-1-methylpiperidine is a reactive hydrazine-containing building block used in the synthesis of various pharmaceutical intermediates. Due to the structural alert for genotoxicity associated with the hydrazine moiety, its presence as a residual impurity in active pharmaceutical ingredients (APIs) must be controlled to exceptionally low levels, often in the parts-per-million (ppm) range. The inherent chemical properties of this compound—namely its low molecular weight, high polarity, and lack of a significant UV chromophore—present considerable analytical challenges.[1] This guide provides detailed, validated protocols for the sensitive and specific quantification of this compound, addressing these challenges through chemical derivatization coupled with robust chromatographic techniques. We present two orthogonal methods: a widely accessible Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) method and a highly sensitive and specific Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) method. These protocols are designed to be self-validating and serve as a comprehensive resource for quality control laboratories and process development chemists.

Principles of Analysis: Overcoming the Challenges

The quantification of trace-level genotoxic impurities like this compound demands analytical methods that are not only sensitive but also highly selective to avoid interference from the API and other related substances.[1][2]

The Core Challenge: this compound (MW: 129.21 g/mol ) is a poor candidate for direct analysis.[3] Its high polarity leads to minimal or no retention on standard reversed-phase HPLC columns, and its lack of a chromophore makes it virtually invisible to UV detectors, a workhorse in QC labs.[1][2]

The Universal Solution: Chemical Derivatization

To overcome these limitations, our primary strategy is pre-analysis chemical derivatization. This approach involves reacting the hydrazine functional group with a carefully selected reagent to form a new, stable derivative with properties ideal for analysis. The benefits are threefold:

  • Introduction of a Chromophore: The derivatizing agent imparts a strong UV-absorbing moiety to the molecule, dramatically increasing its detection sensitivity for HPLC-UV analysis.[1]

  • Improved Chromatography: The resulting derivative is typically larger and less polar, leading to better retention and peak shape on reversed-phase columns. For GC analysis, derivatization increases volatility and thermal stability.[2][4]

  • Enhanced Selectivity: Derivatization can shift the detection wavelength to a region where the API and other matrix components do not absorb, effectively eliminating interference.[1]

We will detail two robust methods based on this principle.

  • Method A: RP-HPLC-UV with 2-Hydroxy-1-Naphthaldehyde Derivatization. This method is ideal for routine quality control due to the accessibility of HPLC-UV systems. The chosen reagent, 2-Hydroxy-1-Naphthaldehyde (HNA), reacts with the hydrazine to form a hydrazone with a maximum absorbance in the visible light range (~406-424 nm), far removed from the typical UV absorbance of most APIs (190-380 nm).[1][5] This provides exceptional selectivity.

  • Method B: Headspace GC-MS with Acetone Derivatization. This is a confirmatory and highly sensitive method. The analyte is derivatized in-situ within the headspace vial using acetone, which serves as both the solvent and the derivatizing agent.[6][7] The resulting volatile acetone azine derivative is partitioned into the headspace and analyzed by GC-MS. This technique minimizes matrix effects, as non-volatile components like the API remain in the liquid phase. Quantification is achieved using highly specific Selected Ion Monitoring (SIM).[6]

Method A: Quantification by RP-HPLC-UV with Pre-Column Derivatization

This method provides a reliable and accessible approach for quantifying this compound in solid drug substances.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh API Sample & Standard B Dissolve in Diluent (e.g., DMSO) A->B C Add HNA Derivatizing Reagent B->C D Incubate (e.g., 100°C) to Form Hydrazone C->D E Inject Derivatized Solution into HPLC-UV System D->E F Separation on C18 Column E->F G Detection at ~420 nm F->G H Integrate Peak Area of Hydrazone Derivative G->H I Calculate Concentration Against Standard Curve H->I

Caption: Workflow for HPLC-UV analysis of this compound.

Apparatus and Reagents
  • Apparatus:

    • HPLC system with UV/Vis or Photodiode Array (PDA) detector.

    • Analytical balance (0.01 mg readability).

    • Volumetric flasks, pipettes, and autosampler vials.

    • Water bath or heating block.

    • Vortex mixer and sonicator.

  • Reagents:

    • This compound reference standard.

    • 2-Hydroxy-1-Naphthaldehyde (HNA), 99% purity.

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • Dimethyl Sulfoxide (DMSO), HPLC grade.

    • Formic acid (reagent grade).

Detailed Protocol
  • Preparation of Solutions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Diluent: Dimethyl Sulfoxide (DMSO).

    • HNA Derivatizing Reagent (10 mg/mL): Accurately weigh 100 mg of 2-Hydroxy-1-Naphthaldehyde into a 10 mL volumetric flask and dilute to volume with Diluent (DMSO). Prepare this solution fresh daily.

  • Preparation of Standard Solutions:

    • Standard Stock (100 µg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.

    • Working Standard (1.0 µg/mL): Dilute 1.0 mL of the Standard Stock solution to 100.0 mL with Diluent. This solution will be used to prepare the derivatized standard.

  • Derivatization Procedure (Standard and Sample):

    • Derivatized Standard (Target: 0.1 µg/mL):

      • Transfer 1.0 mL of the Working Standard (1.0 µg/mL) into a 10 mL volumetric flask.

      • Add 0.2 mL of the HNA Derivatizing Reagent.

      • Seal the flask and vortex thoroughly.

      • Incubate the flask in a water bath at 100°C for 20 minutes.[5]

      • Cool to room temperature and dilute to the 10 mL mark with Mobile Phase B (Acetonitrile).

    • Sample Preparation (Example for 10 ppm specification on a 10 mg/mL API solution):

      • Accurately weigh 100 mg of the API sample into a 10 mL volumetric flask.

      • Add 8 mL of Diluent, sonicate to dissolve.

      • Add 0.2 mL of the HNA Derivatizing Reagent.

      • Seal, vortex, and incubate at 100°C for 20 minutes.

      • Cool to room temperature and dilute to the 10 mL mark with Mobile Phase B.

    • Blank Preparation: Follow the sample preparation procedure, omitting the API.

  • Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 60% B2-10 min: 60% to 90% B10-12 min: 90% B12.1-15 min: 60% B
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detection λ 424 nm[1]
Run Time 15 min
  • System Suitability and Data Analysis:

    • Inject the derivatized blank, followed by five replicate injections of the derivatized standard.

    • Acceptance Criteria: The %RSD for the peak area of the five replicate standard injections should be ≤ 5.0%. The tailing factor for the derivative peak should be ≤ 2.0.

    • Calculate the amount of this compound in the sample (in ppm) using the following formula:

    ppm = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 1,000,000

Method B: Quantification by Headspace GC-MS

This method offers superior sensitivity and specificity, making it ideal for trace-level quantification and as a confirmatory method. The in-situ derivatization with acetone is simple and effective.[6]

Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh API Sample & Standard into Headspace Vial B Add Acetone (Solvent & Reagent) A->B C Crimp Vial and Vortex B->C D Incubate Vial in Headspace Autosampler C->D E Inject Headspace Vapor into GC-MS System D->E F Separation on DB-624 Column E->F G MS Detection (SIM Mode) F->G H Integrate Peak Area of Acetone Azine G->H I Calculate Concentration Against Standard Curve H->I

Caption: Workflow for Headspace GC-MS analysis of this compound.

Apparatus and Reagents
  • Apparatus:

    • GC system with a Mass Spectrometric (MS) detector.

    • Headspace autosampler.

    • 20 mL headspace vials with caps and septa.

    • Analytical balance, volumetric flasks, and syringes.

  • Reagents:

    • This compound reference standard.

    • Acetone (HPLC or GC grade).

    • Methanol (HPLC or GC grade).

Detailed Protocol
  • Preparation of Solutions:

    • Diluent: Acetone.

    • Standard Stock (100 µg/mL): Accurately weigh ~10 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with Methanol (Note: Methanol is used for the stock for stability; the final dilution is in acetone).

    • Working Standard (1.0 µg/mL): Dilute 1.0 mL of the Standard Stock to 100.0 mL with Acetone.

  • Preparation of Vials (Standard and Sample):

    • Standard Vial (Target: 1 ppm relative to 10 mg API):

      • Into a 20 mL headspace vial, add 100 µL of the Working Standard (1.0 µg/mL).

      • Add 0.9 mL of Acetone.

      • Immediately cap and crimp the vial. Vortex to mix. This vial contains 100 ng of the analyte in 1 mL.

    • Sample Vial:

      • Accurately weigh 10 mg of the API sample directly into a 20 mL headspace vial.

      • Add 1.0 mL of Acetone.

      • Immediately cap and crimp the vial. Vortex to dissolve the sample.

    • Blank Vial: Add 1.0 mL of Acetone to an empty 20 mL headspace vial and crimp.

  • GC-MS Conditions:

ParameterRecommended Setting
GC Column DB-624, 30 m x 0.25 mm, 1.4 µm, or equivalent[7]
Carrier Gas Helium, constant flow @ 1.2 mL/min
Oven Program Initial 50°C for 2 min, ramp 20°C/min to 220°C, hold 2 min
Injector Temp. 200°C, Split ratio 10:1
Headspace Oven 80°C
Vial Eq. Time 15 min
Injection Time 0.5 min
MS Source Temp. 230°C
MS Quad Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Selected Ion Monitoring (SIM)
Monitored Ions Quantifier: m/z 112 (M+)Qualifier: m/z 97, m/z 56 (for the acetone azine of hydrazine, adjust for methylpiperidine derivative)

Note on Monitored Ions: The acetone azine of this compound would be N-(1-methylethylidene)-N'-(1-methylpiperidin-4-yl)hydrazine. The exact mass and fragmentation pattern should be confirmed by running a full scan of a concentrated standard. The expected molecular ion (M+) would be at m/z 169. Key fragments would likely involve the piperidine ring. For this application note, we will assume a primary quantifier ion of m/z 169 and qualifiers such as m/z 154 (loss of CH3) and m/z 97 (fragment of the piperidine ring).

  • System Suitability and Data Analysis:

    • Inject the blank vial to ensure no carryover or contamination.

    • Inject the standard vial six times. The %RSD of the peak area for the quantifier ion (m/z 169) should be ≤ 15.0%.

    • Calculate the amount in the sample using an external standard approach similar to the HPLC method.

Method Validation Summary

Both methods should be validated according to ICH Q2(R1) guidelines to ensure they are fit for purpose.[8] The following parameters are critical:

Validation ParameterTypical Acceptance Criteria
Specificity No interference from blank or API at the retention time of the derivative.
Limit of Detection (LOD) Signal-to-Noise ratio of ≥ 3:1.
Limit of Quantification (LOQ) Signal-to-Noise ratio of ≥ 10:1; precision (%RSD) ≤ 20%.
Linearity Correlation coefficient (r²) ≥ 0.995 over the specified range (e.g., LOQ to 150% of specification).
Accuracy / Recovery 80.0% to 120.0% recovery for spiked samples at multiple levels.
Precision (Repeatability) %RSD ≤ 15.0% for six sample preparations at the target concentration.
Solution Stability Analyte and derivative stable in solution for the typical duration of an analytical run (e.g., 24 hours).

Conclusion

The quantification of this compound requires specialized analytical strategies to overcome its inherent chemical challenges. The two methods presented here—RP-HPLC-UV with HNA derivatization and HS-GC-MS with acetone derivatization—provide robust, sensitive, and specific solutions for researchers and quality control professionals. The HPLC method serves as an excellent tool for routine analysis in a standard QC environment, while the GC-MS method offers orthogonal confirmation and superior sensitivity for trace-level determination. Proper method validation is paramount to ensuring reliable data for regulatory submissions and process control in drug development.

References

Application Notes & Protocols: Leveraging 4-Hydrazinyl-1-methylpiperidine in Advanced Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of 4-Hydrazinyl-1-methylpiperidine in click chemistry. Moving beyond the canonical Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), we delve into the utility of the hydrazine moiety for robust, bioorthogonal conjugations. The primary focus is on hydrazone ligation, a powerful click-like reaction, for which this compound serves as an exemplary building block. We will explore the underlying chemical principles, provide detailed, field-tested protocols, and discuss strategies for integrating this reagent into complex bioconjugation workflows.

Introduction: Expanding the Click Chemistry Toolbox

The concept of "click chemistry," introduced by K. Barry Sharpless, prioritizes reactions that are modular, high-yielding, stereospecific, and generate minimal byproducts.[1] While the CuAAC reaction is the most prominent example,[2][3][4] the philosophy extends to other transformations that meet these criteria. One such class of reactions is the formation of oximes and hydrazones from the condensation of aldehydes or ketones with hydroxylamines and hydrazines, respectively.[5]

These reactions are exceptionally valuable in chemical biology and drug development for several reasons:

  • Bioorthogonality: The reacting functional groups—aldehydes/ketones and hydrazines—are rare in biological systems, ensuring that the reaction proceeds with high specificity and minimal side reactions with native biomolecules.[5][]

  • Mild Reaction Conditions: Hydrazone ligations can be performed in aqueous buffers at or near physiological pH and temperature, which is critical for maintaining the structural and functional integrity of sensitive biomolecules like proteins and peptides.[7]

  • Catalyst Options: While often proceeding spontaneously, the reaction can be accelerated by catalysts such as aniline, which is particularly useful for less reactive ketone substrates.[7][8]

This guide focuses on This compound , a versatile reagent whose unique structural features—a reactive hydrazine nucleophile and a solubilizing N-methylpiperidine ring—make it an excellent candidate for click chemistry applications.

Reagent Profile: this compound

This compound is an alkyl hydrazine derivative that serves as a potent alpha-nucleophile. The hydrazine group (-NHNH₂) is highly reactive toward electrophilic carbonyl carbons in aldehydes and ketones.[9][10] The N-methylpiperidine moiety confers increased aqueous solubility and provides a defined three-dimensional scaffold, which can be advantageous in molecular design.

PropertyValueSource(s)
Chemical Name This compound[11][12]
CAS Number 51304-64-4[11][12]
Molecular Formula C₆H₁₅N₃[11][12]
Molecular Weight 129.21 g/mol [11][12]
Appearance Typically supplied as a liquid or low-melting solidN/A
Primary Reactive Group Hydrazine (-NHNH₂)[9][13]
Key Application Nucleophile for hydrazone ligation with aldehydes and ketones[14][15]

The Primary Application: Hydrazone Ligation

The core utility of this compound in click chemistry is its participation in hydrazone ligation. The reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the carbonyl carbon of an aldehyde or ketone. This is followed by a dehydration step to yield a stable C=N double bond, forming the hydrazone linkage.[5][14][15] The reaction is typically fastest at a slightly acidic pH (4.5-5.5), which facilitates the dehydration step without significantly protonating the hydrazine nucleophile.[8]

G reagents Reactants hydrazine This compound (Nucleophile) carbonyl Aldehyde/Ketone-tagged Biomolecule (Electrophile) intermediate Tetrahedral Intermediate (Hemiaminal-like) hydrazine->intermediate Nucleophilic Attack carbonyl->intermediate Nucleophilic Attack product Stable Hydrazone Conjugate intermediate->product Dehydration h2o H₂O intermediate->h2o -H₂O catalyst Acid Catalyst (pH 4.5-5.5) (e.g., Acetate Buffer) catalyst->intermediate Facilitates Dehydration

Caption: Mechanism of acid-catalyzed hydrazone formation.

Protocol 1: Direct Conjugation to an Aldehyde-Tagged Protein

This protocol describes the direct labeling of a protein containing a genetically encoded or chemically introduced aldehyde group with this compound. This method is ideal for attaching a small, water-soluble tag or for applications where the piperidine moiety itself serves as a structural or binding element.

Rationale and Design

The protocol is designed for efficiency and biocompatibility. We use a slightly acidic buffer to catalyze the reaction.[5] An excess of the hydrazine reagent is used to drive the reaction to completion. Purification via Size Exclusion Chromatography (SEC) is a gentle method that effectively separates the larger protein conjugate from unreacted small molecules.

Materials and Reagents
  • Aldehyde-tagged protein (e.g., containing a formylglycine residue)

  • This compound (or its dihydrochloride salt[16])

  • Conjugation Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 4.7

  • Quenching Solution (Optional): 1 M Glycine, pH 8.0

  • Purification: Size Exclusion Chromatography (SEC) column (e.g., Superdex 75 or similar) equilibrated with PBS, pH 7.4

Step-by-Step Protocol
  • Protein Preparation: Prepare a solution of the aldehyde-tagged protein at a concentration of 5-10 mg/mL (approx. 100-200 µM, assuming a ~50 kDa protein) in the Conjugation Buffer.

  • Reagent Preparation: Prepare a 100 mM stock solution of this compound in water. If using the dihydrochloride salt, adjust the pH of the stock solution to ~5-6 with NaOH.

  • Reaction Setup:

    • To the protein solution, add the this compound stock solution to a final concentration of 10-20 mM (a 50- to 100-fold molar excess over the protein).

    • Causality Note: A significant molar excess is crucial to ensure pseudo-first-order kinetics, maximizing the conjugation efficiency and driving the reaction equilibrium towards the product.[8]

    • Incubate the reaction mixture at room temperature (20-25°C) for 2-4 hours with gentle mixing. For less reactive carbonyls or more sensitive proteins, the reaction can be performed at 4°C overnight.

  • Reaction Monitoring (Optional): The progress of the reaction can be monitored by LC-MS. An increase in the protein's molecular weight corresponding to the mass of the added tag (111.1 Da after loss of water) confirms successful conjugation.

  • Quenching (Optional): To consume any unreacted aldehyde groups on the protein, you can add the Quenching Solution to a final concentration of 50 mM and incubate for 30 minutes.

  • Purification:

    • Centrifuge the reaction mixture at >10,000 x g for 10 minutes to pellet any precipitated material.

    • Load the supernatant onto an SEC column pre-equilibrated with PBS, pH 7.4.

    • Collect fractions corresponding to the high molecular weight protein peak, which will contain the purified conjugate.

    • Pool the relevant fractions and confirm purity and conjugation efficiency via SDS-PAGE and/or LC-MS.

Caption: Experimental workflow for direct protein conjugation.

Advanced Strategy: Two-Step Labeling via a Bifunctional Linker

While direct conjugation is useful, the true power of click chemistry lies in modularity. This compound cannot directly participate in azide-alkyne cycloadditions. However, it can act as an initial anchor to attach a bifunctional linker, which then presents an alkyne or azide for a subsequent, canonical click reaction. This two-step approach allows for the attachment of a much wider array of payloads (fluorophores, drugs, biotin, etc.).

This strategy involves:

  • Step 1 (Hydrazone Ligation): Reacting an aldehyde/ketone-tagged biomolecule with a bifunctional linker containing both a hydrazine and an alkyne (or azide).

  • Step 2 (CuAAC or SPAAC): Reacting the newly installed alkyne/azide handle with a corresponding azide/alkyne-tagged payload.

G cluster_0 Step 1: Hydrazone Ligation cluster_1 Step 2: CuAAC Click Reaction protein Aldehyde-Protein protein_alkyne Alkyne-Functionalized Protein protein->protein_alkyne linker Hydrazine-Alkyne Linker linker->protein_alkyne final_conjugate Final Labeled Conjugate protein_alkyne->final_conjugate payload Azide-Payload (e.g., Fluorophore) payload->final_conjugate catalyst Cu(I) Catalyst + Ligand (THPTA) catalyst->final_conjugate

Caption: Two-step labeling using hydrazone ligation and CuAAC.

Protocol 2: Two-Step Labeling of a Protein with a Fluorophore via CuAAC

This protocol outlines the attachment of an azide-containing fluorophore to an aldehyde-tagged protein using a commercially available hydrazine-alkyne bifunctional linker.

Additional Materials
  • Hydrazine-Alkyne Linker (e.g., 4-(prop-2-yn-1-yloxy)benzohydrazide)

  • Azide-Fluorophore (e.g., Azide-PEG4-FITC)

  • CuAAC Reagents:

    • Copper(II) Sulfate (CuSO₄) solution (100 mM in water)

    • THPTA ligand solution (200 mM in water)

    • Sodium Ascorbate solution (freshly prepared, 100 mM in water)

Step-by-Step Protocol

Part A: Alkyne Functionalization (Hydrazone Ligation)

  • Follow steps 1-3 and 6 from Protocol 1 , but substitute this compound with the Hydrazine-Alkyne linker.

  • After SEC purification, the result is an alkyne-functionalized protein in PBS, pH 7.4. Confirm functionalization via MS (MALDI-TOF or ESI).

Part B: Fluorophore Attachment (CuAAC)

  • Prepare Catalyst Premix: In a microfuge tube, mix the CuSO₄ solution and the THPTA ligand solution in a 1:2 ratio (e.g., 10 µL CuSO₄ + 20 µL THPTA). Let it stand for 5 minutes.[17]

    • Trustworthiness Note: Pre-complexing the copper with a stabilizing ligand like THPTA is critical. It prevents copper oxidation to the inactive Cu(II) state and mitigates potential protein damage from free copper ions.[17]

  • Reaction Setup:

    • To your alkyne-functionalized protein solution (~10 mg/mL), add the Azide-Fluorophore to a final concentration of 5-10 molar equivalents over the protein.

    • Add the THPTA/CuSO₄ premix to a final copper concentration of 1-2 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 4-5 mM.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification: Purify the final fluorescently labeled conjugate away from excess reagents using SEC, as described in Protocol 1. The success of the labeling will be visually apparent and can be quantified by UV-Vis spectroscopy and SDS-PAGE with fluorescence imaging.

Conclusion and Future Outlook

This compound is a valuable reagent that expands the scope of click chemistry beyond traditional azide-alkyne cycloadditions. Its primary role in forming stable hydrazone linkages under biocompatible conditions makes it an excellent tool for direct bioconjugation. Furthermore, its principle of reactivity can be extended to two-step labeling strategies, bridging the world of carbonyl chemistry with canonical click reactions like CuAAC and SPAAC. As the demand for precisely engineered biomolecules in research, diagnostics, and therapeutics continues to grow, the strategic application of versatile building blocks like this compound will be indispensable.

References

Application Notes & Protocols: Experimental Setup for Reactions Involving 4-Hydrazinyl-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Utility of a Bifunctional Scaffold

4-Hydrazinyl-1-methylpiperidine is a versatile bifunctional reagent of significant interest to researchers in medicinal chemistry and drug development. Its structure uniquely combines a highly nucleophilic hydrazine moiety with a six-membered saturated heterocycle containing a tertiary amine.[1] This configuration presents two key reactive centers: the terminal nitrogen of the hydrazine group (-NH-NH₂) is a potent nucleophile ideal for forming hydrazones and constructing nitrogen-containing heterocycles, while the tertiary amine of the 1-methylpiperidine ring imparts basicity and influences the molecule's overall physicochemical properties, such as solubility and receptor interaction potential.

These application notes provide a comprehensive guide to the experimental setup for key reactions involving this building block, grounded in mechanistic principles and field-proven insights. The protocols are designed to be self-validating, ensuring reproducibility and reliability in a research setting.

Physicochemical Properties, Safety, and Handling

A thorough understanding of the reagent's properties and hazards is the foundation of any successful and safe experimental design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₁₅N₃[1][2]
Molecular Weight 129.21 g/mol [1][2]
CAS Number 51304-64-4[1][2]
Appearance Solid[1][3]
Typical Purity ≥95%[1][2]
Structural Class Hydrazine, Piperidine, Tertiary Amine[1]
Also Available As Dihydrochloride salt (C₆H₁₇Cl₂N₃)[3]
Storage and Stability

Substituted hydrazines can be sensitive to air and light.[4] To ensure reagent integrity:

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).

  • Conditions: Keep in a cool, dry, and dark place. A refrigerator dedicated to chemical storage is recommended.

  • Handling: Minimize exposure to the atmosphere during weighing and dispensing.

Safety & Handling: A Critical Overview

Hydrazine derivatives and piperidines are classes of compounds that demand rigorous safety protocols.[5][6]

  • Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of vapors or dust. Ensure an eyewash station and safety shower are readily accessible.[6][7]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are mandatory.

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.

    • Body Protection: A flame-retardant lab coat should be worn.

  • Hazard Mitigation:

    • Toxicity: Hydrazines are a toxic class of compounds.[5] Avoid skin contact, inhalation, and ingestion.

    • Corrosivity: Piperidine derivatives can cause severe skin burns and eye damage.[6]

    • Flammability: While the compound is a solid, related piperidines can be flammable.[6][8] Keep away from ignition sources.

Core Application I: Synthesis of Piperidinyl-Hydrazones

The reaction between a hydrazine and a carbonyl compound (aldehyde or ketone) to form a hydrazone is one of the most fundamental and reliable transformations for this reagent. This reaction is central to dynamic covalent chemistry, the synthesis of bioactive molecules, and the creation of linkers for antibody-drug conjugates.

Principle and Rationale

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Addition: The terminal nitrogen of the hydrazine, being the most nucleophilic site, attacks the electrophilic carbonyl carbon.

  • Dehydration: The resulting carbinolamine intermediate undergoes acid- or base-catalyzed elimination of a water molecule to form the stable C=N double bond of the hydrazone.

The choice of solvent and catalyst can influence the reaction rate. Protic solvents like ethanol or methanol are often preferred as they can facilitate both the proton transfers required in the mechanism and dissolve the reactants.

Detailed Protocol: General Hydrazone Formation

This protocol describes the reaction of this compound with a generic aromatic aldehyde.

Materials & Equipment:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Anhydrous Ethanol (EtOH) or Methanol (MeOH)

  • Glacial Acetic Acid (catalyst, optional)

  • Round-bottom flask with magnetic stir bar

  • Condenser (if heating)

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol (approx. 0.1–0.5 M concentration).

  • Reagent Addition: Add the aldehyde (1.0–1.1 eq) to the stirred solution at room temperature. A slight excess of the less valuable or more easily removed reagent can be used to drive the reaction to completion.

  • Catalysis (Optional): For less reactive carbonyls, add 1-2 drops of glacial acetic acid to catalyze the dehydration step.

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within 1-4 hours. Gentle heating (40-60 °C) can be applied to accelerate the reaction if necessary.

  • Monitoring (Self-Validation): Track the reaction's progress using TLC.

    • System: A typical mobile phase is Dichloromethane/Methanol (e.g., 95:5 or 90:10 v/v).

    • Observation: The starting materials (hydrazine and aldehyde) should be consumed, and a new, typically less polar, product spot should appear. The reaction is complete when the limiting reagent spot has disappeared.[9]

Workflow for Synthesis and Validation

Hydrazone_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification cluster_analysis Product Validation A Dissolve Hydrazine in Ethanol B Add Aldehyde (1.1 eq) A->B C Add Catalytic Acid (Optional) B->C D Stir at RT (1-4h) or Heat (40-60°C) C->D E Monitor by TLC D->E F Remove Solvent in vacuo E->F G Recrystallize or Column Chromatography F->G H Characterize by NMR, MS, IR G->H

Caption: General workflow for hydrazone synthesis and validation.

Work-up, Purification, and Characterization
  • Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

  • Purification:

    • Recrystallization: The crude solid can often be purified by recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/hexanes).

    • Column Chromatography: If recrystallization is ineffective, purify the crude material via flash column chromatography on silica gel.[10]

  • Characterization (Trustworthiness): The identity and purity of the final product must be confirmed.

    • ¹H NMR: Look for the characteristic imine proton (CH=N) signal and the disappearance of the aldehyde proton and hydrazine -NH₂ protons.

    • Mass Spectrometry (MS): Confirm the molecular weight of the product.

    • IR Spectroscopy: Observe the C=N stretch (approx. 1620-1650 cm⁻¹) and the absence of the C=O stretch from the starting aldehyde.

Core Application II: Synthesis of 1,3,5-Trisubstituted Pyrazoles

Hydrazines are essential precursors for synthesizing pyrazole rings, a privileged scaffold in medicinal chemistry found in drugs like Celecoxib and Sildenafil.[11][12] The most common method is the Paal-Knorr synthesis, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound.

Principle and Rationale

The reaction involves the initial formation of a hydrazone intermediate with one of the carbonyl groups, followed by an intramolecular nucleophilic attack of the second nitrogen atom onto the remaining carbonyl group, and subsequent dehydration to yield the aromatic pyrazole ring. The use of an acid catalyst facilitates the dehydration steps.

Detailed Protocol: Paal-Knorr Pyrazole Synthesis

Materials & Equipment:

  • This compound

  • 1,3-dicarbonyl compound (e.g., acetylacetone or dibenzoylmethane)

  • Glacial Acetic Acid (as solvent and catalyst) or Ethanol

  • Round-bottom flask, condenser, magnetic stir bar

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: Combine this compound (1.0 eq) and the 1,3-dicarbonyl compound (1.0 eq) in a round-bottom flask.

  • Solvent/Catalyst: Add glacial acetic acid or ethanol as the solvent. Acetic acid can serve as both the solvent and the catalyst.

  • Reaction: Attach a condenser and heat the mixture to reflux (typically 80-120 °C) for 2-6 hours.

  • Monitoring: Follow the reaction progress by TLC, observing the consumption of the starting materials.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water.

    • Neutralize carefully with a base (e.g., saturated sodium bicarbonate solution) until the solution is basic (pH ~8-9).[13]

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by recrystallization or flash column chromatography.

Pyrazole Synthesis & Analysis Workflow

Pyrazole_Synthesis A Combine Hydrazine & 1,3-Dicarbonyl (1:1 ratio) B Add Acetic Acid or Ethanol A->B C Heat to Reflux (2-6h) B->C D Monitor by TLC C->D E Cool & Quench in Ice-Water D->E F Neutralize with Base (e.g., NaHCO₃) E->F G Extract with Organic Solvent F->G H Dry, Filter, Concentrate G->H I Purify (Recrystallization or Chromatography) H->I J Characterize Product (NMR, MS) I->J

Caption: Step-by-step workflow for pyrazole synthesis.

Expertise & Experience: Troubleshooting Common Issues

Even with robust protocols, challenges can arise. The following table provides insights into common problems and their solutions.

Table 2: Troubleshooting Guide for Reactions

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive or degraded hydrazine reagent.2. Insufficiently reactive carbonyl/dicarbonyl.3. Inappropriate reaction temperature or time.1. Use a fresh bottle of hydrazine or verify purity.2. Add a catalytic amount of acid (e.g., acetic acid). Increase reaction temperature.3. Extend the reaction time and monitor by TLC.
Multiple Product Spots on TLC 1. Formation of side products (e.g., azine from self-condensation of the aldehyde with hydrazine).2. Impure starting materials.1. Adjust stoichiometry; avoid a large excess of the hydrazine. Use the carbonyl as the excess reagent.2. Purify starting materials before the reaction.[10]
Difficult Purification 1. Product and starting material have similar polarity.2. Product is highly water-soluble.1. For chromatography, try a different solvent system or a different stationary phase (e.g., alumina).2. During work-up, saturate the aqueous layer with NaCl (brine) to decrease product solubility and improve extraction efficiency.
Oily Product That Won't Solidify 1. Residual solvent.2. Product is intrinsically an oil.3. Presence of impurities.1. Dry the product under high vacuum for an extended period.2. Attempt to form a salt (e.g., HCl or tartrate salt) which is often crystalline.3. Re-purify using column chromatography.

References

Application of 4-Hydrazinyl-1-methylpiperidine in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Hydrazinyl-1-methylpiperidine in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds. By screening low molecular weight fragments (typically <300 Da), FBDD explores chemical space more efficiently, often yielding hits with higher ligand efficiency.[1][2][3] The subsequent optimization of these initial, weakly binding hits into potent drug candidates is a cornerstone of modern medicinal chemistry.[3][4][5]

This guide focuses on the strategic application of a specific, yet versatile fragment: This compound . This molecule is of particular interest due to the unique combination of its constituent moieties: the reactive hydrazine group and the privileged 1-methylpiperidine scaffold.

The piperidine ring is a ubiquitous feature in many approved drugs, valued for its ability to confer favorable physicochemical properties such as improved solubility and metabolic stability, as well as providing a three-dimensional scaffold for precise vectoral elaboration into binding pockets.[6][7][8][9][10] The N-methyl group can further influence basicity and lipophilicity.

The hydrazine moiety introduces a reactive handle, opening the door to both non-covalent and covalent interactions with the target protein.[11][12][13][14] Hydrazines can act as hydrogen bond donors and acceptors, and more significantly, can form covalent bonds with electrophilic residues or cofactors within a protein's binding site, a strategy of growing importance in targeting challenging proteins.[12][13][14][15] This dual-nature makes this compound a fragment with high potential for generating quality starting points for drug discovery programs.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective application of this compound in FBDD campaigns. We will delve into the rationale for its use, detailed experimental protocols for screening and validation, and strategies for hit-to-lead optimization.

Physicochemical Properties of this compound

A thorough understanding of the fragment's properties is crucial for designing effective screening campaigns and interpreting the resulting data.

PropertyValueSource
Molecular Formula C6H15N3[16][17]
Molecular Weight 129.21 g/mol [16][17]
CAS Number 51304-64-4[16][18][19]
Appearance Varies (typically a liquid or low-melting solid)-
Solubility High aqueous solubility is expected due to the polar nature of the hydrazine and the basic nitrogen of the piperidine.Inferred from structure
Reactivity The hydrazine group is nucleophilic and can react with electrophiles, particularly carbonyls, and can be oxidized.[11][11]

FBDD Workflow for this compound

A successful FBDD campaign requires a multi-pronged approach, employing a cascade of biophysical techniques to identify and validate true hits, thereby minimizing false positives and negatives.[20][21][22]

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Validation (Orthogonal Methods) cluster_2 Structural Biology cluster_3 Hit-to-Lead Optimization Primary_Screen Primary Screen (e.g., SPR, Thermal Shift) NMR NMR Spectroscopy (e.g., STD, WaterLOGSY) Primary_Screen->NMR Initial Hits ITC Isothermal Titration Calorimetry (ITC) NMR->ITC Confirmed Binders X_Ray X-ray Crystallography ITC->X_Ray Thermodynamically Validated Hits Optimization Medicinal Chemistry (Structure-Guided Design) X_Ray->Optimization Structural Insights

Caption: A typical FBDD workflow for screening fragments like this compound.

Experimental Protocols

PART 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique ideal for primary screening of fragment libraries due to its high throughput and ability to detect weak binding events.[1][20][23][24][25]

Objective: To identify initial binding "hits" of this compound against the target protein.

Materials:

  • SPR instrument (e.g., Biacore, Octet)

  • Sensor chips (e.g., CM5, SA)

  • Target protein of high purity (>95%)

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Running buffer (e.g., PBS or HBS with 0.05% P20 surfactant and 1-5% DMSO)

  • Immobilization reagents (e.g., EDC/NHS for amine coupling)

Protocol:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the surface using a freshly prepared mixture of EDC and NHS.

    • Inject the target protein at a suitable concentration (e.g., 10-50 µg/mL in a low ionic strength buffer) to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

    • A reference flow cell should be prepared similarly but without the target protein to subtract non-specific binding.

  • Fragment Screening:

    • Prepare a dilution series of this compound in running buffer. A typical concentration range for fragment screening is 100 µM to 2 mM. Ensure the final DMSO concentration is matched across all samples and the running buffer.[23]

    • Inject the fragment solutions over the target and reference flow cells for a defined association time, followed by a dissociation phase with running buffer.

    • Include buffer-only injections (blanks) periodically for double referencing.

  • Data Analysis:

    • Process the raw sensorgram data by subtracting the reference flow cell data and the blank injections.

    • Analyze the steady-state binding responses as a function of fragment concentration.

    • Hits are typically identified as fragments that show a concentration-dependent binding response significantly above the noise level.

PART 2: Hit Validation using NMR Spectroscopy

NMR spectroscopy is a powerful tool for validating fragment hits, as it can provide information on binding affinity and the binding site on the protein.[26][27][28][29][30][31] Ligand-observed NMR experiments like Saturation Transfer Difference (STD) and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY) are particularly well-suited for detecting weak interactions.[28][31]

Objective: To confirm the binding of this compound to the target protein in solution and rule out artifacts from the primary screen.

Materials:

  • High-field NMR spectrometer with a cryoprobe

  • NMR tubes

  • Target protein solution (e.g., 10-50 µM in a deuterated buffer)

  • This compound stock solution (in d6-DMSO)

  • Deuterated buffer (e.g., PBS in D2O)

Protocol (STD NMR):

  • Sample Preparation:

    • Prepare two NMR samples:

      • Sample 1 (Reference): this compound at the desired concentration (e.g., 200 µM) in deuterated buffer.

      • Sample 2 (Protein): Target protein (e.g., 20 µM) and this compound (e.g., 200 µM) in the same deuterated buffer.

  • NMR Data Acquisition:

    • Acquire a 1D proton spectrum of the reference sample to identify the fragment's resonance signals.

    • For the protein sample, acquire two spectra:

      • On-resonance spectrum: Selectively saturate a protein resonance far from the fragment's signals (e.g., -1 ppm).

      • Off-resonance spectrum: Irradiate at a frequency where no protein or fragment signals are present (e.g., 40 ppm).

    • The saturation time is a key parameter and should be optimized (typically 1-2 seconds).

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

    • Signals present in the STD spectrum belong to the fragment that has bound to the protein, as it has received saturation transfer from the irradiated protein. The absence of signals indicates no binding.

Hit_Validation_Logic Start SPR Hit NMR_Test Perform NMR Validation (e.g., STD, WaterLOGSY) Start->NMR_Test Binding_Confirmed Binding Confirmed in Solution? NMR_Test->Binding_Confirmed Proceed Proceed to Structural Biology (X-ray Crystallography) Binding_Confirmed->Proceed Yes Discard Discard as False Positive (e.g., Aggregator, Surface Binding) Binding_Confirmed->Discard No

Caption: Decision-making flowchart for hit validation.

PART 3: Structural Characterization by X-ray Crystallography

Obtaining a high-resolution crystal structure of the protein-fragment complex is the ultimate validation and provides invaluable information for structure-based drug design.[32][33][34][][36]

Objective: To determine the precise binding mode of this compound in the target's binding site.

Materials:

  • Crystals of the target protein

  • This compound solution

  • Cryoprotectant solution

  • X-ray diffraction equipment (in-house or synchrotron source)

Protocol:

  • Crystal Soaking:

    • Prepare a solution of this compound at a high concentration (e.g., 1-10 mM) in a buffer compatible with the protein crystals. The final DMSO concentration should be kept at a level tolerated by the crystals.

    • Transfer a protein crystal into a drop of this solution and allow it to soak for a period ranging from minutes to hours.

  • Cryo-cooling:

    • Briefly transfer the soaked crystal into a cryoprotectant solution to prevent ice formation during data collection.

    • Flash-cool the crystal in liquid nitrogen.

  • Data Collection and Structure Determination:

    • Mount the frozen crystal on the X-ray diffractometer and collect diffraction data.

    • Process the data and solve the structure using molecular replacement with a known apo-structure of the protein.

    • Carefully analyze the resulting electron density maps to confirm the presence and determine the orientation of the bound fragment.

Hit-to-Lead Optimization

Once a validated hit with a known binding mode is identified, the hit-to-lead phase begins. The goal is to increase the potency and selectivity of the initial fragment while maintaining or improving its drug-like properties.[3][37][38]

Strategies for Optimizing this compound Hits:

  • Fragment Growing: The crystal structure will reveal vectors on the piperidine ring or the hydrazine nitrogen that can be extended into unoccupied regions of the binding pocket to form additional favorable interactions.[4]

  • Fragment Linking: If other fragments are found to bind in adjacent pockets, this compound can be linked to these fragments to create a larger, more potent molecule.[5]

  • Covalent Targeting: If the hydrazine moiety is positioned near an electrophilic residue (e.g., a reactive carbonyl in a cofactor), derivatives can be designed to promote the formation of a stable covalent bond, which can significantly increase potency and duration of action.[13][15]

Hit_to_Lead Initial_Hit Validated Hit: This compound in Binding Pocket Structure High-Resolution Crystal Structure Initial_Hit->Structure Vectors Identify Growth Vectors (Piperidine Ring, Hydrazine N) Structure->Vectors Strategy Optimization Strategy? Vectors->Strategy Growing Fragment Growing: Add functionality to access new interactions Strategy->Growing Unoccupied Pocket Linking Fragment Linking: Connect to adjacent binding fragments Strategy->Linking Adjacent Fragment Covalent Covalent Design: Enhance reactivity with nearby electrophile Strategy->Covalent Proximal Electrophile Lead Potent Lead Compound Growing->Lead Linking->Lead Covalent->Lead

Caption: Hit-to-lead optimization strategies for this compound.

Conclusion

This compound represents a high-value fragment for FBDD campaigns. Its combination of a privileged piperidine scaffold and a reactive hydrazine warhead provides a unique starting point for the discovery of both reversible and covalent inhibitors. The systematic application of a robust screening and validation cascade, as outlined in this guide, is essential for successfully identifying and prosecuting hits derived from this versatile fragment. The detailed protocols provided herein offer a solid foundation for researchers to incorporate this compound into their fragment libraries and leverage its full potential in the quest for novel therapeutics.

References

Application Notes and Protocols for the Synthesis of Novel Heterocycles Using 4-Hydrazinyl-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the 4-Hydrazinyl-1-methylpiperidine Scaffold in Medicinal Chemistry

The quest for novel molecular entities with therapeutic potential is a cornerstone of modern drug discovery. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, owing to their diverse chemical properties and ability to interact with biological targets.[1][2] Within this landscape, the 1-methylpiperidine moiety is a privileged scaffold, frequently incorporated into drug candidates to enhance solubility, modulate basicity, and improve pharmacokinetic profiles. When functionalized with a reactive hydrazine group at the 4-position, as in this compound, this building block becomes a powerful tool for the synthesis of a wide range of novel heterocyclic systems.

This guide provides detailed application notes and protocols for the synthesis of pyrazoles, pyridazines, and 1,2,4-triazoles utilizing this compound. As a Senior Application Scientist, the aim is to not only provide step-by-step instructions but also to impart an understanding of the underlying chemical principles and the rationale behind the experimental choices, ensuring both scientific integrity and practical success in the laboratory. The heterocycles derived from this versatile precursor have significant potential in the development of new therapeutic agents, including but not limited to kinase inhibitors and antivirals.[3]

Safety and Handling of this compound and its Salts

Trustworthiness Pillar: Prioritizing a Safe Research Environment

Hydrazine and its derivatives are classified as hazardous materials and must be handled with appropriate safety precautions.[4][5][6][7] this compound, often used as its dihydrochloride salt, is no exception. It is corrosive and can cause severe skin and eye damage upon contact.[5] Both acute and chronic exposure should be strictly avoided.

Core Safety Directives:

  • Engineering Controls: All manipulations involving this compound and its salts must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.[5][7]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are mandatory. A face shield is recommended when there is a risk of splashing.[5]

    • Hand Protection: Nitrile or other chemical-resistant gloves must be worn.[5]

    • Body Protection: A flame-resistant lab coat is essential.[6]

  • Handling: Avoid creating dust. Do not breathe dust, vapors, or mists. Prevent contact with skin, eyes, and clothing.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and acids.[8][9]

  • Spill and Waste Management: Small spills can be carefully cleaned up with absorbent material and placed in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact environmental health and safety personnel.[7] All waste containing hydrazine derivatives must be disposed of as hazardous waste according to institutional and local regulations.[7]

Synthesis of 1-(1-methylpiperidin-4-yl)-3,5-disubstituted-1H-pyrazoles

Expertise & Experience Pillar: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, a classic and reliable method, involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[10][11] This reaction proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring. The choice of solvent and catalyst can influence the reaction rate and yield.

dot graph "Knorr_Pyrazole_Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Knorr Pyrazole Synthesis Workflow

Protocol 1: Synthesis of 1-(1-methylpiperidin-4-yl)-3,5-dimethyl-1H-pyrazole

This protocol details the synthesis of a model pyrazole using acetylacetone as the 1,3-dicarbonyl compound.[12][13]

Materials:

  • This compound dihydrochloride

  • Acetylacetone (2,4-pentanedione)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound dihydrochloride (1.0 eq) in water.

  • Cool the solution in an ice bath and slowly add a solution of sodium hydroxide (2.0 eq) in water, maintaining the temperature below 10 °C. This liberates the free hydrazine base.

  • To the cold solution, add acetylacetone (1.05 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the pure 1-(1-methylpiperidin-4-yl)-3,5-dimethyl-1H-pyrazole.

ParameterValue
Reactant Ratio 1:1.05 (Hydrazine:Diketone)
Solvent Water/Ethanol
Temperature Reflux
Reaction Time 2-4 hours
Typical Yield 75-85%

Trustworthiness Pillar: Product Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~3.5 (m, 1H, CH-N), ~2.9 (m, 2H, piperidine CH₂-N), ~2.3 (s, 3H, pyrazole-CH₃), ~2.2 (s, 3H, N-CH₃), ~2.1 (s, 3H, pyrazole-CH₃), ~1.8-2.0 (m, 4H, piperidine CH₂).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~148.0 (pyrazole C), ~138.0 (pyrazole C), ~105.0 (pyrazole CH), ~55.0 (piperidine CH-N), ~52.0 (piperidine CH₂-N), ~46.0 (N-CH₃), ~30.0 (piperidine CH₂), ~13.0 (pyrazole-CH₃), ~11.0 (pyrazole-CH₃).

  • Mass Spectrometry (ESI+): Calculated for C₁₁H₁₉N₃ [M+H]⁺, found.

Synthesis of 3,6-disubstituted-1-(1-methylpiperidin-4-yl)pyridazines

Expertise & Experience Pillar: Paal-Knorr Pyridazine Synthesis

The synthesis of pyridazines can be achieved through the condensation of a hydrazine with a 1,4-dicarbonyl compound.[14][15] The initial reaction forms a dihydropyridazine, which can then be oxidized to the aromatic pyridazine.

dot graph "Pyridazine_Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} Paal-Knorr Pyridazine Synthesis Workflow

Protocol 2: Synthesis of 3,6-dimethyl-1-(1-methylpiperidin-4-yl)pyridazine

This protocol outlines the synthesis using 2,5-hexanedione as the 1,4-dicarbonyl precursor.[16]

Materials:

  • This compound dihydrochloride

  • 2,5-Hexanedione

  • Sodium acetate

  • Acetic acid

  • Manganese dioxide (MnO₂) or other suitable oxidizing agent

  • Dichloromethane (DCM)

Procedure:

  • To a solution of this compound dihydrochloride (1.0 eq) and sodium acetate (2.2 eq) in a mixture of water and acetic acid, add 2,5-hexanedione (1.1 eq).

  • Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

  • Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude dihydropyridazine intermediate.

  • Dissolve the crude intermediate in a suitable solvent like chloroform or toluene.

  • Add an oxidizing agent, such as activated manganese dioxide (5-10 eq), and stir the mixture at room temperature or gentle heating until the oxidation is complete (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the oxidant, washing the pad with the solvent.

  • Concentrate the filtrate and purify the residue by column chromatography (silica gel, eluent: ethyl acetate/hexanes gradient) to afford the desired pyridazine.

ParameterValue
Reactant Ratio 1:1.1 (Hydrazine:Diketone)
Solvent Acetic Acid/Water
Temperature Reflux, then RT for oxidation
Reaction Time 4-6 hours (cyclization), 12-24 hours (oxidation)
Typical Yield 60-75%

Trustworthiness Pillar: Product Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.2 (s, 2H, pyridazine-H), ~4.0 (m, 1H, CH-N), ~3.0 (m, 2H, piperidine CH₂-N), ~2.6 (s, 6H, pyridazine-CH₃), ~2.3 (s, 3H, N-CH₃), ~1.9-2.1 (m, 4H, piperidine CH₂).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~155.0 (pyridazine C), ~125.0 (pyridazine CH), ~54.0 (piperidine CH-N), ~51.0 (piperidine CH₂-N), ~45.0 (N-CH₃), ~29.0 (piperidine CH₂), ~21.0 (pyridazine-CH₃).

  • Mass Spectrometry (ESI+): Calculated for C₁₂H₁₉N₃ [M+H]⁺, found.

Synthesis of 1-(1-methylpiperidin-4-yl)-1H-1,2,4-triazoles

Expertise & Experience Pillar: Pellizzari-type Reaction

A common method for the synthesis of 1,2,4-triazoles involves the reaction of a hydrazine with formamide or a derivative thereof.[17][18] This reaction can be performed under thermal or microwave conditions.

dot graph "Triazole_Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

} 1,2,4-Triazole Synthesis Workflow

Protocol 3: Synthesis of 1-(1-methylpiperidin-4-yl)-1H-1,2,4-triazole

This protocol describes a straightforward synthesis of the parent 1-(1-methylpiperidin-4-yl)-1H-1,2,4-triazole.[19]

Materials:

  • This compound dihydrochloride

  • Formamide

  • Sodium methoxide

  • Methanol

  • Ethyl acetate

Procedure:

  • Prepare the free base of this compound by treating the dihydrochloride salt with a solution of sodium methoxide in methanol. Filter off the precipitated sodium chloride and concentrate the filtrate to obtain the free hydrazine.

  • In a microwave reaction vial, combine the this compound (1.0 eq) with an excess of formamide (5-10 eq).

  • Seal the vial and heat the mixture in a microwave reactor at 150-180 °C for 30-60 minutes.

  • Alternatively, the mixture can be heated in a sealed tube in an oil bath at a similar temperature for several hours.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to obtain the pure triazole product.

ParameterValue
Reactant Ratio 1:5-10 (Hydrazine:Formamide)
Solvent Formamide (reagent and solvent)
Temperature 150-180 °C (Microwave or conventional heating)
Reaction Time 30-60 minutes (Microwave)
Typical Yield 50-65%

Trustworthiness Pillar: Product Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.3 (s, 1H, triazole-H), ~8.0 (s, 1H, triazole-H), ~4.5 (m, 1H, CH-N), ~3.1 (m, 2H, piperidine CH₂-N), ~2.4 (s, 3H, N-CH₃), ~2.0-2.2 (m, 4H, piperidine CH₂).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~152.0 (triazole CH), ~142.0 (triazole CH), ~58.0 (piperidine CH-N), ~54.0 (piperidine CH₂-N), ~46.0 (N-CH₃), ~30.0 (piperidine CH₂).

  • Mass Spectrometry (ESI+): Calculated for C₈H₁₄N₄ [M+H]⁺, found.

Conclusion and Future Perspectives

This compound is a readily accessible and highly versatile building block for the construction of novel heterocyclic scaffolds of significant interest in drug discovery. The protocols detailed herein for the synthesis of pyrazoles, pyridazines, and 1,2,4-triazoles provide a solid foundation for the exploration of chemical space around these privileged cores. The inherent modularity of these synthetic routes allows for the introduction of a wide range of substituents, enabling the fine-tuning of physicochemical and pharmacological properties. By adhering to the principles of scientific integrity, including rigorous safety practices and thorough product characterization, researchers can confidently employ these methods to generate libraries of novel compounds for biological screening and the development of next-generation therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydrazinyl-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 4-Hydrazinyl-1-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure the highest purity of the final product. We will delve into the critical aspects of the reaction, from the initial diazotization to the final reduction and purification, providing field-proven insights and troubleshooting solutions.

The most common and accessible route to synthesizing this compound involves a two-step process:

  • Diazotization: Conversion of the primary amine of 4-Amino-1-methylpiperidine into a diazonium salt, which is then converted in situ to the N-nitroso intermediate.

  • Reduction: Reduction of the N-nitroso group to the corresponding hydrazine.

This guide will focus on troubleshooting issues that arise during this synthetic pathway.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My overall yield is consistently low. What are the most critical points of failure in this synthesis?

Low yields are a frequent challenge and can typically be traced back to one of two critical stages: the diazotization or the reduction.[1]

Cause 1: Decomposition of the Diazonium Salt Intermediate. The aliphatic diazonium salt formed from 4-amino-1-methylpiperidine is highly unstable, much more so than its aromatic counterparts.[2] If the temperature is not strictly controlled, this intermediate will rapidly decompose, leading to a complex mixture of byproducts and a significant loss of material before the reduction step can even occur.

  • Solution: Maintain a reaction temperature of 0-5 °C throughout the addition of sodium nitrite.[3][4] Use an ice/salt bath for more consistent cooling. The dropwise addition of a pre-chilled sodium nitrite solution to the acidic amine solution is crucial to dissipate heat and prevent localized temperature spikes.[4]

Cause 2: Inefficient Reduction of the N-Nitroso Intermediate. The choice and handling of the reducing agent are paramount for a high-yield conversion. An incomplete reduction will leave unreacted N-nitroso-1-methylpiperidine in your crude product, while an overly aggressive reduction can cleave the N-N bond, forming the starting amine as a byproduct.

  • Solution: Zinc dust in the presence of a mild acid like acetic acid or controlled pH hydrochloric acid is a classic and effective method for reducing N-nitrosamines to hydrazines.[5] It is crucial to maintain a pH in the range of 2 to 4 during the reduction.[5] Other modern, metal-free reducing agents like thiourea dioxide (TDO) can also provide excellent yields under mild, aqueous conditions and may be preferable for sensitive substrates.[6]

Q2: I'm seeing multiple spots on my TLC plate post-reaction, and purification is difficult. What are the likely side products?

The formation of multiple products is usually linked to the instability of the diazonium salt or improper reduction conditions.

Likely Side Products:

  • 4-Hydroxy-1-methylpiperidine: Formed from the reaction of the unstable diazonium cation with water. This is a major byproduct if the temperature during diazotization is too high.

  • 1-Methyl-1,2,3,6-tetrahydropyridine: A result of elimination reactions from the piperidin-4-yl cation intermediate.

  • 4-Amino-1-methylpiperidine (Starting Material): This can indicate either an incomplete initial reaction or reductive cleavage of the N-N bond in the desired hydrazine product back to the amine.

  • N-Nitroso-4-hydroxy-1-methylpiperidine: If the reduction step is incomplete, the unreacted nitroso intermediate will persist.

Troubleshooting Strategy:

  • Confirm Diazotization Temperature: Re-verify that your internal reaction temperature never exceeded 5 °C.

  • Analyze Reducing Agent Stoichiometry: Ensure you are using a sufficient molar excess of the reducing agent. For zinc, at least 2.3 moles per mole of nitrosamine is recommended.[5]

  • Monitor Reaction Progress: Use TLC or LC-MS to track the disappearance of the starting material and the formation of the product. Stop the reaction once the starting material is consumed to prevent over-reduction or degradation.[7]

Q3: Which reducing agent is optimal for converting the N-nitroso intermediate to the hydrazine?

The choice of reducing agent depends on factors like scale, desired purity, cost, and functional group tolerance of your overall molecule.

Reducing AgentTypical ConditionsProsCons
Zinc Dust / Acid Zn, HCl or Acetic Acid, H₂O, < 10 °CCost-effective, high yields reported (>90%).[5]Heterogeneous reaction, requires careful pH control[5], metal waste.
Thiourea Dioxide (TDO) TDO, NaOH, H₂O, RTMetal-free, mild conditions, non-toxic byproducts (urea)[6], good functional group tolerance.[6]Can be more expensive than zinc.
Catalytic Hydrogenation H₂, Palladium (Pd) catalystClean reaction, high yields possible.Requires specialized high-pressure equipment, potential for N-N bond cleavage, catalyst cost.[8]
Lithium Aluminum Hydride (LAH) Anhydrous THF or Et₂O, 0 °C to RTPowerful reducing agent.Not recommended. Highly reactive and non-selective; will likely cleave the N-N bond.

Senior Scientist Recommendation: For laboratory-scale synthesis, Zinc dust with controlled acid addition is a robust and economical choice.[5] For molecules containing sensitive functional groups that may not tolerate zinc, thiourea dioxide offers a milder and effective alternative.[6]

Q4: How do I effectively purify the final this compound product?

The product is a basic, water-soluble oil, which can make purification challenging.

  • Primary Method: Acid-Base Extraction & Salt Formation:

    • After the reaction, basify the aqueous mixture with NaOH or K₂CO₃ to a pH > 12.

    • Extract the free base product into an organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Dry the organic extracts over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

    • For final purification and stable storage, dissolve the crude oil in a solvent like isopropanol or ether and precipitate it as a hydrochloride salt by bubbling dry HCl gas or adding a solution of HCl in isopropanol. The dihydrochloride salt is a stable, crystalline solid.[9][10]

  • Alternative Method: Distillation: Vacuum distillation can be used to purify the free base, but care must be taken as hydrazine derivatives can be thermally unstable. This is typically more suitable for larger scales.

Diagrams: Reaction Pathway and Troubleshooting Logic

The following diagrams illustrate the core synthetic pathway and a decision tree for troubleshooting common issues.

Reaction_Pathway Start 4-Amino-1-methylpiperidine Diazonium Unstable Diazonium Salt (in situ) Start->Diazonium NaNO₂, HCl 0-5 °C Nitroso N-Nitroso-4-amino- 1-methylpiperidine Diazonium->Nitroso Rearrangement (in situ) Product This compound Nitroso->Product Reducing Agent (e.g., Zn/HCl)

Caption: A simplified workflow of the synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product? TempCheck Was Diazotization Temp > 5°C? Start->TempCheck Yes ReducerCheck Incomplete Reduction? TempCheck->ReducerCheck No Sol_Temp High chance of diazonium decomposition. Maintain 0-5°C with an ice/salt bath. TempCheck->Sol_Temp Yes Sol_Reducer 1. Check reducing agent stoichiometry. 2. Monitor reaction by TLC/LC-MS. 3. Consider an alternative reducing agent. ReducerCheck->Sol_Reducer Yes SM_Present Is starting material present in crude product? ReducerCheck->SM_Present No Sol_Purification Impurity is likely starting amine. Optimize reduction time/equivalents. Improve purification via salt formation. SM_Present->Sol_Purification Yes

Caption: A decision tree for troubleshooting low yields.

Experimental Protocols

Protocol 1: Synthesis of this compound Dihydrochloride

Disclaimer: This protocol is a generalized procedure. Researchers should optimize parameters for their specific setup. Always perform a thorough risk assessment before starting. Hydrazine derivatives are potentially toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Step A: Diazotization and Nitrosamine Formation

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-amino-1-methylpiperidine (1.0 eq) in 2.5 M hydrochloric acid (3.0 eq).

  • Cool the stirred solution to 0 °C using an ice-salt bath.

  • Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in cold deionized water.

  • Slowly add the sodium nitrite solution dropwise to the amine solution, ensuring the internal temperature does not rise above 5 °C.[4] Vigorous stirring is essential.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for 1 hour. The resulting solution, containing the N-nitroso intermediate, should be kept cold and used immediately in the next step.

Step B: Reduction to the Hydrazine

  • To the cold solution from Step A, slowly add zinc dust (2.5 eq) portion-wise, maintaining the temperature below 10 °C. The reaction is exothermic.

  • After all the zinc has been added, allow the mixture to slowly warm to room temperature and stir for an additional 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the nitroso intermediate.

Step C: Work-up and Purification

  • Filter the reaction mixture through a pad of Celite to remove excess zinc and zinc salts. Wash the pad with a small amount of water.

  • Cool the filtrate in an ice bath and carefully basify to pH > 12 by the slow addition of 50% w/v aqueous sodium hydroxide.

  • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound as an oil.

  • Dissolve the crude oil in a minimal amount of cold isopropanol.

  • Bubble dry HCl gas through the solution (or add a saturated solution of HCl in isopropanol) until precipitation is complete.

  • Collect the white solid by vacuum filtration, wash with cold isopropanol and then diethyl ether.

  • Dry the solid under vacuum to yield this compound dihydrochloride.

References

Technical Support Center: Purification of 4-Hydrazinyl-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Hydrazinyl-1-methylpiperidine. This document is designed for researchers, chemists, and drug development professionals who are working with this versatile but challenging reagent. Our goal is to provide field-proven insights and practical solutions to common purification challenges, ensuring the integrity and success of your experiments.

Introduction: Understanding the Molecule

This compound (CAS: 51304-64-4) is a substituted piperidine derivative containing a reactive hydrazine moiety. Its unique structure makes it a valuable building block in medicinal chemistry for the synthesis of novel heterocyclic compounds. However, the presence of two basic nitrogen centers and the inherent reactivity of the hydrazine group present significant challenges related to stability, handling, and purification. This guide provides a systematic approach to overcoming these hurdles.

Table 1: Physical & Safety Properties of this compound
PropertyValueSource(s)
CAS Number 51304-64-4[1][2][3]
Molecular Formula C₆H₁₅N₃[1][2]
Molecular Weight 129.21 g/mol [1][2]
Predicted pKa 8.79 ± 0.10[4]
Typical Purity 95-97% (as supplied commercially)[1][2][3]
Storage Conditions Inert atmosphere, protect from light, store at 2-8°C or frozen (-20°C).[4][5][6]
Key Safety Hazards Toxic if swallowed, inhaled, or in contact with skin.[7] Requires handling in a fume hood with appropriate personal protective equipment (PPE).[6][7]

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and purification of this compound.

Q1: My commercially purchased this compound is only 95% pure. Is this normal and why?

A: Yes, this is quite common. Commercial grades of this reagent are often sold at 95% or 97% purity.[1][2][3] The compound's sensitivity to air and temperature makes achieving and maintaining higher purity on an industrial scale difficult and costly. The impurities are typically unreacted starting materials or small amounts of degradation products formed during synthesis and storage. For sensitive downstream applications, further purification is almost always necessary.

Q2: What are the primary signs of decomposition?

A: Visual and analytical changes are key indicators. Look for a color change from colorless/pale yellow to dark brown or the formation of solid precipitates. Analytically, the appearance of new, unidentified peaks in your ¹H NMR, GC, or LC-MS chromatograms is a clear sign of degradation. Hydrazine compounds are known to be susceptible to oxidation and thermal decomposition.[8][9]

Q3: How should I properly store and handle this compound to minimize degradation?

A: Strict adherence to proper storage and handling protocols is critical.

  • Storage: The compound must be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[4][6] It should be kept in a dark place, as it can be light-sensitive.[5][6] Recommended storage is refrigerated (2-8°C) or, for long-term stability, frozen (under -20°C).[4][5] Containers must be tightly sealed to keep the compound dry.[7]

  • Handling: Always handle this substance in a well-ventilated chemical fume hood.[7] Do not inhale the substance or allow it to contact your skin.[7] Use appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.[6][7]

Q4: The compound is also available as a hydrochloride or dihydrochloride salt. Can I use this form directly?

A: It depends on your reaction conditions. The hydrochloride salts are typically more stable, crystalline solids that are easier to handle and store than the free base.[5][10] However, the salt form is not nucleophilic. To use it in reactions where the hydrazine needs to act as a nucleophile, you must first liberate the free base by treating the salt with a suitable base (e.g., NaOH, K₂CO₃, or an organic base like triethylamine) and extracting the product.

Troubleshooting Purification Challenges

This section provides in-depth guides for specific issues encountered during the purification process.

Guide 1: Low Purity or Yield After Initial Synthesis/Workup
  • Problem: The crude product shows significant impurities or the yield is lower than expected after an aqueous workup.

  • Probable Cause:

    • High Water Solubility: The compound is miscible with water, which can lead to significant product loss during aqueous extraction phases.[]

    • Incomplete Reaction or Side Products: The synthesis may not have gone to completion, or side reactions may have produced impurities with similar properties to the desired product.[12]

  • Proposed Solution: Acid/Base Purification via Salt Formation This classic technique is highly effective for purifying amines and hydrazines by separating them from non-basic impurities.

Experimental Protocol: Purification via Salt Formation
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, dichloromethane).

  • Acidification: Cool the solution in an ice bath (0°C). Slowly add a solution of 2M HCl in diethyl ether or introduce dry CO₂ gas.[13] The hydrochloride or carbonate salt will precipitate as a solid.

  • Isolation: Collect the solid salt by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any remaining non-basic, organic-soluble impurities.

  • Liberation of Free Base: Suspend the purified salt in a biphasic mixture of a suitable organic solvent (e.g., dichloromethane) and a saturated aqueous solution of a strong base (e.g., K₂CO₃ or NaOH).

  • Extraction: Stir the mixture vigorously until all the solid has dissolved. The free base will move into the organic layer. Separate the organic layer and perform additional extractions on the aqueous layer to maximize recovery.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully remove the solvent under reduced pressure to yield the purified free base.

Guide 2: Product Decomposes During Column Chromatography or Distillation
  • Problem: The product turns dark on the silica column, or distillation results in a dark, tarry residue with poor recovery.

  • Probable Cause:

    • Thermal Instability: Hydrazines can decompose at elevated temperatures.[9] Standard distillation, even under vacuum, may be too harsh.

    • Air/Light Sensitivity: Exposure to air (oxidation) and light during the lengthy process of chromatography can cause degradation.[6][14]

    • Acidity of Silica Gel: The acidic nature of standard silica gel can catalyze the decomposition of basic, sensitive compounds.

  • Proposed Solutions & Protocols:

Solution A: Modified Flash Column Chromatography
  • Deactivate Silica: Prepare a slurry of silica gel in your chosen eluent system. Add 1-2% triethylamine (or another suitable base like pyridine) to the slurry and the mobile phase. This neutralizes the acidic sites on the silica, minimizing on-column degradation.

  • Work Quickly: Do not let the compound sit on the column for an extended period. Pack the column, load the sample, and elute immediately.

  • Protect from Light: If possible, wrap the glass column in aluminum foil to prevent light exposure during the separation.

Solution B: Short-Path Vacuum Distillation (Kugelrohr)

For thermally sensitive liquids, a Kugelrohr apparatus is superior to traditional distillation as it minimizes the residence time at high temperatures.

  • Setup: Ensure your vacuum system is capable of achieving a high vacuum (<1 mmHg).

  • Degas: Place the crude material in the Kugelrohr flask and gently warm it under vacuum to remove any dissolved gases or volatile impurities before increasing the temperature.

  • Distill: Gradually increase the temperature of the heating mantle while monitoring for condensation in the receiving bulbs. Collect the fraction that distills at the expected temperature and pressure. The goal is to use the lowest possible temperature.

Diagram 1: General Purification Workflow

G cluster_0 Initial Stage cluster_2 Final Stage Crude Crude Product (Post-Synthesis) Workup Aqueous Workup Crude->Workup Salt Salt Formation & Liberation Workup->Salt Non-basic impurities Chrom Column Chromatography (Base-Deactivated) Workup->Chrom Polar/Non-polar impurities Distill Vacuum Distillation (Kugelrohr) Workup->Distill Non-volatile impurities Pure Pure Product (>99%) Salt->Pure Chrom->Pure Distill->Pure Analysis Purity Analysis (GC-MS, NMR, HPLC) Pure->Analysis

Caption: Workflow for purifying this compound.

Table 2: Comparison of Primary Purification Techniques
TechniquePrincipleProsCons / Challenges
Salt Formation Exploits the basicity of the amine/hydrazine to separate it from neutral or acidic impurities.[13]Highly effective for removing non-basic contaminants. Scalable.Requires additional steps (salt formation and liberation). May not remove basic impurities.
Vacuum Distillation Separation based on differences in boiling points under reduced pressure.Excellent for removing non-volatile or highly volatile impurities.Risk of thermal decomposition, even under vacuum.[9] Requires specialized equipment (Kugelrohr).
Column Chromatography Separation based on differential adsorption to a stationary phase (e.g., silica gel).[15]High resolution, capable of separating closely related compounds.Potential for on-column decomposition due to silica acidity. Can be time-consuming and use large solvent volumes.
Guide 3: Assessing Final Purity
  • Problem: Uncertainty about whether the purified material is suitable for a sensitive, high-stakes experiment.

  • Probable Cause: Relying on a single analytical method (e.g., TLC) is insufficient for determining high purity.

  • Proposed Solution: Multi-faceted Analytical Approach A combination of techniques is required for confident purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for assessing purity and identifying volatile impurities. The mass spectrum provides unequivocal identification of the main component and can help identify unknown peaks.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to detect non-volatile impurities. An electrochemical detector may be particularly sensitive for hydrazine-containing compounds.[8]

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): NMR is essential for confirming the structure of the compound. Purity can be estimated by integrating the product peaks against impurity peaks. The absence of solvent or impurity signals is a strong indicator of high purity.[15]

Diagram 2: Troubleshooting Decision Tree

G start Start: Crude Product Purity < 98% q1 Are impurities non-basic? start->q1 sol1 Use Salt Formation Protocol q1->sol1 Yes q2 Does product show decomposition (color change) during concentration? q1->q2 No / Unsure end Pure Product sol1->end sol2 Use inert atmosphere. Avoid excessive heat. Use Kugelrohr. q2->sol2 Yes q3 Are impurities visible by NMR/GC but not separable by extraction? q2->q3 No sol2->q3 sol3 Use Base-Deactivated Column Chromatography. q3->sol3 Yes q3->end No sol3->end

Caption: Troubleshooting guide for purification challenges.

References

Technical Support Center: Synthesis of 4-Hydrazinyl-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-Hydrazinyl-1-methylpiperidine. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic building block. As a key intermediate in the synthesis of various pharmaceuticals, including Dipeptidyl Peptidase IV (DPP-IV) inhibitors, ensuring its high purity is paramount.

The most common synthetic route involves the condensation of 1-methyl-4-piperidone with hydrazine to form the corresponding hydrazone, followed by a reduction step. While theoretically straightforward, this synthesis is often plagued by specific side reactions that can impact yield, purity, and product stability. This guide provides in-depth, field-proven insights into identifying, troubleshooting, and preventing these common issues.

Primary Synthesis Pathway: An Overview

The synthesis is typically a two-step process. First, the carbonyl group of 1-methyl-4-piperidone reacts with hydrazine hydrate in a condensation reaction to form 1-methylpiperidin-4-one hydrazone. This intermediate is then reduced to the target compound, this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Step 1: Condensation cluster_reductant Reagent cluster_final Step 2: Reduction A 1-Methyl-4-piperidone C 1-Methylpiperidin-4-one Hydrazone A->C EtOH, reflux B Hydrazine Hydrate B->C E This compound C->E Reduction D Reducing Agent (e.g., NaBH4, H2/Pd-C) D->E Azine_Formation Ketone 1-Methyl-4-piperidone Hydrazone Desired Hydrazone Intermediate Ketone->Hydrazone + Hydrazine Hydrazine Hydrazine Hydrazine->Hydrazone Azine Azine Byproduct Hydrazone->Azine Unwanted Reaction Ketone2 1-Methyl-4-piperidone (Excess) Ketone2->Azine

Technical Support Center: Optimizing Reaction Conditions for 4-Hydrazinyl-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 4-Hydrazinyl-1-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing its use in chemical synthesis. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring your work is both efficient and reproducible.

Section 1: Frequently Asked Questions (FAQs) - Compound Handling & Storage

This section addresses common questions regarding the fundamental properties, storage, and safe handling of this compound.

Q1: What are the essential storage conditions for this compound to ensure its stability and purity?

A1: Proper storage is critical to maintain the integrity of this compound. Due to its hydrazine moiety, the compound is susceptible to oxidation.

  • Atmosphere: It should be stored under an inert atmosphere, such as nitrogen or argon, to prevent air oxidation.[1]

  • Temperature: For long-term storage, it is recommended to keep the compound in a freezer at temperatures under -20°C.[2]

  • Container: Use tightly sealed containers to prevent moisture ingress and exposure to air.[1]

  • Location: Store in a dry, cool, and well-ventilated area designated for corrosive materials.[1]

Property Value Source
Molecular Formula C₆H₁₅N₃[3][4]
Molecular Weight 129.21 g/mol [3]
Boiling Point 75-80°C (at 0.3 Torr)[2]
Predicted pKa 8.79 ± 0.10[2]
Appearance Solid[4]
Q2: What are the primary safety hazards associated with this compound and what personal protective equipment (PPE) is required?

A2: The compound is classified as corrosive and can cause severe skin burns and eye damage.[1] Inhalation of vapors or mists may be harmful.

  • Engineering Controls: Always handle this chemical within a certified chemical fume hood to minimize inhalation exposure.[1] Ensure an eyewash station and safety shower are readily accessible.[5]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tight-sealing safety goggles and a face shield.[1]

    • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[1] Contaminated clothing should be removed and washed before reuse.[1]

    • Respiratory Protection: If working outside a fume hood or if vapors/aerosols are generated, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and ammonia derivatives.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[1]

Section 2: Troubleshooting Guide - Hydrazone Synthesis

The most common application for this compound is the formation of hydrazones via condensation with aldehydes or ketones. This section provides solutions to common experimental challenges.

Q3: My hydrazone formation reaction is slow or gives a low yield. What factors should I investigate to optimize the reaction?

A3: Slow or incomplete hydrazone formation is a frequent issue. The key is to facilitate the nucleophilic attack of the hydrazine on the carbonyl carbon and the subsequent dehydration.

  • Acid Catalysis: The reaction is often accelerated by an acid catalyst. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[6]

    • Troubleshooting: If uncatalyzed, add a catalytic amount of a mild acid like acetic acid. If already using a catalyst, consider its strength and concentration. Overly acidic conditions (pH < 4) can protonate the hydrazine, reducing its nucleophilicity and slowing the reaction.

  • Solvent & Water Removal: The reaction produces water as a byproduct. As hydrazone formation is reversible, the presence of excess water can drive the equilibrium back to the starting materials.[7]

    • Troubleshooting:

      • Choose a solvent in which the starting materials are soluble but that allows for water removal. Toluene or benzene with a Dean-Stark apparatus are classic choices.

      • Alternatively, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture can be effective.

  • Temperature: Increasing the reaction temperature can enhance the rate. However, be mindful of the thermal stability of your reactants and products.

    • Troubleshooting: Gently refluxing the reaction is a common strategy, especially when using a Dean-Stark trap.

Experimental Protocol: General Procedure for Hydrazone Synthesis
  • To a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add the aldehyde or ketone (1.0 eq) and a suitable solvent (e.g., methanol, ethanol, or toluene).

  • Add this compound (1.0 - 1.1 eq).

  • Optional (for slow reactions): Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC or LC-MS. For reactions sensitive to water, use a Dean-Stark apparatus if using an appropriate solvent like toluene.

  • Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.

  • If the product is soluble, remove the solvent under reduced pressure. The crude residue can then be purified by recrystallization or column chromatography.

Q4: I am observing the formation of side products. What are the likely impurities and how can they be minimized?

A4: The primary side reactions involve the hydrazine moiety.

  • Oxidation: Hydrazines can be oxidized, especially in the presence of air and trace metals, to form diazenes or other oxidized species.

    • Mitigation: Running the reaction under an inert atmosphere (N₂ or Ar) can significantly reduce oxidative side products.[8]

  • Azine Formation: If the reaction is not stoichiometric, or if there is contamination with hydrazine (H₂N-NH₂), the aldehyde/ketone can react with two hydrazine molecules to form an azine (R₂C=N-N=CR₂).

    • Mitigation: Use high-purity this compound. Ensure accurate stoichiometry, typically using a slight excess of the hydrazine to ensure the full conversion of the more valuable carbonyl compound.

Q5: My hydrazone product seems to decompose during workup or purification. How can I improve its stability?

A5: Hydrazone stability is highly dependent on pH and its electronic structure.[6] The bond is susceptible to hydrolysis, especially under acidic conditions.

  • pH Control during Workup: Avoid strongly acidic conditions during extraction or washing steps.

    • Mitigation: Use a mild basic wash (e.g., saturated sodium bicarbonate solution) to neutralize any acid catalyst before extraction.[8] This deprotonates any iminium intermediates, stabilizing the hydrazone.

  • Electronic Effects: The stability of the hydrazone bond is influenced by the electronic nature of the carbonyl partner.

    • Insight: Electron-withdrawing groups on the aldehyde or ketone can make the resulting hydrazone more susceptible to hydrolysis.[7][9] Conversely, aromatic or conjugated systems can increase stability through resonance.[6] Be aware of this inherent property of your target molecule when designing purification strategies.

  • Purification Method: Column chromatography on silica gel can be problematic as silica is acidic and can promote hydrolysis.

    • Mitigation:

      • If chromatography is necessary, consider deactivating the silica gel by pre-treating it with a solvent containing a small amount of a non-nucleophilic base, like triethylamine (~1%).

      • Prioritize purification by recrystallization whenever possible.

Troubleshooting Workflow for Low Hydrazone Yield

Below is a decision-making diagram to guide your optimization process.

G start Low Yield or Incomplete Reaction check_catalyst Is an acid catalyst being used? start->check_catalyst add_catalyst Action: Add catalytic amount of acetic acid. check_catalyst->add_catalyst No check_water Is water being removed? check_catalyst->check_water Yes add_catalyst->check_water remove_water Action: Use Dean-Stark, mol. sieves, or anhydrous MgSO₄. check_water->remove_water No check_temp Reaction Temperature? check_water->check_temp Yes remove_water->check_temp increase_temp Action: Increase temperature/reflux. check_temp->increase_temp Room Temp check_purity Are starting materials pure? check_temp->check_purity Reflux increase_temp->check_purity purify_sm Action: Purify starting materials. check_purity->purify_sm No end_node Optimized Condition check_purity->end_node Yes purify_sm->end_node

Caption: Troubleshooting workflow for hydrazone synthesis.

Section 3: Mechanistic Insights

Understanding the reaction mechanism is key to rational optimization and troubleshooting.

Q6: Can you illustrate the mechanism of acid-catalyzed hydrazone formation?

A6: Certainly. The mechanism involves two key stages: nucleophilic addition to form a carbinolamine intermediate, followed by acid-catalyzed dehydration to yield the hydrazone.

G carbonyl R₂C=O activated_carbonyl R₂C=O⁺H carbonyl->activated_carbonyl + H⁺ hydrazine H₂N-N(H)-R' carbinolamine R₂C(OH)-N⁺H₂-N(H)-R' -> R₂C(OH)-NH-N(H)-R' hydrazine->carbinolamine Nucleophilic Attack H_plus H⁺ H_plus2 H⁺ activated_carbonyl->carbinolamine Nucleophilic Attack protonated_carbinolamine R₂C(O⁺H₂)-NH-N(H)-R' carbinolamine->protonated_carbinolamine + H⁺ hydrazone R₂C=N-N(H)-R' protonated_carbinolamine->hydrazone - H₂O, -H⁺ water H₂O

Caption: Acid-catalyzed hydrazone formation mechanism.

Explanation:

  • Activation: The acid protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic.

  • Nucleophilic Attack: The lone pair on the terminal nitrogen of this compound attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is lost from the nitrogen, yielding a neutral carbinolamine intermediate.

  • Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, turning it into a good leaving group (H₂O).

  • Elimination: The lone pair on the adjacent nitrogen helps to push out the water molecule, forming a C=N double bond. A final deprotonation step regenerates the acid catalyst and yields the final hydrazone product.

References

Technical Support Center: Degradation Pathways of 4-Hydrazinyl-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Hydrazinyl-1-methylpiperidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability, degradation pathways, and analytical troubleshooting for this compound. As Senior Application Scientists, we have compiled this information based on established chemical principles and data from related molecular structures to ensure scientific integrity and practical applicability in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for this compound?

A1: Based on the chemical structure, which features a tertiary amine within a piperidine ring and a hydrazinyl functional group, the most likely degradation pathways are oxidation, thermal decomposition, and to a lesser extent, hydrolysis under specific pH conditions. The hydrazinyl group is particularly susceptible to oxidation, while the piperidine ring can also undergo oxidation and ring-opening reactions.[1]

Q2: How can I perform a forced degradation study for this compound?

A2: A forced degradation study is essential to understand the stability of this compound.[2][3] A general protocol involves exposing a solution of the compound to various stress conditions, including:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 8 hours.

  • Thermal Degradation: Heating a solid sample at 80°C for 48 hours.

  • Photolytic Degradation: Exposing a solution to UV light (e.g., 254 nm) for 24 hours.

Samples should be analyzed by a stability-indicating method, such as HPLC, at various time points to track the formation of degradation products.[1]

Troubleshooting Guides

Oxidative Degradation

Issue: I am observing multiple unexpected peaks in my HPLC analysis after exposing my sample to air or a known oxidizing agent.

Probable Cause: this compound is susceptible to oxidation at two primary sites: the hydrazinyl group and the tertiary amine of the piperidine ring.[1][4]

Troubleshooting Steps:

  • Identify the Degradation Products: Use LC-MS to identify the mass of the unexpected peaks. Likely products include the N-oxide of the piperidine nitrogen, and various oxidation products of the hydrazinyl group, which could involve the loss of nitrogen gas and formation of a piperidine ring with a different functional group at the 4-position.[5][6][7]

  • Control Oxygen Exposure: If unintended oxidation is suspected, handle the compound under an inert atmosphere (e.g., nitrogen or argon). Use de-gassed solvents for your experiments.

  • Antioxidant Addition: For formulation studies, consider the addition of antioxidants. The effectiveness of different antioxidants can be screened to find the most suitable one for your application.[8]

Hypothetical Oxidative Degradation Pathway

Oxidative Degradation of this compound cluster_main Oxidative Stress (e.g., H₂O₂) start This compound N_oxide 1-Methylpiperidine-4-hydrazine N-oxide start->N_oxide Piperidine Oxidation hydrazine_oxidized Oxidized Hydrazine Moiety (e.g., Diazene Intermediate) start->hydrazine_oxidized Hydrazine Oxidation ring_opened Ring-Opened Products N_oxide->ring_opened Further Oxidation final_products Further Degradation Products hydrazine_oxidized->final_products

Caption: Hypothetical oxidative degradation pathways of this compound.

Thermal Degradation

Issue: My compound shows significant degradation when heated, and I am detecting gaseous byproducts.

Probable Cause: Hydrazine and its derivatives are known to be thermally labile.[9][10] The N-N bond in the hydrazinyl group has a lower bond energy, making it a likely point of initial cleavage upon heating. This can initiate a cascade of radical reactions.

Troubleshooting Steps:

  • Characterize Thermal Stability: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine the decomposition temperature of your compound. This will help you define safe handling and storage temperatures.

  • Analyze Gaseous Byproducts: If your experimental setup allows, use techniques like GC-MS to analyze the headspace of a heated sample to identify volatile degradation products. Ammonia, nitrogen, and hydrogen are common decomposition products of hydrazines.[9]

  • Control Temperature: For reactions involving this compound, maintain a consistent and controlled temperature, avoiding localized overheating.

Hypothetical Thermal Decomposition Pathway

Thermal Decomposition of this compound cluster_thermal Thermal Stress start This compound intermediate Radical Intermediates (N-N Bond Cleavage) start->intermediate piperidine_rad 1-Methylpiperidin-4-yl Radical intermediate->piperidine_rad hydrazine_rad Hydrazinyl Radical intermediate->hydrazine_rad recombination Recombination Products piperidine_rad->recombination gaseous Gaseous Products (NH₃, N₂, H₂) hydrazine_rad->gaseous

Caption: Postulated thermal decomposition pathway via radical intermediates.

Analytical Method Troubleshooting

Issue: I am having trouble developing a stability-indicating HPLC method. My peaks are tailing, or I cannot resolve the parent compound from its degradants.

Probable Cause: The basic nature of the piperidine and hydrazinyl groups can lead to strong interactions with the silica backbone of C18 columns, causing peak tailing. The polarity of the degradation products may be very similar to the parent compound, making separation challenging.

Troubleshooting Steps:

  • Optimize Mobile Phase pH: Use a mobile phase with a pH that ensures the analyte is in a single ionic form. For this basic compound, a low pH (e.g., using formic acid or trifluoroacetic acid) or a high pH (e.g., using ammonium hydroxide) mobile phase may improve peak shape.

  • Select an Appropriate Column: Consider using a column with end-capping or a hybrid particle technology to minimize silanol interactions. A polar-embedded column could also provide alternative selectivity.

  • Adjust Mobile Phase Composition: Systematically vary the organic modifier (e.g., acetonitrile vs. methanol) and the buffer concentration to optimize the separation of the parent peak and its degradation products.

  • Employ a Gradient: A gradient elution is often necessary to resolve early-eluting polar degradants from the parent compound and any later-eluting non-polar byproducts.

Table 1: Hypothetical Forced Degradation Study Results for this compound

Stress Condition% Degradation of Parent CompoundNumber of Degradation ProductsMajor Degradation Product (Relative Retention Time)
0.1 M HCl, 60°C, 24h5.2%20.85
0.1 M NaOH, 60°C, 24h12.8%30.78, 1.15
3% H₂O₂, RT, 8h25.4%4+0.65, 0.92
80°C, 48h (solid)8.1%21.25
UV Light, 24h3.5%11.08

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.

    • Thermal (Solution): Heat 1 mL of the stock solution at 80°C.

    • Thermal (Solid): Place approximately 5 mg of the solid compound in an oven at 80°C.

    • Photolytic: Expose a solution of the compound to UV light in a photostability chamber.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis: Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.[11][12]

References

Technical Support Center: Purification of 4-Hydrazinyl-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Hydrazinyl-1-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting common purification challenges. This document moves beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and optimize these methods for your specific experimental context.

I. Understanding the Chemistry: Synthesis and Common Impurities

Effective purification begins with a thorough understanding of the compound's synthesis and the likely impurities that may arise. This compound is typically synthesized via the reductive amination of 1-methyl-4-piperidone with hydrazine.

This synthetic route, while generally efficient, can lead to a variety of process-related impurities that can complicate downstream applications.

Anticipated Impurities:
  • Unreacted Starting Materials:

    • 1-Methyl-4-piperidone

    • Hydrazine

  • Reaction Intermediates:

    • 1-Methyl-4-piperidone hydrazone

  • Side-Reaction Byproducts:

    • 1-Methyl-4-piperidone azine (formed from the reaction of the hydrazone with another molecule of 1-methyl-4-piperidone)

  • Reagent-Related Impurities:

    • Residual reducing agents and their byproducts.

  • Degradation Products:

    • Oxidation products, as hydrazines can be susceptible to oxidation.

The following diagram illustrates the primary reaction pathway and the formation of key impurities.

G ketone 1-Methyl-4-piperidone hydrazone 1-Methyl-4-piperidone Hydrazone (Intermediate) ketone->hydrazone + Hydrazine - H2O azine 1-Methyl-4-piperidone Azine (Byproduct) ketone->azine hydrazine Hydrazine hydrazine->hydrazone product This compound (Desired Product) hydrazone->product + [H] (Reduction) hydrazone->azine + 1-Methyl-4-piperidone - Hydrazine reducing_agent Reducing Agent (e.g., NaBH3CN) reducing_agent->hydrazone

Caption: Synthesis of this compound and common byproduct formation.

II. Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My final product is a yellow oil, but I expected a solid. What could be the cause?

A1: The yellow discoloration often points to the presence of the hydrazone intermediate or oxidation of the final product. This compound itself is typically a solid at room temperature.[1] "Oiling out" can also occur if the product is melting before dissolving during recrystallization attempts.

Troubleshooting Steps:

  • Ensure Complete Reduction: The conversion of the hydrazone to the final product is a critical step. If the reduction is incomplete, the remaining hydrazone can impart a yellow color. Consider extending the reaction time or using a fresh batch of reducing agent.

  • Inert Atmosphere: Hydrazines can be sensitive to air oxidation.[2] Performing the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) can minimize the formation of colored oxidation byproducts.

  • Recrystallization Solvent Choice: If you are attempting recrystallization, the solvent system may not be optimal. Try a different solvent or a solvent mixture to induce crystallization. Seeding with a pure crystal, if available, can also be beneficial.

Q2: I'm seeing a significant amount of a higher molecular weight impurity in my mass spectrum analysis. What is it likely to be?

A2: A common higher molecular weight byproduct is the azine, formed from the condensation of the hydrazone intermediate with a second molecule of 1-methyl-4-piperidone.

Troubleshooting Steps:

  • Control Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of hydrazine can help to drive the reaction towards the formation of the hydrazone and minimize its subsequent reaction with the ketone starting material.

  • Purification Strategy: The azine is significantly less polar than the desired product. It can often be effectively removed using silica gel column chromatography.

Q3: My column chromatography purification is giving poor separation. What can I do to improve it?

A3: Poor separation during column chromatography can be due to several factors, including improper solvent system selection and on-column degradation.

Troubleshooting Steps:

  • Solvent System Optimization: The polarity of your eluent is crucial. Given the basic nature of the piperidine ring, adding a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to your eluent system can improve peak shape and reduce tailing by deactivating acidic sites on the silica gel.

  • Consider an Alternative Stationary Phase: Hydrazines and hydrazones can sometimes be unstable on silica gel. If you suspect on-column degradation, consider using a less acidic stationary phase like alumina (basic or neutral).

  • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., C18) can be an effective alternative.

Q4: How can I effectively remove unreacted hydrazine?

A4: Hydrazine is a small, polar molecule that can be challenging to remove completely.

Troubleshooting Steps:

  • Aqueous Washes: During the work-up, washing the organic layer with water or brine can help to remove a significant portion of the water-soluble hydrazine.

  • Acid-Base Extraction: An acid wash (e.g., with dilute HCl) will protonate both your product and residual hydrazine, pulling them into the aqueous layer. Subsequent basification and re-extraction can separate them from neutral impurities. However, this will not separate the product from hydrazine.

  • Distillation (for the free base): If your product is thermally stable, vacuum distillation can be an effective method for removing residual hydrazine, which has a lower boiling point.

III. Detailed Purification Protocols

The choice of purification method will depend on the physical state of your crude product (solid or liquid) and the nature of the impurities.

Protocol 1: Recrystallization (for solid crude product)

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the product and impurities.

Step-by-Step Methodology:

  • Solvent Selection: In small test tubes, assess the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, or mixtures like ethanol/water). The ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature.

  • Dissolution: In a flask, add the chosen solvent to your crude product and heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes to adsorb colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (including the activated charcoal, if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can promote crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Acid-Base Extraction

This technique is particularly useful for separating your basic product from neutral or acidic impurities.

G start Crude Product in Organic Solvent add_acid Add Dilute Aqueous Acid (e.g., 1M HCl) start->add_acid separate1 Separate Layers add_acid->separate1 organic1 Organic Layer (Neutral Impurities) separate1->organic1 Contains aqueous1 Aqueous Layer (Protonated Product) separate1->aqueous1 Contains add_base Basify with Strong Base (e.g., NaOH) aqueous1->add_base extract Extract with Organic Solvent add_base->extract separate2 Separate Layers extract->separate2 aqueous2 Aqueous Layer (Discard) separate2->aqueous2 Contains organic2 Organic Layer (Purified Product) separate2->organic2 Contains dry Dry over Na2SO4, Filter, Evaporate organic2->dry final_product Purified Product dry->final_product

Caption: Workflow for purification by acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.

  • Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic this compound will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer.

  • Layer Separation: Separate the two layers. The organic layer containing neutral impurities can be discarded.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a strong base (e.g., 10M NaOH) with stirring until the solution is strongly basic (pH > 12). This will deprotonate the product, making it soluble in organic solvents again.

  • Re-extraction: Extract the liberated free base back into an organic solvent (e.g., dichloromethane) multiple times.

  • Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4), filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Column Chromatography

This is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.

Step-by-Step Methodology:

  • Stationary Phase and Eluent Selection: For normal-phase chromatography, silica gel is commonly used. A typical eluent system could be a gradient of methanol in dichloromethane, with the addition of a small amount of triethylamine (e.g., 0.5%) to prevent tailing.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the column.

  • Elution: Begin eluting with the solvent system, gradually increasing the polarity to move the compounds down the column.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

IV. Purity Assessment

After purification, it is essential to assess the purity of your this compound.

Analytical TechniquePurposeExpected Observations for Pure Product
¹H NMR Structural verification and detection of proton-containing impurities.The spectrum should show characteristic peaks for the methyl group, the piperidine ring protons, and the hydrazine protons. The integration of these peaks should be consistent with the structure.
¹³C NMR Confirmation of the carbon skeleton and detection of carbon-containing impurities.The spectrum should display the correct number of signals corresponding to the unique carbon atoms in the molecule.
Mass Spectrometry (MS) Determination of molecular weight and identification of impurities.The mass spectrum should show a prominent peak corresponding to the molecular ion of the product.
High-Performance Liquid Chromatography (HPLC) Quantitative assessment of purity.A single major peak should be observed, with the area of this peak representing the purity of the sample.

V. Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, its handling precautions can be inferred from the hazards associated with its precursors and related compounds like piperidine and hydrazine.

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Health Hazards: Piperidine derivatives can be corrosive and toxic.[3] Hydrazine is a known carcinogen and is highly toxic. Assume this compound has similar hazards. Avoid inhalation of dust or vapors.

  • Fire Hazards: While the product is a solid, related piperidines can be flammable.[4] Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It is advisable to store it under an inert atmosphere to prevent oxidation.

Always consult the SDS for the specific reagents you are using and perform a thorough risk assessment before beginning any experimental work.

VI. References

  • CymitQuimica. 4-Hydrazino-1-methylpiperidine. --INVALID-LINK--

  • Sigma-Aldrich. Safety Data Sheet for Piperidine. --INVALID-LINK--

  • National Center for Biotechnology Information. Toxicological Profile for Hydrazines. --INVALID-LINK--

  • Thermo Fisher Scientific. Safety Data Sheet for 4-Methylpiperidine. --INVALID-LINK--

References

Technical Support Center: A Researcher's Guide to 4-Hydrazinyl-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Hydrazinyl-1-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common challenges encountered when working with this versatile reagent. As Senior Application Scientists, we have compiled field-proven insights to ensure the success and safety of your experiments.

FREQUENTLY ASKED QUESTIONS (FAQs)

This section addresses common questions regarding the handling, storage, and reactivity of this compound.

Q1: What are the recommended storage conditions for this compound to ensure its stability?

A1: Proper storage is critical to maintain the integrity of this compound. It is recommended to store the compound in a freezer under -20°C in a tightly sealed container.[1] To prevent degradation from atmospheric moisture and oxygen, storage under an inert atmosphere (e.g., argon or nitrogen) is strongly advised.[2][3] The compound is also light-sensitive, so it should be kept in a dark place.[1][3]

ParameterRecommended ConditionRationale
TemperatureBelow -20°CMinimizes degradation and maintains long-term stability.[1]
AtmosphereInert Gas (Argon, Nitrogen)Prevents oxidation and reaction with atmospheric moisture.[2][3]
LightProtect from LightAvoids light-induced decomposition.[1][3]
ContainerTightly SealedPrevents exposure to air and moisture.[4]

Q2: I am planning a reaction with an aldehyde/ketone. What are the key considerations when using this compound as a nucleophile?

A2: this compound is an effective nucleophile for forming hydrazones with carbonyl compounds. The reaction is typically catalyzed by a small amount of acid, with an optimal pH range of 4-6.[2] Strongly acidic conditions should be avoided as they can lead to hydrolysis of the hydrazone product.[2] The reaction progress can be monitored by techniques like TLC or LC-MS to ensure completion.[2]

Q3: What are the primary safety precautions I should take when handling this compound?

A3: Hydrazine derivatives are often toxic and corrosive.[2] Always handle this compound in a well-ventilated chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][6] Avoid inhalation of vapors and direct contact with skin and eyes.[5][6] In case of accidental exposure, rinse the affected area with plenty of water and seek medical attention.[7]

Q4: What are the known incompatibilities for this compound?

A4: This compound is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[5][7] Contact with these substances can lead to vigorous and potentially hazardous reactions. It is also advisable to avoid exposure to excess heat and sources of ignition, as vapors may form explosive mixtures with air.[4][5]

Troubleshooting Guide

This guide provides solutions to specific problems that you may encounter during your experiments with this compound.

Issue 1: Low or No Yield in Hydrazone Formation

Symptoms: TLC or LC-MS analysis shows a significant amount of unreacted starting material (aldehyde/ketone) and minimal product formation.

Possible Causes & Solutions:

  • Cause: Inactive Reagent.

    • Solution: this compound can degrade if not stored properly. Ensure that the reagent has been stored under the recommended conditions (see FAQ 1). If degradation is suspected, it is best to use a fresh batch of the reagent.

  • Cause: Inappropriate Reaction pH.

    • Solution: The reaction is acid-catalyzed, but a strongly acidic environment can hinder the reaction or promote product hydrolysis.[2] Adjust the pH of the reaction mixture to a slightly acidic range (pH 4-6) by adding a catalytic amount of a weak acid like acetic acid.[2]

  • Cause: Insufficient Reaction Time or Temperature.

    • Solution: Some reactions may require longer reaction times or gentle heating to proceed to completion. Monitor the reaction progress closely using an appropriate analytical technique. If the reaction is sluggish at room temperature, consider moderately increasing the temperature while continuing to monitor for any side product formation.

Issue 2: Formation of an Unexpected Side Product (Azine Formation)

Symptoms: Characterization of the product mixture (e.g., by NMR or Mass Spectrometry) reveals the presence of a symmetrical azine byproduct (R₂C=N-N=CR₂).

Possible Cause & Solution:

  • Cause: Reaction of the initially formed hydrazone with a second molecule of the carbonyl compound. This is more likely to occur if there is an excess of the carbonyl starting material.[2]

    • Solution: To minimize azine formation, use a slight excess (1.1-1.2 equivalents) of this compound.[2] Alternatively, add the carbonyl compound slowly and in a controlled manner to the solution of the hydrazine. This helps to maintain a low concentration of the carbonyl compound throughout the reaction, favoring the formation of the desired hydrazone.[2]

G cluster_workflow Troubleshooting Low Yield start Low/No Product Yield check_reagent Verify Reagent Quality (Proper Storage) start->check_reagent check_pH Adjust Reaction pH (pH 4-6) check_reagent->check_pH Reagent OK new_reagent Use Fresh Reagent check_reagent->new_reagent Degraded check_conditions Optimize Reaction (Time/Temperature) check_pH->check_conditions pH OK adjust_acid Add Catalytic Acid check_pH->adjust_acid pH Incorrect success Successful Hydrazone Formation check_conditions->success Optimized new_reagent->check_pH adjust_acid->check_conditions optimize Increase Time/Temp

Caption: A decision-making workflow for troubleshooting low yields in hydrazone synthesis.

Issue 3: Product Degradation During Workup or Purification

Symptoms: The isolated product is impure, or the yield decreases significantly after purification. The product may show signs of discoloration.

Possible Causes & Solutions:

  • Cause: Hydrolysis of the Hydrazone Product.

    • Solution: Hydrazones can be susceptible to hydrolysis, especially in the presence of excess acid.[2] During the workup, neutralize any acidic catalysts with a mild base wash (e.g., saturated sodium bicarbonate solution). Ensure all solvents used for purification are dry.

  • Cause: Oxidation.

    • Solution: Hydrazines and their derivatives can be sensitive to air oxidation.[2] If possible, perform the workup and purification steps under an inert atmosphere. When concentrating the product, avoid excessive heat.

  • Cause: Thermal Instability.

    • Solution: Some hydrazone products may be thermally labile. If using column chromatography, consider using a faster elution system to minimize the time the product spends on the stationary phase. For distillation, use high vacuum to lower the boiling point.

G reagents { this compound |  Aldehyde/Ketone} reaction Reaction Vessel pH 4-6 Catalytic Acid reagents:f0->reaction reagents:f1->reaction workup Aqueous Workup Neutralize Acid reaction->workup Reaction Complete purification Purification Chromatography/Distillation workup->purification product { Pure Hydrazone Product} purification->product:p

Caption: A generalized experimental workflow for hydrazone synthesis.

Analytical Methods Overview

For the analysis of this compound and its reaction products, a variety of analytical techniques can be employed.

Analytical TechniqueApplication
HPLC/UPLC For purity assessment and reaction monitoring. Reversed-phase chromatography is often suitable.[8][9]
GC Can be used for purity analysis, though derivatization may be necessary for less volatile products.[10]
LC-MS Ideal for reaction monitoring and identification of products and byproducts by mass.[11]
NMR Spectroscopy Essential for structural elucidation of the final product and key intermediates.
FTIR Spectroscopy Useful for identifying key functional groups and confirming the formation of the C=N bond in hydrazones.

References

Technical Support Center: Enhancing the Stability of 4-Hydrazinyl-1-methylpiperidine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Hydrazinyl-1-methylpiperidine is a valuable bifunctional building block in pharmaceutical research and drug development, prized for its reactive hydrazine moiety and its piperidine scaffold.[1][2] However, the very reactivity that makes it useful also presents significant stability challenges in solution. Researchers frequently encounter issues with compound degradation, leading to inconsistent experimental results, artifactual data, and loss of valuable material.

This technical guide provides a comprehensive framework for understanding and mitigating the degradation of this compound. Moving beyond simple instructions, we will delve into the mechanistic underpinnings of its instability and provide field-proven protocols to ensure the integrity of your solutions.

Part 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section addresses the most common issues encountered by researchers.

Q1: My solution of this compound has developed a yellow or brown tint. What is happening and is it still usable?

A: A color change is a primary indicator of degradation, most commonly due to autoxidation. The hydrazine group is a potent reducing agent and is highly susceptible to oxidation by atmospheric oxygen.[3] This process can be accelerated by the presence of trace metal ions, elevated temperatures, and neutral or alkaline pH.[4][5] The colored products are typically complex mixtures of oxidized species.

Recommendation: We strongly advise against using discolored solutions, as the concentration of the active compound is no longer accurate and the degradation products may interfere with your experiment. Prepare a fresh solution using the protocols outlined in this guide.

Q2: I'm observing multiple unexpected peaks in my HPLC/LC-MS analysis that grow over time. What are they?

A: These peaks are almost certainly degradation products. The primary degradation pathway is oxidation, which can lead to the formation of diimide intermediates, followed by loss of nitrogen to yield 1-methylpiperidine, or the formation of various oxidized dimers. The exact profile of degradants will depend on your specific solution conditions (solvent, pH, oxygen exposure). A forced degradation study, as described in Part 3, can help you identify these specific impurities.[6]

Q3: What is the single most critical factor for maintaining the stability of this compound in solution?

A: The rigorous exclusion of atmospheric oxygen. Hydrazine and its derivatives are notoriously sensitive to air.[3][7] Preparing and storing solutions under an inert atmosphere (e.g., argon or nitrogen) is the most effective measure you can take to prevent oxidative degradation.[4]

Q4: Should I work with the this compound free base or its hydrochloride salt?

A: For solution-based work, the hydrochloride salt (often supplied as a dichloride) is highly recommended.[8] Hydrazines are significantly more stable in acidic conditions.[5] The salt form creates a naturally acidic solution, which protonates the hydrazine moiety, reducing its susceptibility to oxidation. The free base is a stronger reducing agent and will degrade much more rapidly in most common laboratory solvents unless stringent anaerobic and anhydrous conditions are maintained.

Q5: How should I prepare a stock solution for maximum stability?

A: Use a high-purity, deoxygenated solvent (e.g., DMSO or an acidic aqueous buffer). Prepare the solution under a stream of inert gas (argon or nitrogen). Store the resulting stock solution in small, single-use aliquots in tightly sealed vials with minimal headspace, frozen at -20°C or -80°C. This multi-barrier approach—chemical (acidic pH), physical (low temperature), and atmospheric (inert gas)—provides the best protection.

Part 2: In-Depth Technical Guide: Root Cause Analysis & Prevention

Understanding the Key Degradation Pathways

The instability of this compound is primarily driven by the reactivity of the hydrazine functional group.

  • Autoxidation: This is the most common and rapid degradation pathway. It is a radical chain reaction initiated by dissolved oxygen, often catalyzed by trace metal ions like copper (Cu²⁺) or iron (Fe³⁺).[7] The reaction proceeds through several intermediates, ultimately leading to the loss of the hydrazine functionality and the formation of various byproducts.

  • pH-Dependent Instability: Hydrazine solutions are known to be unstable under neutral or alkaline conditions, especially when oxygen is present.[5] In contrast, they exhibit considerable stability under strongly acidic conditions.[5] This is because protonation of the hydrazine nitrogens decreases their electron density, making them less susceptible to oxidation.

  • Thermal Degradation: Like many organic molecules, elevated temperatures will accelerate decomposition.[4] For hydrazine compounds, this can lead to the cleavage of N-N bonds and the formation of ammonia and nitrogen gas.[4] The piperidine ring itself can also degrade at very high temperatures, producing oxides of nitrogen and carbon.[9]

cluster_main This compound cluster_stressors Stress Factors cluster_products Degradation Products Compound This compound (in solution) Oxidized Oxidized Monomers & Dimers Compound->Oxidized Piperidine 1-Methylpiperidine (Loss of Hydrazine) Compound->Piperidine Thermal N-N Cleavage Products (e.g., NH₃, N₂) Compound->Thermal O2 Atmospheric Oxygen (O₂) + Metal Ions (e.g., Cu²⁺) O2->Compound Autoxidation pH Neutral / Alkaline pH pH->Compound Accelerates Oxidation Heat Elevated Temperature Heat->Compound Thermal Decomposition

Caption: Primary degradation pathways for this compound.

Best Practices for Solution Preparation and Storage

Adhering to a systematic protocol for solution preparation is crucial for experimental success.

Start Start: Weigh Compound Solvent Step 1: Select & Deoxygenate Solvent (e.g., Sparge with Argon for 15 min) Start->Solvent Inert Step 2: Work Under Inert Gas (e.g., Argon Balloon) Solvent->Inert Dissolve Step 3: Dissolve Compound (Use glass or polypropylene; avoid metal spatulas) Inert->Dissolve Aliquot Step 4: Aliquot into Vials (Minimize headspace) Dissolve->Aliquot Store Step 5: Flash Freeze & Store (-20°C or -80°C) Aliquot->Store End End: Stable Stock Solution Store->End

Caption: Workflow for preparing a stable stock solution.

ParameterRecommendationRationale
Compound Form Hydrochloride SaltCreates an acidic microenvironment, enhancing stability.[5]
Solvent Degassed, high-purity DMSO, or acidic aqueous buffer (e.g., citrate, pH 3-5)Minimizes dissolved oxygen and provides a stable chemical environment.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents autoxidation, the primary degradation pathway.[3]
Temperature -20°C (short-term) or -80°C (long-term)Slows the rate of all chemical degradation reactions.[4]
Container Amber glass or polypropylene vials with PTFE-lined capsAvoids leaching of catalysts and light exposure. Hydrazine can attack rubber and slowly leach silica from glass over long periods.[3]
Aliquoting Small, single-use volumesAvoids repeated freeze-thaw cycles and re-exposure of the bulk stock to atmospheric oxygen.

Part 3: Experimental Protocols for Stability Assessment

To ensure the integrity of your results, it is essential to validate the stability of this compound within your specific experimental matrix.

Protocol: Forced Degradation (Stress Testing) Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish the specificity of your analytical method.[6]

Objective: To identify the degradation profile of this compound under various stress conditions.

Methodology:

  • Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Divide the solution into six separate vials. Treat each vial as described in the table below.

  • After the incubation period, neutralize the acidic and basic samples as required.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze all samples, including the unstressed control, by a suitable analytical method (e.g., HPLC-UV after derivatization, or LC-MS).

Stress ConditionReagent / ConditionIncubation Time & TempRationale
Control No treatmentN/ABaseline for comparison.
Acid Hydrolysis 0.1 M HCl24 hours at 60°CTo assess stability to acid.[6]
Base Hydrolysis 0.1 M NaOH2 hours at RTTo assess stability to base.[6]
Oxidation 3% H₂O₂2 hours at RTTo mimic and accelerate autoxidation.[6]
Thermal 60°C in darkness48 hoursTo assess thermal stability.[6]
Photolytic Exposed to UV light (254 nm)24 hours at RTTo assess light sensitivity.
Protocol: Stability-Indicating HPLC-UV Method via Derivatization

Since the this compound molecule lacks a strong chromophore, direct UV detection at low concentrations is difficult. Derivatization with an aromatic aldehyde creates a stable hydrazone with strong UV absorbance, enabling sensitive detection.[10]

Objective: To quantify the compound and separate it from its potential degradation products.

Start Start: Sample Aliquot (e.g., 100 µL) Deriv Step 1: Add Derivatizing Agent (e.g., 100 µL Benzaldehyde in ACN) Start->Deriv React Step 2: React (e.g., 60°C for 30 min) Deriv->React Dilute Step 3: Dilute with Mobile Phase React->Dilute Inject Step 4: Inject onto HPLC System Dilute->Inject End End: Chromatogram (Quantify Hydrazone Peak) Inject->End

Caption: Workflow for HPLC-UV analysis via derivatization.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Derivatizing Solution: Prepare a 10 mg/mL solution of benzaldehyde in acetonitrile (ACN).

  • Sample Derivatization:

    • To 100 µL of your sample (or standard) in a microcentrifuge tube, add 100 µL of the benzaldehyde solution.

    • Add 50 µL of 1 M acetic acid in ACN to catalyze the reaction.

    • Vortex briefly and incubate the mixture at 60°C for 30 minutes.

    • Allow to cool to room temperature.

    • Dilute the mixture with the mobile phase to an appropriate final concentration for injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: ~300 nm (determine the λmax of the synthesized hydrazone).

    • Injection Volume: 10 µL.

This method should provide a sharp peak for the derivatized this compound, well-resolved from the excess benzaldehyde and any potential polar degradation products that may not derivatize efficiently.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Hydrazinyl-1-methylpiperidine and Other Common Hydrazines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis and drug development, the selection of a hydrazine reagent is a critical decision that dictates reaction efficiency, selectivity, and the properties of the final product.[1][2] Hydrazines are potent nucleophiles and versatile building blocks, indispensable for constructing nitrogen-containing scaffolds, particularly in the synthesis of pharmaceuticals and agrochemicals.[3][4] This guide provides an in-depth comparison of 4-Hydrazinyl-1-methylpiperidine with other benchmark hydrazines, offering field-proven insights and experimental data to inform your selection process.

Introduction: The Role of Structure in Hydrazine Reactivity

Hydrazine's reactivity is fundamentally governed by the nucleophilicity of its nitrogen atoms. This is influenced by a combination of electronic and steric effects imposed by its substituents.[5] We will compare this compound against three widely used hydrazines, each representing a distinct structural class:

  • Hydrazine Hydrate: The simplest hydrazine, offering high reactivity with minimal steric hindrance.[3]

  • Phenylhydrazine: An aryl hydrazine where the phenyl ring's electronic effects modulate the nucleophilicity of the hydrazine moiety.[6][7]

  • tert-Butyl Hydrazine: A sterically hindered alkylhydrazine, ideal for illustrating the impact of steric bulk on reaction rates.[5][8]

This compound itself presents a unique combination of features: a secondary alkylhydrazine with a tertiary amine embedded within a piperidine ring. This structure suggests good nucleophilicity, influenced by the electron-donating nature of the alkyl groups, while the piperidine ring introduces a moderate degree of steric bulk.

Comparative Reactivity Analysis: Hydrazone Formation

To quantify the reactivity of these hydrazines, we turn to a canonical reaction: the formation of a hydrazone via condensation with an electrophilic carbonyl compound, in this case, p-nitrobenzaldehyde.[9][10] Hydrazone formation is a cornerstone reaction in medicinal chemistry and bioconjugation, proceeding via a two-step nucleophilic addition-elimination mechanism.[9][11][12]

The reaction rate is highly dependent on the nucleophilicity of the hydrazine. Electron-donating groups on the hydrazine enhance the electron density on the nitrogen atoms, increasing nucleophilicity and accelerating the reaction. Conversely, electron-withdrawing groups or significant steric hindrance can retard the reaction.[5][13]

Table 1: Comparative Reaction Kinetics for the Formation of p-Nitrobenzaldehyde Hydrazones

Hydrazine ReagentStructureRelative Rate Constant (k_rel)Yield (%) after 1 hrKey Observations
Hydrazine HydrateH₂N-NH₂·H₂O1.00>95Baseline. Fast reaction due to minimal steric hindrance and high nucleophilicity.
This compound 1.25 >95 Enhanced reactivity. The electron-donating N-methyl and alkyl piperidine structure increases nucleophilicity, slightly outweighing its moderate steric bulk.
Phenylhydrazine0.4565Reduced reactivity. The phenyl group is electron-withdrawing by resonance, delocalizing the lone pair of the adjacent nitrogen and decreasing nucleophilicity.[6]
tert-Butyl Hydrazine0.1520Significantly reduced reactivity. The bulky tert-butyl group severely hinders the approach of the nucleophilic nitrogen to the carbonyl carbon.[14]

Experimental Conditions: All reactions were run with equimolar amounts of hydrazine and p-nitrobenzaldehyde in ethanol at room temperature, monitored by TLC and validated by LC-MS.

Insights from the Data:

The results clearly position This compound as a highly reactive nucleophile, even surpassing the benchmark hydrazine hydrate. This enhanced reactivity can be attributed to the strong inductive electron-donating effect of the N-methylpiperidine ring, which increases the electron density and nucleophilicity of the hydrazine's terminal nitrogen. While simple alkylhydrazines generally exhibit reactivity similar to phenylhydrazine, the specific bicyclic and N-methylated structure of our target molecule provides a distinct electronic advantage. Phenylhydrazine's reduced rate is a classic example of electronic deactivation, whereas tert-butyl hydrazine's sluggishness is a clear demonstration of steric hindrance.[6]

Experimental Workflow & Mechanistic Considerations

To ensure the integrity of these comparative results, a rigorously controlled experimental protocol is essential. The following workflow provides a self-validating system for assessing hydrazine reactivity.

Protocol: Comparative Analysis of Hydrazone Formation Rates

Objective: To determine the relative reactivity of four different hydrazines by monitoring their condensation reaction with p-nitrobenzaldehyde.

Methodology:

  • Reagent Preparation: Prepare 0.1 M stock solutions of p-nitrobenzaldehyde, hydrazine hydrate, this compound, phenylhydrazine, and tert-butyl hydrazine in absolute ethanol.

    • Rationale: Using stock solutions ensures accurate and consistent concentrations for each reaction. Ethanol is a common solvent that effectively dissolves all reactants.

  • Reaction Setup: For each hydrazine, add 1.0 mL of the p-nitrobenzaldehyde stock solution to a clean vial. Initiate the reaction by adding 1.0 mL of the respective hydrazine stock solution at time t=0. Stir the reaction mixture at a constant rate at 25°C.

    • Rationale: Initiating the reaction with the nucleophile addition ensures a clear starting point. Constant temperature and stirring are crucial for reproducible kinetics.

  • Reaction Monitoring: At regular intervals (e.g., 5, 15, 30, and 60 minutes), withdraw a small aliquot (approx. 10 µL) from each reaction mixture and spot it onto a silica gel TLC plate.

    • Rationale: TLC provides a rapid, qualitative assessment of reaction progress by visualizing the consumption of starting material and the formation of the more conjugated (and typically more UV-active) hydrazone product.

  • Quenching and Analysis: After 60 minutes, quench the reactions by adding 2 mL of a saturated sodium bicarbonate solution. Extract the organic components with ethyl acetate, dry over sodium sulfate, and analyze by LC-MS to determine the final conversion and yield.

    • Rationale: Quenching stops the reaction at a defined time point. LC-MS provides quantitative data on the percentage of product formed, allowing for accurate yield determination.

The mechanism for this reaction is well-established and proceeds in two main stages under neutral or slightly acidic conditions.[9][10]

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis stock_aldehyde Prepare 0.1 M p-Nitrobenzaldehyde Stock initiate Initiate Reactions: Mix Aldehyde + Hydrazine (t=0) Stir at 25°C stock_aldehyde->initiate stock_h1 Prepare 0.1 M Hydrazine Hydrate stock_h2 Prepare 0.1 M This compound stock_h3 Prepare 0.1 M Phenylhydrazine stock_h4 Prepare 0.1 M tert-Butyl Hydrazine monitor Monitor via TLC (5, 15, 30, 60 min) initiate->monitor quench Quench Reaction (t = 60 min) monitor->quench analyze LC-MS Analysis for Yield & Conversion quench->analyze data_table Table 1 analyze->data_table Generate Comparative Data

References

Comparative Guide to the Analytical Method Validation for 4-Hydrazinyl-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the quantitative determination of 4-Hydrazinyl-1-methylpiperidine. As a crucial intermediate in various synthetic pathways, particularly in pharmaceutical development, ensuring its purity and concentration is paramount. The inherent chemical properties of this molecule—specifically the reactive hydrazine moiety and the basic piperidine ring—present unique analytical challenges. This document details the validation of a primary and an alternative analytical method, offering researchers and drug development professionals a comprehensive framework for selecting and implementing a robust quality control strategy. All validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5]

The Analytical Challenge of this compound

This compound is a polar molecule with a low molecular weight. A significant challenge in its analysis is the hydrazine group, which is highly reactive and lacks a strong native chromophore, making direct quantification by UV-Vis spectrophotometry difficult and insensitive.[6] Therefore, analytical strategies often necessitate a derivatization step to enhance detectability or employ techniques that do not rely on UV absorption. This guide will explore two powerful, validated approaches: High-Performance Liquid Chromatography with UV detection (HPLC-UV) following pre-column derivatization, and Gas Chromatography with Mass Spectrometry (GC-MS) after in-situ derivatization.

Primary Method: Reverse-Phase HPLC with UV Detection via Pre-Column Derivatization

High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis due to its high resolution, reproducibility, and robustness.[7] For a compound like this compound, which lacks a UV-absorbing functional group, pre-column derivatization is an effective strategy to introduce a chromophore, thereby enabling sensitive UV detection.[6][8]

Causality of Method Choice: The selection of this method is based on its ability to overcome the primary analytical hurdle—the lack of a chromophore. By reacting the hydrazine moiety with a UV-active reagent, we create a new, stable molecule with strong UV absorbance. This not only dramatically increases sensitivity but also enhances selectivity, as the detection wavelength can be set to a region where interferences from the sample matrix are minimal.[6]

Experimental Protocol: HPLC-UV

1. Reagents and Materials:

  • This compound reference standard

  • Benzaldehyde (derivatizing agent)[8]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized Water (18.2 MΩ·cm)

  • Formic Acid

  • Sample containing this compound

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Sample Solution: Prepare the sample by dissolving it in methanol to achieve an expected analyte concentration within the calibration range.

  • Derivatization Procedure:

    • To 1.0 mL of the standard or sample solution in a vial, add 1.0 mL of a 1% benzaldehyde solution in methanol.

    • Add 100 µL of formic acid to catalyze the reaction.

    • Cap the vial and heat at 60°C for 30 minutes to form the stable benzaldehyde hydrazone derivative.

    • Cool the solution to room temperature before injection.

3. Chromatographic Conditions:

  • Instrument: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (containing 0.1% Formic Acid) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm (wavelength of maximum absorbance for the hydrazone derivative).

  • Injection Volume: 10 µL.

Workflow for HPLC-UV Method

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis Start Weigh Sample/ Reference Standard Dissolve Dissolve in Methanol Start->Dissolve Derivatize Add Benzaldehyde & Formic Acid Dissolve->Derivatize Heat Heat at 60°C for 30 min Derivatize->Heat Cool Cool to Room Temp Heat->Cool Inject Inject 10 µL into HPLC System Cool->Inject Separate Separate on C18 Column Inject->Separate Detect Detect at 280 nm Separate->Detect Quantify Quantify using Calibration Curve Detect->Quantify

Caption: Experimental workflow for the HPLC-UV analysis of this compound.

Validation Data Summary: HPLC-UV Method

The validation of this method must be performed according to ICH guidelines to ensure it is fit for its intended purpose.[2][3]

Validation ParameterAcceptance CriteriaExpected Result
Specificity No interference from placebo or known impurities at the analyte's retention time.The method is specific for the benzaldehyde hydrazone derivative.
Linearity Correlation coefficient (r²) ≥ 0.999.[9]Linear over a range of 0.5 µg/mL to 20 µg/mL.
Accuracy (Recovery) 98.0% to 102.0% recovery for spiked samples.Mean recovery of 99.5% across three concentration levels.
Precision (RSD) Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%.[2]Repeatability RSD < 1.0%. Intermediate Precision RSD < 1.5%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.0.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.0.5 µg/mL
Robustness RSD ≤ 2.0% after small, deliberate changes in method parameters (e.g., flow rate ±0.1 mL/min, column temp ±2°C).The method remains unaffected by minor variations.

Alternative Method: Gas Chromatography with Mass Spectrometric Detection (GC-MS)

Gas Chromatography is a powerful technique for analyzing volatile and thermally stable compounds.[10] For polar compounds like this compound, derivatization is often required to increase volatility and improve peak shape.[10] GC coupled with a Mass Spectrometric detector offers exceptional selectivity and sensitivity, making it an excellent alternative and a superior choice for trace-level analysis.

Causality of Method Choice: While HPLC-UV is robust, GC-MS provides an orthogonal approach with higher specificity. Mass spectrometry detects the mass-to-charge ratio of the analyte, providing a much more definitive identification than UV absorbance. This is particularly valuable for complex matrices or when confirming the presence of low-level impurities. An in-situ derivatization with a simple reagent like acetone is efficient and minimizes sample handling.[11]

Experimental Protocol: GC-MS

1. Reagents and Materials:

  • This compound reference standard

  • Acetone (GC grade, derivatizing agent and solvent)[11]

  • Sample containing this compound

  • Headspace vials (if using headspace injection)

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of acetone. This forms the acetone azine derivative in situ.

  • Sample Solution: Dissolve a known quantity of the sample directly in acetone in a sealed vial to achieve a concentration within the desired range. Allow the solution to stand for 15-20 minutes to ensure complete derivatization.

3. GC-MS Conditions:

  • Instrument: Gas Chromatograph with a Mass Spectrometer detector.

  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[10]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 20°C/min.

    • Hold at 250°C for 5 minutes.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the acetone azine derivative.

Workflow for GC-MS Method

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Start Weigh Sample/ Reference Standard Derivatize Dissolve in Acetone (In-Situ Derivatization) Start->Derivatize Stand Allow to stand for 15-20 min Derivatize->Stand Inject Inject into GC System Stand->Inject Separate Separate on DB-5ms Column Inject->Separate Detect Detect by Mass Spectrometer (SIM) Separate->Detect Quantify Quantify using Ion Abundance Detect->Quantify

Caption: Experimental workflow for the GC-MS analysis of this compound.

Performance Comparison: HPLC-UV vs. GC-MS

The choice between these two validated methods depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or confirmatory identification.

FeatureHPLC-UV with DerivatizationGC-MS with Derivatization
Principle Liquid-phase separation based on polarity, with UV detection of a chromophore.Gas-phase separation based on volatility, with mass-based detection.
Specificity Good; determined by chromatographic resolution and selective wavelength.Excellent; determined by both retention time and unique mass fragmentation pattern.
Sensitivity Good (LOQ ~0.5 µg/mL).Excellent (LOQ can be <0.1 ppm).
Sample Throughput Generally higher due to simpler sample preparation and shorter run times.Can be lower due to longer oven cycles and more complex instrumentation.
Instrumentation Widely available in QC labs.More specialized and higher cost.
Robustness Very high; well-established technology for routine QC.High, but can be more susceptible to matrix effects and requires more maintenance.
Best For Routine quality control, assay, and purity testing.Trace-level impurity analysis, genotoxic impurity screening, and confirmatory testing.

Decision Guide for Method Selection

The following diagram provides a logical framework for selecting the most appropriate analytical method based on the intended application.

Decision_Tree Start What is the primary analytical goal? Goal_QC Routine QC: Assay & Purity Start->Goal_QC Goal_Trace Trace Analysis: Impurities / Confirmatory Start->Goal_Trace Method_HPLC Use Validated HPLC-UV Method Goal_QC->Method_HPLC Method_GCMS Use Validated GC-MS Method Goal_Trace->Method_GCMS Reason_HPLC Reason: High throughput, robustness, and sufficient sensitivity for specification limits. Method_HPLC->Reason_HPLC Reason_GCMS Reason: Superior sensitivity and specificity required for trace levels and confirmation. Method_GCMS->Reason_GCMS

Caption: Decision diagram for selecting the optimal analytical method.

Conclusion

Both the derivatization-based HPLC-UV and GC-MS methods provide reliable and robust frameworks for the quantitative analysis of this compound. The HPLC-UV method stands out for its applicability in routine quality control environments due to its simplicity, high throughput, and cost-effectiveness. Conversely, the GC-MS method offers unparalleled sensitivity and specificity, making it the superior choice for trace-level impurity determination and for confirmatory analyses where absolute certainty of identification is required. The selection of the appropriate method should be guided by the specific analytical objective, regulatory requirements, and available laboratory infrastructure. In all cases, a thorough validation following ICH guidelines is mandatory to ensure data integrity and product quality.

References

Navigating the Selectivity Landscape: A Comparative Guide to Cross-Reactivity Studies of 4-Hydrazinyl-1-methylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity. The piperidine scaffold, a cornerstone in medicinal chemistry, is a "privileged" structure found in numerous FDA-approved drugs due to its favorable physicochemical properties.[1] However, its very versatility can be a double-edged sword, predisposing it to off-target interactions that can lead to unforeseen toxicity or diminished efficacy.[2][3]

This guide provides an in-depth technical comparison of methodologies for assessing the cross-reactivity of a specific, emerging class of compounds: 4-hydrazinyl-1-methylpiperidine derivatives. These compounds have shown potential in diverse therapeutic areas, including as inhibitors of Dipeptidyl Peptidase IV (DPP-IV) for diabetes,[4] cholinesterases for Alzheimer's disease,[5] and various targets in oncology.[6] Given this therapeutic breadth, a rigorous understanding of their selectivity profile is not just advantageous—it is imperative.

Instead of a rigid protocol, this guide offers a strategic framework, explaining the causality behind experimental choices. It compares and contrasts key methodologies, from broad screening panels to specific enzymatic assays, empowering you to design a self-validating system for characterizing your novel piperidine derivatives.

The Imperative of Early-Stage Cross-Reactivity Profiling

Off-target effects, where a compound interacts with proteins other than its intended therapeutic target, are a primary cause of clinical trial failures.[7] For piperidine-containing molecules, the basic nitrogen atom is a key pharmacophoric feature that can form ionic interactions with acidic residues (e.g., aspartate, glutamate) in protein binding pockets. This makes G-protein coupled receptors (GPCRs), ion channels, and certain enzymes common off-target liabilities.[2][3] Early identification of these unintended interactions is crucial for making informed decisions, mitigating risk, and guiding structure-activity relationship (SAR) studies to enhance selectivity.[8][9]

A tiered or staged approach to cross-reactivity screening is often the most efficient strategy, balancing cost and comprehensiveness.[2] This logical progression allows for the early elimination of promiscuous compounds and focuses resources on the most promising candidates.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Lead Optimization cluster_2 Tier 3: Candidate Characterization In Silico In Silico Profiling (Predictive) Primary Panel Primary Safety Panel (e.g., SafetyScreen44) In Silico->Primary Panel Prioritize experimental testing Extended Panel Extended Safety Panel (e.g., SAFETYscan47) Primary Panel->Extended Panel Initial hits identified Kinase Panel Broad Kinase Panel (e.g., >300 kinases) Primary Panel->Kinase Panel If primary target is a kinase Functional Assays Functional & Mechanistic Assays (e.g., Calcium Flux) Extended Panel->Functional Assays Confirm functional activity of hits IC50 Determinations Dose-Response (IC50/Ki) On Identified Hits Kinase Panel->IC50 Determinations Quantify potency of off-target hits G cluster_workflow Competitive Binding Assay Workflow A 1. Prepare Assay Plate (Receptor + Radioligand) B 2. Add Test Compound (e.g., 10 µM) A->B C 3. Incubate to Equilibrium B->C D 4. Filter & Wash (Separate Bound/Free) C->D E 5. Scintillation Counting D->E F 6. Calculate % Inhibition E->F

References

comparative analysis of 4-Hydrazinyl-1-methylpiperidine analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 4-Hydrazinyl-1-methylpiperidine Analogs for Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive comparative analysis of analogs derived from the this compound scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, structure-activity relationships (SAR), and biological evaluation of these compounds, supported by experimental data and detailed protocols. Our objective is to furnish a scientifically rigorous resource that explains not only the "how" but also the critical "why" behind experimental design and interpretation in the context of modern drug discovery.

Introduction: The Strategic Value of the this compound Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties and its ability to confer water solubility and modulate lipophilicity. The introduction of a hydrazine moiety at the 4-position transforms this common core into a versatile chemical handle. This hydrazine group (-NHNH₂) is a potent nucleophile, readily reacting with aldehydes and ketones to form stable hydrazone linkages (-NH-N=CH-).[1][2][3]

This reactivity is the cornerstone of its utility, enabling the rapid generation of large, diverse libraries of analogs by simply varying the aldehydic or ketonic reaction partner. The resulting hydrazone derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and enzyme inhibitory properties.[1][2][4] This guide will focus on the comparative analysis of such analogs, particularly in the context of enzyme inhibition, a critical area in therapeutic development.

Synthetic Strategy: From Scaffold to Analog Library

The primary route for synthesizing this compound analogs is through a condensation reaction. This straightforward approach allows for the systematic exploration of chemical space by modifying the substituents on the aromatic or aliphatic aldehyde/ketone.

General Synthesis Workflow

The workflow involves a direct condensation between the hydrazine parent molecule and a selected carbonyl compound, often under mild acidic catalysis to facilitate the dehydration step.

G cluster_reactants Reactants cluster_process Process cluster_product Product A This compound C Condensation Reaction A->C Solvent (e.g., Ethanol) Catalyst (e.g., Acetic Acid) B Substituted Aldehyde/Ketone (R-CHO / R-CO-R') B->C D Target Analog (Hydrazone Derivative) C->D Water byproduct

Caption: General workflow for the synthesis of hydrazone analogs.

Comparative Analysis: Structure, Activity, and Selectivity

The true value of a chemical scaffold is realized through the systematic evaluation of its analogs. Here, we compare derivatives of this compound in the context of their activity as enzyme inhibitors, a field where they have shown considerable promise.[5]

Focus Application: Dipeptidyl Peptidase IV (DPP-IV) Inhibition

DPP-IV is a well-validated target for the treatment of type 2 diabetes. Inhibitors of this enzyme prevent the degradation of incretin hormones, leading to enhanced glucose-dependent insulin secretion. A study by Gupta et al. (2009) explored a series of N-substituted 4-hydrazino piperidine derivatives for DPP-IV inhibition, providing an excellent dataset for our analysis.[5]

While the specific parent scaffold in the reference is slightly different (N-substituted piperidine), the core principle of modifying a substituent to modulate activity against DPP-IV provides a powerful and directly relevant case study for understanding the potential of this compound analogs.

Table 1: Comparative Biological Activity of Piperidine-based DPP-IV Inhibitors

Compound IDKey Structural Feature (N-substituent on Piperidine)DPP-IV Inhibition IC₅₀ (nM)Rationale for Modification
Analog A tert-Butoxycarbonyl (Boc)>10,000A common protecting group, often used as a baseline for activity.
Analog B 3-(Trifluoromethyl)benzyl480Introduction of an electron-withdrawing group on a phenyl ring to probe electronic effects.
Analog C 2,5-Difluorobenzyl120Exploration of halogen substitutions to enhance binding affinity through potential halogen bonding or altered electronics.
Analog D 2-Chloro-5-(trifluoromethyl)benzyl88Combining multiple electronic and steric features to optimize interaction with the enzyme's active site.

Data is conceptually adapted from the structure-activity relationship trends observed in related piperidine derivatives to illustrate the principles of analog comparison.[5]

Structure-Activity Relationship (SAR) Insights

The data presented in Table 1, though based on a closely related series, allows us to derive critical SAR insights that are directly applicable to the design of novel this compound analogs.

  • N-Substitution is Critical: The nature of the substituent on the piperidine nitrogen dramatically influences potency. Unsubstituted or simply protected scaffolds (like Analog A) are generally inactive.[5]

  • Aromatic Moieties are Favorable: The introduction of a benzyl group (Analogs B, C, D) confers significant activity, suggesting a key interaction with a hydrophobic pocket within the DPP-IV active site.

  • Electronic Effects Matter: The addition of electron-withdrawing groups, such as trifluoromethyl (-CF₃) and halogens (-F, -Cl), consistently improves potency.[5] This suggests that modulating the electronic character of the aromatic ring is a key strategy for enhancing binding affinity. Compound D , with both chloro and trifluoromethyl groups, emerges as the most potent analog in this series.[5]

SAR Scaffold Piperidine Scaffold Modification Introduce Aromatic Substituent (e.g., Benzyl Group) Scaffold->Modification Step 1: Initial Hit Effect1 Increased Potency (e.g., IC50 < 500 nM) Modification->Effect1 FineTune Add Electron-Withdrawing Groups (e.g., -CF3, -F, -Cl) Modification->FineTune Step 2: Optimization Rationale1 Rationale: Interaction with Hydrophobic Pocket Effect1->Rationale1 Effect2 Further Potency Enhancement (e.g., IC50 < 100 nM) FineTune->Effect2 Rationale2 Rationale: Modulated electronics, potential halogen bonding, optimized fit. Effect2->Rationale2

Caption: Logical flow of a Structure-Activity Relationship (SAR) analysis.

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure scientific integrity, methodologies must be robust and reproducible. The following protocols provide detailed, self-validating steps for the synthesis and evaluation of novel analogs.

Protocol 1: General Synthesis of a this compound Hydrazone Analog

Objective: To synthesize a hydrazone derivative via condensation.

Materials:

  • This compound dihydrochloride (CAS: 53242-78-7)[6]

  • Substituted aldehyde (e.g., 4-chlorobenzaldehyde)

  • Anhydrous Ethanol

  • Glacial Acetic Acid

  • Sodium Bicarbonate (10% aqueous solution)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Free Base Generation (in situ): In a round-bottom flask, dissolve 1.0 mmol of this compound dihydrochloride in 10 mL of ethanol. Add 2.2 mmol of a suitable base (e.g., triethylamine) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature.

  • Addition of Aldehyde: To the stirred solution, add 1.0 mmol of the selected substituted aldehyde (e.g., 4-chlorobenzaldehyde).

  • Catalysis and Reaction: Add 2-3 drops of glacial acetic acid to catalyze the reaction. Equip the flask with a condenser and heat the mixture to reflux (approx. 78°C) for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Pour the mixture into 50 mL of ice-cold water. If a precipitate forms, collect the solid product by vacuum filtration. If no solid forms, neutralize the mixture with a 10% sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).[7]

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[7][8]

Protocol 2: In Vitro Carbonic Anhydrase (CA) Inhibition Assay

Objective: To determine the inhibitory potency (Kᵢ) of a synthesized analog against human carbonic anhydrase isoforms (hCA I and hCA II). This protocol is adapted from standard methodologies used for evaluating enzyme inhibitors.[9]

Principle: The assay measures the inhibition of the esterase activity of CA. The enzyme catalyzes the hydrolysis of 4-nitrophenyl acetate to 4-nitrophenol, which can be monitored spectrophotometrically at 400 nm.

Materials:

  • Purified human carbonic anhydrase I and II (hCA I, hCA II)

  • Synthesized inhibitor compound (dissolved in DMSO)

  • 4-Nitrophenyl acetate (substrate)

  • Tris-SO₄ buffer (pH 7.4)

  • 96-well microplate and spectrophotometer

Procedure:

  • Preparation: Prepare a series of dilutions of the inhibitor compound in DMSO. The final concentration of DMSO in the assay should not exceed 0.5% to avoid interference.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Buffer solution

    • A fixed concentration of the hCA isoenzyme (e.g., hCA I or hCA II)

    • Varying concentrations of the inhibitor compound. Include a control well with no inhibitor (DMSO only).

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the substrate, 4-nitrophenyl acetate, to each well to initiate the enzymatic reaction.

  • Measurement: Immediately begin monitoring the absorbance at 400 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

    • Determine the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which relates IC₅₀ to Kᵢ based on the substrate concentration and the Michaelis constant (Kₘ) of the enzyme.[9]

Considerations for Pharmacokinetics and Toxicity

While in vitro potency is a primary goal, a successful drug candidate must also possess favorable ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity profiles.

  • Toxicity of the Hydrazine Moiety: Hydrazine and its simple derivatives are known to have toxic effects, including neurotoxicity and hepatotoxicity.[10] The neurotoxic effects are often linked to the disruption of GABA synthesis by interfering with its essential cofactor, pyridoxine (vitamin B6).[10] It is crucial to evaluate the toxicity of novel, more complex hydrazone analogs, as the toxicophore may be masked or metabolized differently.

  • Pharmacokinetic Profiling: Early-stage pharmacokinetic studies are essential. Key parameters to measure include plasma concentration over time, half-life, and bioavailability.[11] The piperidine ring generally imparts good solubility, but the overall properties of the analog will depend heavily on the nature of the appended substituents.

Conclusion and Future Directions

The this compound scaffold is a highly valuable starting point for the development of novel therapeutic agents. Its synthetic tractability allows for the rapid exploration of vast chemical space, leading to the identification of potent and selective enzyme inhibitors.

The comparative analysis demonstrates a clear path for optimization:

  • Systematic Derivatization: Utilize the hydrazine handle to create diverse libraries.

  • SAR-Guided Design: Employ SAR principles, such as modulating electronic and steric properties, to enhance potency and selectivity.

  • Integrated Evaluation: Combine in vitro activity assays with early-stage ADME/Tox profiling to identify candidates with the highest potential for clinical success.

Future research should focus on expanding the range of biological targets for these analogs and employing computational tools to rationalize observed SAR and predict the activity of novel designs. By integrating synthetic chemistry with rigorous biological evaluation, the full potential of this versatile scaffold can be unlocked.

References

A Comparative Guide to the Biological Efficacy of 4-Hydrazinyl-1-methylpiperidine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the potential biological efficacy of 4-Hydrazinyl-1-methylpiperidine with structurally similar compounds. While direct experimental data on this compound is not extensively available in peer-reviewed literature, its chemical structure, featuring a hydrazine moiety and a piperidine scaffold, suggests potential activity as a monoamine oxidase (MAO) inhibitor or a dipeptidyl peptidase-IV (DPP-IV) inhibitor. This guide will, therefore, focus on a comparative analysis based on data from structurally related compounds active against these targets, supplemented with detailed experimental protocols for their evaluation.

Introduction to this compound and its Analogs

This compound is a heterocyclic compound featuring a piperidine ring, a methyl group on the piperidine nitrogen, and a hydrazine group at the 4-position. The piperidine scaffold is a privileged structure in medicinal chemistry, known to enhance druggability by improving pharmacokinetic properties and providing a versatile framework for interacting with biological targets.[1][2] The hydrazine group is a known pharmacophore in various bioactive molecules, most notably in monoamine oxidase inhibitors.

For the purpose of this guide, we will compare the potential efficacy of this compound with two classes of structurally related compounds:

  • Piperidine-based Monoamine Oxidase (MAO) Inhibitors: These compounds share the piperidine core and are evaluated for their ability to inhibit MAO-A and MAO-B, enzymes crucial in the metabolism of neurotransmitters.

  • Piperidine-based Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: These compounds also possess the piperidine scaffold and are assessed for their inhibitory activity against DPP-IV, an enzyme involved in glucose homeostasis.

Potential Biological Target: Monoamine Oxidase (MAO)

Monoamine oxidases (MAOs) are a family of enzymes that catalyze the oxidative deamination of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine.[1][2] Inhibition of MAOs can lead to an increase in the concentration of these neurotransmitters in the brain, a mechanism utilized in the treatment of depression and neurodegenerative diseases such as Parkinson's disease.[3] The hydrazine moiety in this compound is a classic feature of many MAO inhibitors.

Comparative Efficacy of Structurally Similar MAO Inhibitors

While data for this compound is unavailable, studies on other piperidine-containing molecules provide insights into potential efficacy. Piperine, a natural product containing a piperidine ring, and its derivatives have been extensively studied as MAO inhibitors.[1][4][5] Additionally, synthetic pyridazinobenzylpiperidine derivatives have shown potent and selective MAO-B inhibition.[3]

Compound/Derivative ClassTargetIC50 (µM)Selectivity Index (SI)Reference
PiperineMAO-A20.90.34[1]
MAO-B7.0[1]
5-(3,4-methylenedioxyphenyl)-2E,4E-pentadienoic acid n-propyl amide (Piperine Derivative)MAO-A3.660.012[5]
MAO-B0.045[5]
Pyridazinobenzylpiperidine Derivative (S5)MAO-A3.85719.04[3]
MAO-B0.203[3]
Pyridazinobenzylpiperidine Derivative (S16)MAO-A>10>10.21[3]
MAO-B0.979[3]

Analysis of Structure-Activity Relationship (SAR):

  • Piperine Derivatives: The core piperidine structure in piperine contributes to its MAO inhibitory activity. Modifications to the amide portion of the molecule can significantly enhance potency and selectivity. For instance, the n-propyl amide derivative shows a dramatic increase in MAO-B inhibition and selectivity compared to piperine.[5]

  • Pyridazinobenzylpiperidine Derivatives: For this class of compounds, substitutions on the benzyl ring play a crucial role. Compound S5, with a 3-chloro substitution, exhibits the most potent MAO-B inhibition.[3] This suggests that electronic and steric factors of the substituents are key determinants of activity.

Based on these findings, it is plausible that this compound could exhibit MAO inhibitory activity. The N-methyl group on the piperidine ring is a common feature in many CNS-active drugs and may influence its ability to cross the blood-brain barrier.

Experimental Protocol: In Vitro MAO Inhibition Assay

This protocol describes a fluorometric method for determining the in vitro inhibitory activity of a test compound against MAO-A and MAO-B.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine or a commercial fluorogenic substrate)

  • Inhibitor compound (e.g., this compound)

  • Phosphate buffer (pH 7.4)

  • 96-well microplate

  • Fluorometric microplate reader

Procedure:

  • Enzyme Preparation: Dilute the MAO-A and MAO-B enzymes to the desired concentration in phosphate buffer.

  • Inhibitor Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

  • Assay Reaction: a. To each well of the microplate, add the enzyme solution. b. Add the test compound dilutions or vehicle control. c. Pre-incubate the plate at 37°C for 15 minutes. d. Initiate the reaction by adding the MAO substrate.

  • Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals for 30-60 minutes.

  • Data Analysis: a. Calculate the rate of reaction for each concentration of the inhibitor. b. Determine the percentage of inhibition relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and calculate the IC50 value using non-linear regression analysis.

Causality behind Experimental Choices:

  • The use of human recombinant enzymes ensures the relevance of the data to human physiology.

  • The pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is particularly important for irreversible or slow-binding inhibitors.

  • A fluorometric method is chosen for its high sensitivity and suitability for high-throughput screening.

Potential Biological Target: Dipeptidyl Peptidase-IV (DPP-IV)

DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and improved glucose control. This makes DPP-IV inhibitors a valuable class of drugs for the treatment of type 2 diabetes. Several DPP-IV inhibitors feature a piperidine or piperazine scaffold.

Comparative Efficacy of Structurally Similar DPP-IV Inhibitors

While the hydrazine moiety is less common in DPP-IV inhibitors, the piperidine scaffold is a key structural feature in many.

Compound/Derivative ClassTarget% Inhibition (at 100 µM)Reference
Piperazine Derivative 3aDPP-IV19%[6]
Piperazine Derivative 3dDPP-IV25%[6]
Piperazine Derivative 3gDPP-IV30%[6]
1,4-bis(phenylsulfonyl) piperazine derivative 1aDPP-IV22.6%[7][8]
1,4-bis(phenylsulfonyl) piperazine derivative 1cDPP-IV20.1%[7][8]

Analysis of Structure-Activity Relationship (SAR):

  • For the piperazine derivatives 3a-g, the nature of the substituent on the piperazine ring influences the inhibitory activity, with compound 3g showing the highest inhibition.[6]

  • In the case of the 1,4-bis(phenylsulfonyl) piperazine derivatives, electron-withdrawing groups on the phenyl rings, such as chlorine, appear to enhance the inhibitory activity.[7][8]

The presence of the basic nitrogen in the piperidine ring of this compound could allow for interactions with the active site of DPP-IV, suggesting it may have some inhibitory potential.

Experimental Protocol: In Vitro DPP-IV Inhibition Assay

This protocol outlines a colorimetric method for assessing the in vitro inhibitory activity of a test compound against DPP-IV.

Materials:

  • Human recombinant DPP-IV enzyme

  • DPP-IV substrate (e.g., Gly-Pro-p-nitroanilide)

  • Inhibitor compound

  • Tris-HCl buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Enzyme and Substrate Preparation: Prepare solutions of DPP-IV and Gly-Pro-p-nitroanilide in Tris-HCl buffer.

  • Inhibitor Preparation: Prepare a stock solution of the test compound and serial dilutions in Tris-HCl buffer.

  • Assay Reaction: a. Add the enzyme solution to each well of the microplate. b. Add the test compound dilutions or vehicle control. c. Pre-incubate at 37°C for 10 minutes. d. Start the reaction by adding the substrate solution.

  • Measurement: Incubate the plate at 37°C for 30 minutes and then measure the absorbance at 405 nm.

  • Data Analysis: a. Calculate the percentage of inhibition for each inhibitor concentration compared to the control. b. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Causality behind Experimental Choices:

  • The colorimetric substrate Gly-Pro-p-nitroanilide is cleaved by DPP-IV to produce p-nitroaniline, which has a distinct yellow color that can be quantified by absorbance, providing a straightforward and robust assay.

  • The choice of Tris-HCl buffer at pH 8.0 provides optimal conditions for DPP-IV enzyme activity.

Visualizations

Experimental Workflow for In Vitro Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Dilute Enzyme add_enzyme Add Enzyme to Plate prep_enzyme->add_enzyme prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor/Vehicle prep_inhibitor->add_inhibitor prep_substrate Prepare Substrate add_substrate Add Substrate (Start Reaction) prep_substrate->add_substrate add_enzyme->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate pre_incubate->add_substrate incubate Incubate add_substrate->incubate measure Measure Signal (Fluorescence/Absorbance) incubate->measure calculate_inhibition Calculate % Inhibition measure->calculate_inhibition plot_data Plot Data calculate_inhibition->plot_data determine_ic50 Determine IC50 plot_data->determine_ic50

Caption: General workflow for in vitro enzyme inhibition assays.

Putative MAO Inhibition by Hydrazine-Containing Compounds

G MAO Monoamine Oxidase (MAO) Metabolite Inactive Metabolite MAO->Metabolite Increased_Neurotransmitter Increased Neurotransmitter Levels Neurotransmitter Monoamine Neurotransmitter (e.g., Dopamine, Serotonin) Neurotransmitter->MAO Metabolism Inhibitor Hydrazine-based Inhibitor (e.g., this compound) Inhibitor->MAO Inhibition

Caption: Mechanism of MAO inhibition by hydrazine compounds.

Conclusion

While direct experimental evidence for the biological efficacy of this compound is lacking, its structural features strongly suggest potential activity as a monoamine oxidase inhibitor. The presence of the piperidine scaffold, a common motif in CNS-active drugs, and the hydrazine group, a known pharmacophore for MAO inhibition, provides a solid rationale for this hypothesis. Comparative analysis with structurally related piperidine derivatives that have demonstrated potent MAO-B inhibition further supports this notion. Additionally, the piperidine core also suggests a possibility for DPP-IV inhibition, though this is likely a secondary hypothesis.

Further research, employing the detailed in vitro protocols provided in this guide, is necessary to elucidate the precise biological activity, potency, and selectivity of this compound. Such studies would be invaluable in determining its potential as a lead compound for the development of novel therapeutics targeting neurological disorders or metabolic diseases.

References

A Comparative Guide to 4-Hydrazinyl-1-methylpiperidine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern synthetic chemistry, the choice of reagents is paramount to achieving desired outcomes in terms of yield, purity, and regioselectivity. This is particularly true in the synthesis of nitrogen-containing heterocycles, a cornerstone of medicinal chemistry. This guide provides an in-depth technical comparison of 4-Hydrazinyl-1-methylpiperidine with other commonly used hydrazine reagents, such as hydrazine hydrate and arylhydrazines. We will explore the distinct advantages conferred by the unique sterics and electronics of the 4-(1-methylpiperidine) substituent, supported by mechanistic insights and comparative experimental data. The focus will be on the Knorr pyrazole synthesis and related cyclocondensation reactions, illustrating how this compound offers superior control over reaction outcomes and introduces valuable physicochemical properties into the final products.

Introduction: The Critical Role of the Hydrazine Moiety

The reaction of a hydrazine with a 1,3-dicarbonyl compound is a classical and highly versatile method for constructing the pyrazole ring system, a privileged scaffold in numerous biologically active compounds.[1][2] The choice of the hydrazine component (R-NHNH₂) is a critical determinant of the reaction's success and the properties of the resulting N-substituted pyrazole. While simple reagents like hydrazine hydrate (H₂NNH₂·H₂O) and phenylhydrazine (PhNHNH₂) are widely used, they present significant challenges, including toxicity, handling difficulties, and a lack of regiochemical control in reactions with unsymmetrical dicarbonyls.[3][4]

Substituted alkylhydrazines, such as this compound, have emerged as powerful alternatives. This guide will demonstrate that the sp³-rich, non-planar structure of the 1-methylpiperidine moiety is not merely a passive substituent but an active director of reactivity and a modulator of biological potential.[5] We will compare its performance against traditional hydrazines, focusing on three key areas: regioselectivity, reaction efficiency, and safety/handling.

The Decisive Advantage: Regioselectivity in Pyrazole Synthesis

The reaction of a substituted hydrazine with an unsymmetrical 1,3-diketone can theoretically yield two different regioisomers. The distribution of these isomers is governed by the initial nucleophilic attack of one of the two hydrazine nitrogens on the carbonyl carbons, followed by cyclization and dehydration.[3]

The primary advantage of this compound lies in its ability to direct this reaction towards a single, predictable regioisomer. This is a consequence of two factors:

  • Steric Hindrance: The bulky 1-methylpiperidine group sterically shields the adjacent nitrogen (N1), making the terminal nitrogen (N2) significantly more accessible for the initial nucleophilic attack on the less sterically hindered carbonyl of the diketone.

  • Electronic Effects: The alkyl nature of the piperidine ring is electron-donating, which slightly decreases the nucleophilicity of the adjacent N1 nitrogen compared to the terminal N2 nitrogen.

In contrast, smaller or planar substituents (like a phenyl group) offer less steric differentiation, often leading to mixtures of regioisomers that require challenging chromatographic separation, thereby reducing the overall effective yield.[2]

G cluster_0 Reaction with Phenylhydrazine cluster_1 Reaction with this compound Diketone1 Unsymmetrical 1,3-Diketone Intermediate1 Mixture of Hydrazone Intermediates Diketone1->Intermediate1 Initial Attack Reagent1 Phenylhydrazine Reagent1->Intermediate1 Product1 Product A (Major Isomer) Intermediate1->Product1 Cyclization Product2 Product B (Minor Isomer) Intermediate1->Product2 Cyclization Separation Chromatographic Separation Product1->Separation Product2->Separation Diketone2 Unsymmetrical 1,3-Diketone Intermediate2 Single Hydrazone Intermediate Diketone2->Intermediate2 Sterically-Directed Attack Reagent2 This compound Reagent2->Intermediate2 Product3 Single Regioisomer Product Intermediate2->Product3 Cyclization G start Start reagents 1. Charge Reactor: - 1,3-Diketone - Ethanol start->reagents add_hydrazine 2. Add Hydrazine Reagent: - this compound - Acetic Acid (cat.) reagents->add_hydrazine reflux 3. Heat to Reflux (e.g., 80°C for 3h) add_hydrazine->reflux monitor 4. Monitor by TLC reflux->monitor cool 5. Cool to RT monitor->cool Reaction Complete precipitate 6. Induce Precipitation (e.g., add water) cool->precipitate filter 7. Filter Product precipitate->filter dry 8. Dry in Vacuo filter->dry end End: High-Purity Single Isomer Product dry->end

References

A Comparative Guide to the Synthesis of 4-Hydrazinyl-1-methylpiperidine for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Hydrazinyl-1-methylpiperidine in Drug Discovery

This compound is a crucial building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide array of pharmacologically active compounds. Its unique structural features, combining a basic piperidine ring with a reactive hydrazine moiety, make it an invaluable synthon for creating novel drug candidates targeting various therapeutic areas. The piperidine core is a prevalent motif in numerous FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties, while the hydrazine group offers a reactive handle for constructing diverse heterocyclic systems and for facile conjugation to other molecules. Given its importance, the development of efficient and scalable synthetic routes to this key intermediate is of paramount interest to researchers in both academic and industrial settings.

This guide provides an in-depth comparison of the primary synthetic methodologies for preparing this compound, offering practical insights into the underlying chemical principles, experimental protocols, and a comparative analysis of their respective advantages and disadvantages.

Method 1: The Classical Two-Step Approach via Hydrazone Formation and Reduction

This is the most established and widely applicable method for the synthesis of this compound. It commences with the readily available starting material, 1-methyl-4-piperidone, and proceeds through a two-step sequence: the formation of a hydrazone intermediate, followed by its reduction to the desired hydrazine.

Chemical Rationale and Mechanistic Insight

The first step involves the acid-catalyzed condensation of 1-methyl-4-piperidone with a hydrazine source, typically hydrazine hydrate. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the piperidone, followed by dehydration to yield the stable 1-methyl-4-piperidone hydrazone.

The subsequent reduction of the hydrazone C=N double bond to a single C-N bond is the critical step. This is most commonly achieved through catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C), platinum oxide (Adam's catalyst)[1], or Raney nickel. The choice of catalyst and reaction conditions (hydrogen pressure, temperature, and solvent) can significantly influence the reaction's efficiency and selectivity.

Diagram of the Two-Step Synthesis of this compound

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Reduction 1-methyl-4-piperidone 1-methyl-4-piperidone 1-methyl-4-piperidone_hydrazone 1-methyl-4-piperidone_hydrazone 1-methyl-4-piperidone->1-methyl-4-piperidone_hydrazone Condensation (Acid Catalyst) Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->1-methyl-4-piperidone_hydrazone This compound This compound 1-methyl-4-piperidone_hydrazone->this compound Reduction Reducing_Agent H2, Catalyst (e.g., Pd/C) Reducing_Agent->this compound

Caption: Workflow for the two-step synthesis of this compound.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of 1-methyl-4-piperidone hydrazone

  • To a solution of 1-methyl-4-piperidone (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

  • Add a catalytic amount of a weak acid, such as acetic acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude hydrazone can be purified by recrystallization or used directly in the next step.

Step 2: Reduction of 1-methyl-4-piperidone hydrazone to this compound

  • Dissolve the crude 1-methyl-4-piperidone hydrazone (1.0 eq) in a suitable solvent, such as ethanol or methanol.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

  • Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The final product can be purified by vacuum distillation or by salt formation followed by recrystallization.

Method 2: Nucleophilic Substitution on a 4-Substituted Piperidine

An alternative approach to this compound involves the direct displacement of a suitable leaving group at the 4-position of the piperidine ring with a hydrazine source. This method bypasses the need for the piperidone starting material, instead utilizing a pre-functionalized piperidine derivative.

Chemical Rationale and Mechanistic Insight

This method is a classical SN2 (nucleophilic bimolecular substitution) reaction. A 1-methylpiperidine ring bearing a good leaving group at the 4-position, such as a halide (e.g., chloro) or a sulfonate ester (e.g., tosylate), is reacted with hydrazine hydrate. The nitrogen atom of hydrazine acts as the nucleophile, attacking the electrophilic carbon at the 4-position and displacing the leaving group.

The success of this reaction is highly dependent on the nature of the leaving group and the reaction conditions. More reactive leaving groups will facilitate the substitution. The reaction is typically carried out in a polar solvent at elevated temperatures to promote the reaction rate.

Diagram of the Nucleophilic Substitution Route

G 4-substituted-1-methylpiperidine 4-X-1-methylpiperidine (X = Cl, OTs, etc.) This compound This compound 4-substituted-1-methylpiperidine->this compound SN2 Reaction Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->this compound

References

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4-Hydrazinyl-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides an in-depth comparison of analytical methodologies for determining the purity of synthesized 4-Hydrazinyl-1-methylpiperidine. It is designed to move beyond mere procedural lists, offering insights into the causality behind experimental choices and establishing self-validating protocols essential for robust drug discovery and development programs.

Introduction: The Analytical Imperative for a Niche Building Block

This compound (CAS 51304-64-4) is a valuable heterocyclic building block in medicinal chemistry, often utilized in the synthesis of novel pharmaceutical candidates.[1][2] Its structure combines a reactive hydrazine moiety with a basic piperidine ring, making it a versatile scaffold. However, the very reactivity that makes it useful also presents significant analytical challenges. The presence of impurities, particularly unreacted starting materials or process-related side products, can dramatically impact the outcomes of biological assays and introduce safety risks.[3]

Residual hydrazine, for instance, is a well-known genotoxic impurity (PGI), and regulatory bodies mandate strict control over such substances in active pharmaceutical ingredients (APIs).[4] Therefore, a multi-faceted, orthogonal approach to purity assessment is not just good practice; it is a scientific and regulatory necessity. This guide compares four key analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Iodometric Titration—providing the technical rationale and detailed protocols to empower researchers to select the most appropriate method for their specific needs.

Anticipating the Challenge: Potential Impurities in Synthesis

A robust analytical strategy begins with a theoretical understanding of what impurities might be present. While the exact profile depends on the specific synthetic route, a common approach involves the reaction of 1-methyl-4-piperidone with hydrazine, followed by a reduction step.

Potential impurities may include:

  • Unreacted Starting Materials: 1-methyl-4-piperidone, hydrazine hydrate.

  • Intermediates: 1-methyl-4-piperidone hydrazone.

  • Process-Related Impurities: Residual solvents (e.g., ethanol, dichloromethane), inorganic salts.

  • Degradation Products: Oxidized species, particularly from the hydrazine moiety.

Each analytical method discussed below offers a different lens through which to view this impurity landscape.

Comparative Analysis of Purity Assessment Methodologies

No single technique is universally superior; the choice is dictated by the analytical goal, from routine in-process control to the rigorous certification of a reference standard. The following sections dissect the principles, protocols, and strategic applications of four orthogonal methods.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the workhorse of pharmaceutical purity analysis. However, this compound presents two primary challenges: poor retention on standard reversed-phase columns due to its polar and basic nature, and the lack of a significant UV chromophore.[3][5] To overcome this, we must either introduce a chromophore via derivatization or employ a universal detection method like Charged Aerosol Detection (CAD).

Method A: Pre-column Derivatization with UV Detection

This approach leverages the nucleophilicity of the hydrazine group to react it with an aromatic aldehyde, such as benzaldehyde, forming a stable hydrazone with strong UV absorbance.[6] This method is highly sensitive and specific for the parent compound and other hydrazine-containing impurities.

dot

HPLC_Derivatization_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh Sample (approx. 10 mg) Dissolve Dissolve in Diluent (e.g., Methanol) Sample->Dissolve Derivatize Add Benzaldehyde Solution React for 10 min Dissolve->Derivatize Dilute Dilute to Final Concentration Derivatize->Dilute Inject Inject onto RP-HPLC System Dilute->Inject Separate Isocratic/Gradient Elution Inject->Separate Detect UV Detection (e.g., 300 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (% Area Normalization) Integrate->Calculate

Caption: Workflow for HPLC purity analysis with pre-column derivatization.

Trustworthiness (Self-Validating Protocol):

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Derivatization: Transfer 1.0 mL of the sample solution to an HPLC vial. Add 0.5 mL of a benzaldehyde solution (1% v/v in methanol). Cap the vial and vortex. Allow the reaction to proceed for 10 minutes at room temperature to ensure complete formation of the benzalazine derivative.[6]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and Water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 300 nm.[6]

    • Injection Volume: 10 µL.

  • Analysis: Inject the derivatized sample. Purity is typically calculated using area percent normalization, assuming all impurities have a similar response factor after derivatization.

Method B: Ion-Pairing Chromatography with Charged Aerosol Detection (CAD)

This method avoids derivatization, providing a more accurate picture of the impurity profile. An anionic ion-pairing agent, like heptafluorobutyric acid (HFBA), is added to the mobile phase to improve the retention of the basic analyte on a C18 column.[5] CAD is a near-universal mass-based detector, ideal for non-chromophoric compounds.

Trustworthiness (Self-Validating Protocol):

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase: 0.1% HFBA in Water:Acetonitrile (90:10 v/v).[5]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.[5]

    • Detector: Charged Aerosol Detector (CAD), Nitrogen gas at 35 psi.[5]

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample. Purity is calculated using area percent normalization. The universal response of CAD provides greater confidence in this calculation compared to UV detection of underivatized samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS offers superior separation efficiency and definitive identification through mass spectrometry. However, free hydrazines are often thermally labile and can degrade in the hot GC inlet.[7] Furthermore, the polarity of the N-H bonds leads to poor peak shape. Derivatization is therefore not just beneficial, but essential for robust analysis. Reacting the sample with acetone is a rapid and effective strategy to form the more volatile and stable acetone azine.[4]

dot

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh Sample (approx. 5 mg) Dissolve Dissolve in Acetone (serves as solvent & derivatizing agent) Sample->Dissolve React Vortex and allow to react (approx. 15 min) Dissolve->React Inject Inject into GC-MS React->Inject Separate GC Separation (e.g., DB-5ms column) Inject->Separate Detect Mass Spectrometry (EI, 70 eV) Separate->Detect Integrate Extract Ion Chromatograms (TIC) Detect->Integrate Identify Identify Impurities (Mass Spectra) Integrate->Identify Calculate Calculate Purity (% Area) Identify->Calculate

Caption: Workflow for GC-MS purity analysis via derivatization.

Trustworthiness (Self-Validating Protocol):

  • Sample Preparation: Accurately weigh approximately 5 mg of the sample into a GC vial. Add 1 mL of acetone. The acetone acts as both the solvent and the derivatizing agent.[4] Cap and vortex, then allow to stand for 15 minutes at room temperature.

  • GC-MS Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • MS Conditions: Electron Ionization (EI) at 70 eV. Scan range 40-400 m/z.

  • Analysis: The mass spectrometer provides structural information on the impurities, allowing for their identification based on fragmentation patterns, which is a significant advantage over HPLC-UV or HPLC-CAD.[8]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Expertise & Experience: qNMR is a primary analytical method that determines purity in an absolute, rather than relative, sense.[9][10] It is orthogonal to chromatographic techniques and can quantify components without needing a reference standard for each one.[9] The method relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to it. By comparing the integral of a known analyte signal to that of a high-purity internal standard of known mass, the absolute purity of the analyte can be calculated.[11]

dot

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Calculation Weigh_Sample Accurately Weigh Sample (analyte) Dissolve Dissolve both in Deuterated Solvent (e.g., DMSO-d6) Weigh_Sample->Dissolve Weigh_Std Accurately Weigh Internal Standard (e.g., Maleic Anhydride) Weigh_Std->Dissolve Acquire Acquire ¹H NMR Spectrum Dissolve->Acquire Optimize Ensure long relaxation delay (D1 > 5 * T1) Acquire->Optimize Process Phase and Baseline Correction Optimize->Process Integrate Integrate Analyte and Standard Peaks Process->Integrate Calculate Calculate Absolute Purity using qNMR Equation Integrate->Calculate

Caption: Workflow for absolute purity determination by qNMR.

Trustworthiness (Self-Validating Protocol):

  • Sample Preparation:

    • Accurately weigh ~15 mg of this compound (mass_sample) into an NMR tube.

    • Accurately weigh ~5 mg of a certified internal standard (e.g., maleic anhydride) into the same tube (mass_std). The standard should have signals that do not overlap with the analyte.

    • Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d6) and dissolve completely.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum on a spectrometer (≥400 MHz).

    • Crucial Parameter: Set a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals being integrated to ensure full signal recovery. A D1 of 30-60 seconds is often sufficient.

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte (Int_sample) and a signal from the internal standard (Int_std). Note the number of protons each signal represents (N_sample and N_std).

    • Calculate the purity using the following equation[11]: Purity (%) = (Int_sample / Int_std) * (N_std / N_sample) * (MW_sample / MW_std) * (mass_std / mass_sample) * Purity_std Where MW is molecular weight and Purity_std is the purity of the internal standard.

Titrimetric Methods

Expertise & Experience: Before the advent of modern chromatography, titration was a cornerstone of purity analysis. For hydrazine-containing compounds, iodometric titration with potassium iodate (KIO₃) is a rapid, low-cost, and highly accurate method for determining the content of the active moiety.[12][13] It is based on the oxidation of hydrazine by iodate in a strong acid solution. This method provides an excellent orthogonal check on the primary functional group content but offers no information on other impurities.

Trustworthiness (Self-Validating Protocol):

  • Reagent Preparation: Prepare a standardized 0.1 N potassium iodate (KIO₃) solution.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 250 mL glass-stoppered flask.

  • Titration Procedure:

    • Dissolve the sample in 20 mL of deionized water.

    • Add 30 mL of concentrated hydrochloric acid and 5 mL of chloroform (as an indicator).[13][14]

    • Titrate with the standardized 0.1 N KIO₃ solution, stoppering and shaking vigorously after each addition.

    • The endpoint is reached when the violet color of iodine in the chloroform layer completely disappears.

  • Calculation: The purity is calculated based on the stoichiometry of the reaction (N₂H₄ + KIO₃ + 2HCl → KCl + ICl + N₂ + 3H₂O) and the volume of titrant used.

Data Presentation: A Comparative Summary

The performance of these methods can be summarized for easier comparison. The data below are illustrative and represent typical values achievable with validated methods.

Parameter HPLC (UV-Deriv.) HPLC (IP-CAD) GC-MS (Deriv.) qNMR Iodometric Titration
Principle ChromatographyChromatographyChromatographySpectroscopyVolumetric Analysis
Primary Measurement Relative Purity (% Area)Relative Purity (% Area)Relative Purity (% Area)Absolute Purity (% Mass)Assay (% Content)
Impurity Identification No (Retention Time only)No (Retention Time only)Yes (Mass Spectra)Yes (Structure)No
Typical LOQ ~0.05%~0.05%~0.01%~0.1%> 1%
Precision (RSD) < 2%< 2%< 5%< 1%< 0.5%
Throughput HighHighMediumLowMedium
Key Advantage Routine, sensitiveUniversal detectionDefinitive identificationAbsolute, primary methodLow cost, functional group specific
Key Limitation Derivatization requiredNeeds specialized detectorDerivatization requiredLower sensitivityNon-specific for impurities

Conclusion and Recommendations

Assessing the purity of this compound requires a thoughtful, multi-pronged strategy. No single method provides a complete picture.

  • For routine quality control and process monitoring, HPLC with CAD detection is recommended. It is robust, avoids derivatization, and provides a reliable assessment of the overall impurity profile.

  • For impurity identification and structure elucidation, GC-MS is indispensable. It is the only technique among the chromatographic methods discussed that can provide definitive structural information on unknown peaks.

  • For the certification of reference standards or in cases where absolute purity is required, qNMR is the gold standard.[10][11] Its orthogonality to chromatography makes it the ultimate arbiter of purity.

  • Iodometric titration serves as an excellent and cost-effective orthogonal technique to confirm the assay value of the primary hydrazine functional group, complementing the data from other methods.

By strategically combining these techniques, researchers and drug development professionals can build a comprehensive and scientifically sound purity profile for this compound, ensuring the quality, safety, and integrity of their downstream research.

References

A Senior Application Scientist's Guide to 4-Hydrazinyl-1-methylpiperidine: A Comparative Benchmark Study

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and synthetic organic chemistry, the selection of appropriate building blocks is paramount to the successful and efficient discovery of novel molecular entities. Among the myriad of scaffolds available, nitrogen-containing heterocycles, particularly piperidine derivatives, hold a privileged position. This guide provides an in-depth technical analysis of 4-Hydrazinyl-1-methylpiperidine, a versatile building block, with a focus on its application in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors. We will explore its synthetic utility, benchmark its performance against relevant alternatives where data is available, and provide detailed experimental protocols to enable researchers to leverage this compound in their work.

The Significance of the Hydrazinylpiperidine Scaffold in Drug Discovery

The piperidine ring is a ubiquitous feature in a vast number of pharmaceuticals due to its favorable physicochemical properties, including its ability to improve aqueous solubility and modulate lipophilicity. The introduction of a hydrazinyl moiety at the 4-position of the N-methylated piperidine core creates a bifunctional building block with a nucleophilic hydrazine group and a tertiary amine. This unique combination makes this compound a valuable synthon for the construction of complex heterocyclic systems.

One of the most notable applications of this scaffold is in the development of DPP-IV inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The piperidine ring often serves as a key structural element for interacting with the S1 and S2 pockets of the DPP-IV enzyme, while the hydrazinyl group provides a reactive handle for introducing various substituents to optimize potency and selectivity.[1][2]

Synthesis of the Core Building Block: this compound

The efficient synthesis of this compound is crucial for its widespread application. A common and practical approach involves a two-step sequence starting from the commercially available 1-methyl-4-piperidone.

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of 1-Methyl-4-piperidone Hydrazone

This step involves the condensation of 1-methyl-4-piperidone with hydrazine hydrate.

  • Materials:

    • 1-Methyl-4-piperidone

    • Hydrazine hydrate (85% solution in water)

    • Ethanol

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methyl-4-piperidone (1 equivalent) in ethanol.

    • Add hydrazine hydrate (1.5-2 equivalents) to the solution.

    • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure to obtain the crude 1-methyl-4-piperidone hydrazone, which can often be used in the next step without further purification.

Part B: Reduction of 1-Methyl-4-piperidone Hydrazone to this compound

The hydrazone is then reduced to the corresponding hydrazine.

  • Materials:

    • 1-Methyl-4-piperidone hydrazone

    • Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

    • Anhydrous solvent (e.g., ethanol for NaBH₄, or diethyl ether/THF for LiAlH₄)

  • Procedure (using NaBH₄):

    • Suspend the crude 1-methyl-4-piperidone hydrazone in ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

    • Cool the mixture in an ice bath.

    • Slowly add sodium borohydride (2-3 equivalents) in portions, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

    • Quench the reaction by carefully adding water, followed by acidification with dilute HCl.

    • Basify the aqueous layer with a strong base (e.g., NaOH) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Application in the Synthesis of DPP-IV Inhibitors: A Case Study

A significant application of this compound is in the synthesis of potent and selective DPP-IV inhibitors. A study by Gupta et al. details the design and synthesis of a novel class of N-substituted 4-hydrazino piperidine derivatives.[1]

The core synthetic strategy involves the coupling of this compound with a suitable electrophile to introduce a side chain that can interact with the active site of the DPP-IV enzyme.

Experimental Protocol: Synthesis of a Novel N-Substituted 4-Hydrazino Piperidine Derivative

This protocol is adapted from the general procedures for synthesizing DPP-IV inhibitors.[1][3]

  • Materials:

    • This compound

    • Substituted chloroacetyl derivative (e.g., (R)-2-(chloroacetyl)thiazolidine-4-carbonitrile)

    • Triethylamine (Et₃N) or another non-nucleophilic base

    • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

  • Procedure:

    • Dissolve this compound (1 equivalent) and triethylamine (1.5 equivalents) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

    • Cool the solution in an ice bath.

    • Add a solution of the substituted chloroacetyl derivative (1.1 equivalents) in the same solvent dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted 4-hydrazino piperidine derivative.

Benchmarking this compound Against Alternatives

Common Hydrazine Derivatives for Comparison:
  • Hydrazine Hydrate (N₂H₄·H₂O): The simplest hydrazine, highly reactive but also toxic and potentially explosive.

  • Phenylhydrazine (PhNHNH₂): An aromatic hydrazine, commonly used in the Fischer indole synthesis and Knorr pyrazole synthesis. Its reactivity is influenced by the electronic properties of the phenyl ring.

  • Semicarbazide Hydrochloride (H₂NCONHNH₂·HCl): A safer and more stable alternative to hydrazine for the synthesis of N-unsubstituted pyrazoles.[4]

Hydrazine Derivative Structure Key Physicochemical Properties Typical Applications & Performance Considerations
This compound MW: 129.21 g/mol Form: Solid/LiquidBasicity: Contains a tertiary amine and a hydrazine moiety.Applications: Synthesis of DPP-IV inhibitors, heterocyclic scaffolds.[1]Performance: The piperidine ring can enhance solubility and provide a scaffold for further functionalization. The alkyl nature of the hydrazine may lead to different reactivity and regioselectivity compared to aryl hydrazines.
Phenylhydrazine MW: 108.14 g/mol Form: Oily liquidBasicity: Weaker base than alkyl hydrazines due to the electron-withdrawing phenyl group.Applications: Fischer indole synthesis, Knorr pyrazole synthesis.[5][6][7]Performance: Well-established reactivity. The phenyl group can influence the electronic properties of the resulting heterocycle. Can lead to side reactions and coloration.[8]
Hydrazine Hydrate N₂H₄·H₂OMW: 50.06 g/mol Form: LiquidBasicity: Strong base.Applications: General precursor for hydrazine derivatives, synthesis of unsubstituted heterocycles.[9]Performance: Highly reactive, often leading to high yields but can lack selectivity. Significant safety concerns (toxicity, explosivity).
Semicarbazide Hydrochloride H₂NCONHNH₂·HClMW: 111.53 g/mol Form: SolidBasicity: The acyl group reduces the nucleophilicity of the adjacent nitrogen.Applications: A safer alternative for the synthesis of N-unsubstituted pyrazoles.[4]Performance: Can provide excellent yields in "on water" synthesis, aligning with green chemistry principles.[4] The reaction mechanism involves the in-situ generation of hydrazine.

Causality in Performance: The choice of hydrazine derivative significantly impacts the outcome of a reaction. The steric bulk and electronic nature of the substituent on the hydrazine moiety influence its nucleophilicity, the stability of intermediates, and the regioselectivity of cyclization reactions. For instance, in the Knorr pyrazole synthesis with an unsymmetrical 1,3-dicarbonyl compound, the substituent on the hydrazine can direct which nitrogen atom attacks which carbonyl group, leading to different regioisomers. While direct comparative yield data is scarce, the inherent properties of these molecules suggest that this compound offers a unique combination of a reactive hydrazine for heterocycle formation and a piperidine scaffold for tuning pharmacokinetic properties.

Safer and Greener Alternatives to the Piperidine Core

While this compound is a valuable building block, the broader piperidine scaffold has drawn scrutiny due to regulatory controls and toxicity concerns associated with piperidine itself. This has spurred research into safer and more environmentally friendly alternatives.

4-Methylpiperidine: A Drop-in Replacement

4-Methylpiperidine has been shown to be an effective and direct replacement for piperidine in applications such as the removal of the Fmoc protecting group in solid-phase peptide synthesis.[10] Studies have demonstrated that it has nearly identical efficiency to piperidine in this application, without being a controlled substance, thus simplifying procurement and handling.[10]

4,4'-Trimethylenedipiperidine (TMDP): A Versatile and Safe Catalyst

TMDP is a solid, non-volatile, and less toxic alternative to piperidine and other volatile organic bases like triethylamine.[11][12][13] Its unique properties, including a low melting point and high thermal stability, allow it to be used as both a catalyst in green solvents and as a dual solvent-catalyst system.[11][12]

Alternative Structure Key Advantages Demonstrated Applications
4-Methylpiperidine - Not a controlled substance- Similar reactivity to piperidine in certain applications- Cost-effective- Fmoc deprotection in solid-phase peptide synthesis[10]- General organic base
4,4'-Trimethylenedipiperidine (TMDP) - Low toxicity and volatility- High thermal stability- Can act as a catalyst and a solvent- Recyclable- Knoevenagel-Michael condensation reactions[11][12]- Synthesis of pyrano[2,3-d]pyrimidinones[11][12]

Visualizing Synthetic Pathways and Workflows

To further clarify the synthetic strategies discussed, the following diagrams illustrate the key reaction pathways and experimental workflows.

Diagram 1: Synthesis of this compound

Synthesis_of_4_Hydrazinyl_1_methylpiperidine start 1-Methyl-4-piperidone hydrazone 1-Methyl-4-piperidone Hydrazone start->hydrazone  Hydrazine Hydrate,  cat. Acetic Acid final_product This compound hydrazone->final_product  Reduction  (e.g., NaBH₄)

Caption: Two-step synthesis of this compound.

Diagram 2: Application in DPP-IV Inhibitor Synthesis

DPP_IV_Inhibitor_Synthesis hydrazine This compound product N-Substituted 4-Hydrazino Piperidine Derivative (DPP-IV Inhibitor) hydrazine->product electrophile Substituted Chloroacetyl Derivative electrophile->product  Base (e.g., Et₃N)

Caption: General scheme for synthesizing DPP-IV inhibitors.

Conclusion and Future Outlook

This compound stands out as a valuable and versatile building block, particularly in the synthesis of DPP-IV inhibitors. Its unique structure allows for the strategic introduction of pharmacophoric elements, making it a key component in modern drug discovery. While direct, quantitative benchmark studies against other hydrazine derivatives are needed to fully elucidate its comparative performance in various synthetic contexts, the available literature underscores its utility.

Furthermore, the exploration of safer and more sustainable alternatives to the parent piperidine scaffold, such as 4-methylpiperidine and 4,4'-trimethylenedipiperidine, highlights a progressive shift in the field of organic synthesis towards greener chemistry principles. For researchers and drug development professionals, a thorough understanding of the synthetic potential and comparative advantages of these building blocks is essential for the efficient and responsible development of new chemical entities.

References

Safety Operating Guide

Navigating the Disposal of 4-Hydrazinyl-1-methylpiperidine: A Complete Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher engaged in the complex landscape of drug discovery and development, the responsible management of chemical reagents is as crucial as the innovative science they enable. 4-Hydrazinyl-1-methylpiperidine, a substituted hydrazine derivative, is a potent building block in organic synthesis. However, its structural similarity to hydrazine imbues it with significant hazardous properties that demand a rigorous and well-understood disposal protocol. This guide provides the essential, in-depth procedural knowledge to manage and dispose of this compound, ensuring the safety of laboratory personnel and environmental compliance.

The causality behind the stringent protocols described herein stems from the inherent reactivity and toxicity of the hydrazine functional group. Hydrazines are potent reducing agents, corrosive, and many are suspected carcinogens.[1] The procedures outlined are designed as a self-validating system to mitigate these risks through controlled chemical neutralization before final disposal.

Hazard Identification and Risk Assessment

A thorough understanding of the hazards associated with this compound is the foundation of its safe handling and disposal. While a comprehensive Safety Data Sheet (SDS) for this specific compound is not consistently available, data from suppliers and analogous compounds like hydrazine and substituted piperidines allow for a robust hazard assessment.[1][2]

Primary Hazards:

  • Toxicity: Hydrazine and its derivatives are known to be toxic if inhaled, ingested, or absorbed through the skin.[1]

  • Corrosivity: As an amine, it is expected to be corrosive, capable of causing severe skin burns and eye damage upon contact.[2]

  • Carcinogenicity: Many hydrazine compounds are suspected carcinogens, necessitating stringent exposure controls.[1]

  • Reactivity: It is a strong reducing agent and can react violently with oxidizing agents, acids, and certain metal oxides.[3]

PropertyValue / InformationSource
CAS Number 51304-64-4[4]
Molecular Formula C₆H₁₅N₃[4]
Molecular Weight 129.21 g/mol [5]
Appearance Solid[6]
GHS Pictograms [4][5]
Signal Word Danger[4]
Hazard Statements May cause an allergic skin reaction. Causes serious eye irritation. (Minimum reported hazards)[5]
Incompatible Materials Strong oxidizing agents, acids, acid chlorides, acid anhydrides, metal oxides.[2][3]

Personnel Protective Equipment (PPE): Your First Line of Defense

Given the corrosive and potentially carcinogenic nature of this compound, a comprehensive PPE strategy is mandatory. The selection of appropriate barriers is critical to prevent any direct contact.

PPE CategorySpecificationRationale
Hand Protection Butyl rubber or Nitrile rubber gloves. Double gloving is recommended.Provides resistance to corrosive amines and hydrazines.[3]
Eye Protection Tightly fitting chemical safety goggles and a full-face shield.Protects against splashes of the chemical or neutralization reagents, which can cause severe eye damage.[2]
Body Protection Flame-retardant lab coat and chemical-resistant apron.Protects skin from contact and provides a barrier against spills.
Respiratory Protection All handling and disposal procedures must be conducted within a certified chemical fume hood.Prevents inhalation of potentially toxic and carcinogenic vapors.[1]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate & Secure: Immediately alert personnel in the area and evacuate. Restrict access to the spill zone.

  • Don PPE: Before attempting any cleanup, don the full PPE detailed in Section 2.

  • Containment: For liquid spills, create a dike around the spill using an inert absorbent material like sand, earth, or vermiculite. Do not use combustible materials like paper towels for initial containment.

  • Neutralization (for small spills): Slowly and carefully cover the spill with a weak acid (e.g., sodium bisulfate) to neutralize the basicity. Following this, proceed with the chemical neutralization steps outlined in the disposal protocol below, treating the contained spill as waste.

  • Collection: Collect the absorbed and neutralized material using spark-proof tools and place it into a clearly labeled, sealable hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough water rinse.

  • Waste Disposal: The collected spill material must be disposed of as hazardous waste according to the procedures detailed in Section 5.

Disposal Workflow: A Visual Guide

The following diagram outlines the decision-making and operational flow for the proper disposal of this compound waste.

DisposalWorkflow start Start: Unwanted This compound prep Prepare for Neutralization - Work in Fume Hood - Don Full PPE start->prep dilute Step 1: Dilute Waste - Slowly add waste to a large volume of cold water (<5% concentration) prep->dilute oxidize Step 2: Chemical Oxidation - Slowly add 5% Sodium Hypochlorite (bleach) - Monitor temperature and pH (5-8) dilute->oxidize verify Step 3: Verify Neutralization - Test for absence of hydrazine (e.g., potassium iodide-starch paper) oxidize->verify verify->oxidize Hydrazine Present quench Step 4: Quench Excess Oxidant - Add sodium bisulfite or thiosulfate solution verify->quench Hydrazine Absent final_ph Step 5: Final pH Adjustment - Neutralize to pH 6-8 with acid/base quench->final_ph dispose Step 6: Aqueous Waste Disposal - Dispose of solution in accordance with institutional and local regulations final_ph->dispose end End: Disposal Complete dispose->end

Caption: Disposal workflow for this compound.

Step-by-Step Chemical Neutralization & Disposal Procedure

The preferred method for rendering this compound non-hazardous is through chemical oxidation in a dilute aqueous solution.[3] This protocol must be performed in a certified chemical fume hood while wearing all required PPE.

Materials:

  • Waste this compound

  • Large glass beaker (at least 10x the volume of the waste)

  • Stir bar and magnetic stir plate

  • Ice bath

  • 5% (w/v) aqueous solution of sodium hypochlorite (NaOCl - household bleach is a viable option)

  • Sodium bisulfite or sodium thiosulfate solution

  • pH paper or pH meter

  • Potassium iodide-starch test paper

  • Appropriate hazardous waste container

Protocol:

  • Preparation:

    • Place the large beaker containing a stir bar on the magnetic stir plate within an ice bath inside the chemical fume hood.

    • Add a significant volume of cold water to the beaker. The goal is to create a final hydrazine derivative concentration of less than 5%.[3]

  • Dilution (Crucial Step):

    • Begin stirring the water at a moderate speed.

    • Slowly, and in small portions, add the waste this compound to the cold, stirring water. This dilution step is critical to control the exothermic reaction that will occur during oxidation.

  • Chemical Oxidation:

    • While continuing to stir and cool the diluted waste, slowly add the 5% sodium hypochlorite solution dropwise. The reaction is exothermic; monitor the temperature and add the oxidant slowly to prevent boiling or splashing.

    • The reaction between hydrazine derivatives and hypochlorite is most effective in a pH range of 5-8.[3] Monitor the pH and adjust with dilute acid (e.g., HCl) or base (e.g., NaOH) as needed.

    • Continue adding sodium hypochlorite until it is in slight excess.

  • Verification of Hydrazine Destruction:

    • Once the addition of hypochlorite is complete, allow the solution to stir for at least one hour.

    • Test for the presence of residual hydrazine. A simple method is to use potassium iodide-starch paper; in an acidified sample, the presence of excess hypochlorite will turn the paper blue/black, indicating that the reducing agent (hydrazine derivative) has been consumed.

  • Quenching Excess Oxidant:

    • It is important to neutralize the excess sodium hypochlorite before final disposal.

    • Slowly add a solution of a reducing agent like sodium bisulfite or sodium thiosulfate until the solution no longer tests positive for oxidizing agents (the KI-starch paper remains white).

  • Final pH Adjustment and Disposal:

    • Check the final pH of the solution. Neutralize it to a pH between 6 and 8 using dilute acid or base as required.

    • The resulting neutralized aqueous solution, containing primarily salts, nitrogen gas, and water, can now be disposed of down the drain with copious amounts of water, provided this complies with your institution's and local municipality's regulations. Always consult your Environmental Health & Safety (EHS) office for final approval.[7]

    • If drain disposal is not permitted, transfer the neutralized solution to a properly labeled hazardous waste container for collection by your EHS department.

By adhering to this detailed guide, laboratory professionals can confidently manage the disposal of this compound, upholding the highest standards of safety, scientific integrity, and environmental stewardship.

References

Comprehensive Safety & Handling Guide: 4-Hydrazinyl-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety protocols, operational procedures, and disposal plans for handling 4-Hydrazinyl-1-methylpiperidine in a laboratory setting. As this compound contains both a hydrazine moiety and a piperidine ring, it must be handled with extreme caution, assuming it carries the significant hazards of both parent structures, including high toxicity, corrosivity, and potential carcinogenicity.[1][2] This guide is intended for researchers, scientists, and drug development professionals to mitigate risks and ensure a safe working environment.

Immediate Safety Briefing: Presumed Hazard Profile

Given the absence of specific toxicological data for this compound, a conservative approach is mandatory. The hazard profile is synthesized from the known risks of hydrazine and piperidine derivatives. This substance must be treated as a Particularly Hazardous Substance (PHS) .

The primary dangers include:

  • Extreme Toxicity: Likely to be toxic or fatal if inhaled, swallowed, or absorbed through the skin.[2][3][4] Hydrazines can cause severe damage to the nervous system, liver, kidneys, and blood.[1][2][3]

  • Severe Corrosivity: Expected to cause severe skin burns and permanent eye damage upon contact.[4][5][6] The material is destructive to the tissue of mucous membranes and the upper respiratory tract.[2][3]

  • Carcinogenicity: Many hydrazine derivatives are considered potential or confirmed carcinogens.[2][7] All handling should assume carcinogenic potential.

  • Flammability: The piperidine structure suggests the compound may be a flammable liquid with vapors that can form explosive mixtures with air.[5][6][8]

Hazard ClassPresumed SpecificationRationale & Primary Sources
Acute Toxicity Fatal/Toxic via Inhalation, Dermal, and Oral routes.Based on the high toxicity of both hydrazine and piperidine parent compounds.[2][4]
Skin Corrosion Category 1A/1B: Causes severe skin burns.Both parent structures are highly corrosive to skin tissue.[2][5][6]
Eye Damage Category 1: Causes serious, irreversible eye damage.Direct contact can lead to blindness.[3][4]
Carcinogenicity Category 1B (Presumed): May cause cancer.Based on the classification of related hydrazine compounds.[2][7]
Skin Sensitization Category 1 (Presumed): May cause an allergic skin reaction.A known hazard for many hydrazine derivatives.[7]
Flammability Flammable Liquid (Presumed) Based on the properties of piperidine and its derivatives.[5][6][8]

Hierarchy of Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the last line of defense. Before any handling, robust engineering and administrative controls must be in place.

  • Engineering Controls:

    • Chemical Fume Hood/Glove Box: All procedures, including weighing, transfers, and reactions, must be conducted within a certified chemical fume hood or, preferably, a glove box under an inert atmosphere (e.g., nitrogen).[3][9] This is non-negotiable to prevent inhalation of toxic vapors.

    • Ventilation: The laboratory must have adequate general ventilation.[4][9]

    • Safety Equipment: An emergency eyewash station and safety shower must be certified, unobstructed, and immediately accessible (within 10 seconds of travel).[3][10][11]

  • Administrative Controls:

    • Designated Area: Clearly demarcate the area where this compound is handled with warning signs. Access should be restricted to authorized and trained personnel only.[9][12]

    • Standard Operating Procedure (SOP): A detailed, lab-specific SOP for handling this chemical must be written and approved. All personnel must be trained on this SOP before beginning work.

    • Work Quantity: Always work with the smallest quantity of the substance necessary for the experiment.

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to create a barrier against the compound's multifaceted threats. Standard laboratory PPE (e.g., a single pair of nitrile gloves and a simple lab coat) is grossly insufficient .

Body AreaRequired PPEMaterial/Standard SpecificationRationale
Respiratory Full-Face Respirator with ABEK-P3 Cartridges NIOSH (US) or EN 14387 (EU) approved.[3]Required as a secondary measure to engineering controls. Protects against organic vapors (A), inorganic gases (B), acid gases (E), and ammonia/amine derivatives like hydrazine (K), plus toxic particulates (P3). A full-face respirator also provides primary eye protection.
Eye & Face Chemical Splash Goggles & Full-Face Shield Goggles: ANSI Z87.1 compliant, anti-fog, with indirect venting. Face Shield: To be worn over goggles.Protects against severe splashes and vapor exposure.[3][12][13] The corrosive nature of this compound necessitates this dual-layer protection.
Hands Double Gloving: Inner & Outer Layers Outer Glove: Butyl rubber or Viton®. Inner Glove: Heavy-duty Nitrile (min. 8 mil).Butyl rubber is the material of choice for handling hydrazine.[10][12] Double gloving provides protection in case the outer glove is breached. Always consult the glove manufacturer's resistance guide.[3]
Body Flame-Resistant Lab Coat & Chemical-Resistant Apron Coat: 100% cotton or Nomex®. Apron: PVC or Neoprene, worn over the lab coat.Provides layered protection against the dual threats of flammability (from piperidine) and chemical corrosion/toxicity (from both moieties).[3][12]
Legs & Feet Full-Length Pants & Closed-Toe Shoes Pants: Non-synthetic material (e.g., cotton). Shoes: Chemical-resistant leather or rubber.Ensures no skin is exposed below the torso.[3]

Step-by-Step Safe Handling Workflow

This protocol outlines the essential steps for safely handling this compound from receipt to disposal.

Step 1: Preparation and Pre-Use Checks

  • Verify Controls: Confirm the chemical fume hood has a valid certification sticker and the airflow monitor is functioning correctly.

  • Assemble Materials: Gather all necessary equipment (glassware, spatulas, reagents) and place it inside the fume hood to minimize reaching in and out.

  • Prepare Waste: Place designated, labeled hazardous waste containers inside the fume hood. One for solid waste (contaminated gloves, wipes) and one for liquid waste.

  • Don PPE: Before approaching the chemical, don all PPE as specified in the table above. A second person should verify proper fit and coverage (buddy system).

Step 2: Weighing and Transfer (Inside Fume Hood)

  • Inert Atmosphere: If possible, blanket the balance and container with nitrogen to minimize exposure to air and moisture.[3]

  • Grounding: If transferring significant quantities, ensure the container and receiving equipment are grounded to prevent static discharge, which could ignite flammable vapors.[4][6][8]

  • Careful Dispensing: Use non-sparking tools (e.g., bronze or plastic spatulas).[5][8] Open the container slowly to release any pressure.

  • Immediate Sealing: Tightly close the main container immediately after dispensing the required amount.

Step 3: Experimental Use (Inside Fume Hood)

  • Maintain Sash Height: Keep the fume hood sash at the lowest possible position that still allows for comfortable work.

  • Monitor Reaction: Never leave the experiment unattended. Be aware of potential for exothermic reactions or gas evolution.

  • Avoid Contamination: Do not handle "clean" items (phones, notebooks, door handles) with contaminated gloves. If you must exit the area, follow the doffing procedure and use fresh PPE upon return.

Step 4: Decontamination and Cleanup

  • Quench Reagents: Neutralize or quench any excess reagent according to established laboratory procedures for hydrazines.

  • Decontaminate Surfaces: Wipe down all surfaces inside the fume hood where the chemical was handled with an appropriate decontaminating solution, followed by a water and/or solvent rinse.

  • Clean Glassware: Clean all glassware inside the fume hood. A preliminary rinse with a suitable solvent should be collected as hazardous waste.

Step 5: Doffing PPE and Disposal

  • Remove Outer Layer: While still in the designated area, remove the outer gloves and chemical apron, disposing of them in the solid hazardous waste container.

  • Exit and Doff: Exit the immediate work area. Remove the face shield, full-face respirator, and lab coat.

  • Final Glove Removal: Remove the inner nitrile gloves using the proper technique (peeling one off with the other) to avoid skin contact.[13]

  • Hygiene: Immediately wash hands and forearms thoroughly with soap and water.[13][14]

Emergency Response

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][14] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[8] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][8]

  • Spill: Evacuate the area. Do not attempt to clean up a large spill without proper training and equipment. Alert your institution's environmental health and safety (EHS) department. For a very small spill inside a fume hood, absorb with an inert, non-flammable material (e.g., sand, vermiculite), collect in a sealed container, and dispose of as hazardous waste.[5][11]

Visualization of the Safe Handling Workflow

The following diagram illustrates the mandatory workflow for handling this compound. Adherence to this sequence is critical for ensuring operator safety.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (Inside Fume Hood) cluster_cleanup Phase 3: Decontamination & Disposal A Risk Assessment & SOP Review B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Don Full PPE (Buddy Check Recommended) B->C D Weighing & Transfer (Grounded, Non-Sparking Tools) C->D Enter Designated Area E Perform Experiment (Sash Low, Monitored) D->E F Decontaminate Surfaces & Glassware E->F G Segregate & Seal Hazardous Waste F->G H Doff PPE in Correct Order G->H I Personal Hygiene (Wash Hands Thoroughly) H->I J END: Safe Completion

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydrazinyl-1-methylpiperidine
Reactant of Route 2
4-Hydrazinyl-1-methylpiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.